2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-6(14)8(5-13)7-2-3-9(11)10(12)4-7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRJWFLOZMCQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545223 | |
| Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-31-0 | |
| Record name | α-Acetyl-3,4-dichlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6097-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a compound of interest in synthetic and medicinal chemistry. Drawing upon established chemical principles and data from related structures, this document outlines its chemical properties, a plausible synthetic route, and its potential applications in research and development.
Introduction and Core Chemical Identity
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a polyfunctionalized aromatic nitrile. Its structure incorporates a dichlorinated phenyl ring, a nitrile group, and a ketone, making it a versatile intermediate for further chemical modifications. Substituted phenylacetonitriles have historically been pivotal in the development of various pharmaceuticals.[1]
Table 1: Core Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile |
| CAS Number | 6097-31-0 |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| SMILES | CC(=O)C(C#N)C1=CC(Cl)=C(Cl)C=C1 |
| InChIKey | JDRJWFLOZMCQMW-UHFFFAOYNA-N |
Physicochemical and Spectroscopic Profile
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Melting Point | Solid at room temperature | The presence of a rigid aromatic ring and polar functional groups suggests a crystalline solid structure. |
| Boiling Point | > 300 °C | High molecular weight and polarity would lead to a high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents and water. | The polar ketone and nitrile groups will confer solubility in polar aprotic solvents. |
| pKa | ~9-11 | The α-proton is acidic due to the electron-withdrawing effects of the adjacent nitrile and ketone groups. |
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons (Ar-H): Three protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to their coupling.
-
α-Proton (-CH(CN)C=O): A single proton is expected between δ 4.0-5.0 ppm, likely a singlet.
-
Methyl Protons (-C(=O)CH₃): A singlet integrating to three protons is anticipated around δ 2.0-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): Expected in the downfield region of δ 190-205 ppm.[2]
-
Nitrile Carbon (-CN): A signal is predicted around δ 115-125 ppm.[2]
-
Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range, with carbons bearing chlorine atoms shifted further downfield.
-
α-Carbon (-CH(CN)C=O): Expected around δ 50-60 ppm.
-
Methyl Carbon (-C(=O)CH₃): A signal is anticipated around δ 25-35 ppm.
-
Infrared (IR) Spectroscopy:
-
Nitrile (-C≡N) stretch: A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹.[2]
-
Carbonyl (C=O) stretch: A strong, sharp absorption band is predicted in the range of 1710-1730 cm⁻¹.[2]
-
Aromatic (C=C) stretches: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Signals will appear around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (aliphatic).
Synthesis and Reactivity
A plausible and efficient synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile can be achieved through the condensation of 3,4-dichlorophenylacetonitrile with an acetylating agent. A well-established method for the synthesis of similar β-ketonitriles is the Claisen condensation of a nitrile with an ester.[3][4]
An alternative, more modern approach could involve a palladium-catalyzed carbonylative α-arylation of a simpler nitrile, though this would require more specialized reagents and catalysts.[5][6][7][8]
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
Caption: Proposed synthetic workflow for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add 3,4-dichlorophenylacetonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol. Following this, add ethyl acetate (1.5 equivalents) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity Profile
The chemical reactivity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is dictated by its three key functional groups:
-
Active Methylene Group: The α-proton is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic center can participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignard reagents or reducing agents (e.g., sodium borohydride). It can also be a site for condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.
The presence of these multiple reactive sites makes 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile a valuable precursor for the synthesis of a variety of heterocyclic compounds.[9]
Potential Applications in Research and Drug Development
Substituted phenylacetonitriles are a well-established class of compounds with significant applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.[1][10] Given its structure, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile could serve as a key building block in the following areas:
-
Synthesis of Bioactive Heterocycles: The polyfunctionality of this molecule makes it an ideal starting material for the construction of various heterocyclic ring systems, such as pyrazoles, pyridines, and pyrimidines, which are common scaffolds in drug discovery.[9]
-
Fragment-Based Drug Discovery: As a fragment containing a dichlorophenyl moiety, it could be used in fragment-based screening to identify novel binders for various biological targets. The dichlorophenyl group is a common substituent in many approved drugs.
-
Chemical Probe Development: The reactive handles on the molecule allow for the attachment of reporter tags (e.g., fluorophores, biotin), making it a potential scaffold for the development of chemical probes to study biological systems.
Safety and Handling
The precursor, (3,4-Dichlorophenyl)acetonitrile, is classified as harmful if swallowed or in contact with skin, and causes skin irritation.[11] It is reasonable to assume that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile possesses a similar or potentially higher level of toxicity. Therefore, appropriate safety precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While specific experimental data is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles. The proposed synthetic route offers a practical approach to its preparation, opening avenues for its exploration in the synthesis of novel bioactive molecules and chemical tools. As with any chemical substance, proper safety protocols must be followed during its handling and use.
References
-
(3,4-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76690 - PubChem. (URL: [Link])
-
Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. (URL: [Link])
-
CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles. (URL: [Link])
-
Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. (URL: [Link])
-
Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. (URL: [Link])
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (URL: [Link])
-
Palladium‐Catalyzed Carbonylative α‐Arylation to β‐Ketonitriles. (URL: [Link])
-
Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. - R Discovery. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Palladium-catalyzed carbonylative α-arylation to β-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Palladium‐Catalyzed Carbonylative α‐Arylation to β‐Ketonitriles [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (3,4-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76690 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
CAS Number: 6097-31-0[1]
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a versatile β-ketonitrile intermediate. While not extensively documented as a final pharmaceutical product, its structural motifs—the 3,4-dichlorophenyl group and the reactive β-ketonitrile functionality—are prevalent in a range of biologically active molecules. This document delineates the compound's core physicochemical properties, proposes a robust synthetic pathway grounded in the principles of the Claisen condensation, and explores its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The guide is intended to serve as a foundational resource for researchers utilizing this compound as a key building block in synthetic and drug discovery endeavors.
Introduction and Strategic Importance
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a bifunctional organic molecule featuring a nitrile and a ketone, placing it in the important class of β-ketonitriles. These compounds are highly valuable in organic synthesis due to the acidic α-hydrogen situated between the two electron-withdrawing groups, which allows for facile enolate formation and subsequent carbon-carbon bond-forming reactions.
The strategic importance of this particular molecule is further enhanced by the presence of the 3,4-dichlorophenyl moiety. This functional group is a well-established pharmacophore found in numerous approved drugs. Its lipophilic nature and ability to form halogen bonds can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the 3,4-dichlorophenyl group is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline, highlighting its utility in targeting central nervous system pathways.[2] Consequently, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile serves as a critical starting material for synthesizing libraries of compounds with potential therapeutic applications ranging from antimicrobial and antifungal to anticancer and antidepressant activities.[2][3]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, a detailed profile can be constructed based on its chemical structure and the known properties of its constituent functional groups.
Core Properties
A summary of the fundamental physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6097-31-0 | [1] |
| Molecular Formula | C₁₀H₇Cl₂NO | [1] |
| Molecular Weight | 228.07 g/mol | [1] |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | [1] |
| SMILES | CC(=O)C(C#N)C1=CC(Cl)=C(Cl)C=C1 | [1] |
| InChIKey | JDRJWFLOZMCQMW-UHFFFAOYNA-N | [1] |
Predicted Spectroscopic Characteristics
The structural identity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile can be unequivocally confirmed through a combination of spectroscopic techniques. The expected key spectral features are outlined below.
The proton NMR spectrum is expected to be relatively simple, with distinct signals corresponding to the aromatic, methine, and methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | 7.2 - 7.6 | m | - | Protons on the dichlorophenyl ring. |
| Methine-CH | ~4.5 | s | - | The α-hydrogen is a singlet due to the absence of adjacent protons. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent nitrile, ketone, and aromatic ring. |
| Methyl-CH₃ | ~2.3 | s | - | Protons of the acetyl group, appearing as a sharp singlet. |
The carbon NMR spectrum will provide key information on the carbon framework, including the carbonyl, nitrile, and aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O | ~195 | Typical chemical shift for a ketone carbonyl. |
| Aromatic C-Cl | 130 - 135 | Aromatic carbons directly bonded to chlorine atoms. |
| Aromatic C-H/C-C | 125 - 130 | Other aromatic carbons. |
| Nitrile C≡N | ~115 | Characteristic chemical shift for a nitrile carbon. |
| Methine-CH | ~50 | The α-carbon, shifted downfield by adjacent electron-withdrawing groups. |
| Methyl-CH₃ | ~25 | Carbon of the acetyl group. |
The IR spectrum will clearly show the presence of the key nitrile and carbonyl functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C=O (Ketone) | 1710 - 1730 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Cl (Aryl Halide) | 1000 - 1100 | Strong |
Synthesis and Mechanistic Considerations
The most logical and efficient synthetic route to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a crossed Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester with a nitrile.
Proposed Synthetic Pathway
The synthesis proceeds via the reaction of ethyl acetate with 3,4-dichlorophenylacetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.
Caption: Proposed synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile via Claisen condensation.
Mechanistic Discussion
The causality behind the experimental choices is rooted in the mechanism of the Claisen condensation:
-
Enolate Formation: A strong base is required to deprotonate the α-carbon of the 3,4-dichlorophenylacetonitrile.[6] The acidity of this proton is significantly increased by the electron-withdrawing effect of the adjacent nitrile group and the phenyl ring. Sodium ethoxide is a suitable base, and using ethanol as a solvent ensures that any transesterification of the ethyl acetate reactant does not lead to a mixture of products.[7]
-
Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.[6]
-
Elimination: The tetrahedral intermediate formed then collapses, eliminating an ethoxide ion to form the β-ketonitrile product.[6]
-
Driving the Equilibrium: The reaction is driven to completion because the product, the β-ketonitrile, has a highly acidic α-proton between the two carbonyl groups. The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the product.[7][8] An acidic workup is then required in a separate step to protonate this enolate and yield the final neutral product.[7]
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar Claisen condensations, such as the synthesis of α-(4-chlorophenyl)-γ-phenylacetoacetonitrile.[9]
Materials:
-
3,4-Dichlorophenylacetonitrile
-
Ethyl acetate (anhydrous)
-
Sodium metal or Sodium Hydride (60% dispersion in mineral oil)
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., Argon).
-
Reaction: While the sodium ethoxide solution is stirring, add a mixture of 3,4-dichlorophenylacetonitrile (1.0 eq) and anhydrous ethyl acetate (1.2 eq) dropwise over a period of 1 hour.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x) to remove any unreacted starting materials. The product will be in the aqueous layer as its sodium enolate salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with cold 10% hydrochloric acid. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Potential Applications in Drug Discovery
The true value of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile lies in its potential as a versatile intermediate for the synthesis of more complex heterocyclic compounds with a wide range of biological activities. The nitrile group is a key pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[10]
Caption: Potential synthetic pathways from the title compound to classes of therapeutic agents.
Synthesis of Heterocyclic Scaffolds
-
Pyridines and Pyrimidines: The β-ketonitrile moiety is a classic precursor for the synthesis of highly substituted pyridine and pyrimidine rings, which are core structures in many pharmaceuticals.[11]
-
Thiophenes: Through reactions like the Gewald reaction, which involves condensation with sulfur and an active methylene compound, polysubstituted 2-aminothiophenes can be synthesized.[1]
-
Pyrazoles and Isoxazoles: Condensation with hydrazine or hydroxylamine derivatives can yield substituted pyrazoles and isoxazoles, respectively.
Exploration of Biological Activities
-
Antimicrobial and Antifungal Activity: The 3,4-dichlorophenyl group is present in compounds with known activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Synthesizing derivatives of the title compound could lead to new anti-infective agents.
-
Antiviral Activity: While structurally different, the compound MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) has shown inhibitory activity against picornaviruses by targeting an early event in viral replication.[12] This suggests that the dichlorophenyl nitrile scaffold could be a starting point for novel antiviral drug discovery.
-
Central Nervous System (CNS) Activity: Given the presence of the 3,4-dichlorophenyl moiety in sertraline, derivatives of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile could be synthesized and screened for activity as serotonin or norepinephrine reuptake inhibitors for the treatment of depression and anxiety disorders.[2]
Safety and Handling
-
Toxicity: Nitriles can be toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood.
-
Irritation: The compound may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Conclusion
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a strategically important chemical intermediate with significant potential for applications in drug discovery and development. Its synthesis via a crossed Claisen condensation is a robust and well-understood process. The combination of the reactive β-ketonitrile functionality and the biologically relevant 3,4-dichlorophenyl group makes it an ideal starting material for the creation of diverse molecular scaffolds targeting a wide array of therapeutic areas. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
References
- Vertex AI Search. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0.
- Benchchem. An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters.
- Wikipedia. Claisen condensation.
- Organic Chemistry Portal. Claisen Condensation.
- Benchchem. Application Notes and Protocols: (2r)-2-(3,4-Dichlorophenyl)oxirane in Synthesis.
- Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes.
- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
- Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed..
- Benchchem. Asymmetric Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry.
- Google Patents. US4728743A - Process for the production of 3-oxonitriles.
- Benchchem. Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide.
- PubMed. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860).
- RSC Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Sigma-Aldrich. 2-(4-Chlorophenyl)-3-oxobutanenitrile.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Benchchem. Application Notes: 3-Oxobutanenitrile as a Versatile Building Block for Pharmaceutical Intermediates.
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- PMC - NIH. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a plausible synthetic route, and its applications, with a focus on its role as a precursor to the antimalarial agent, Metoprine.
Core Molecular Attributes
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, also known by its synonym α-acetyl-3,4-dichlorobenzeneacetonitrile, is a multifaceted organic compound. Its chemical structure incorporates a dichlorinated phenyl ring, a nitrile group, and a ketone functionality, making it a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇Cl₂NO | [1][2] |
| Molecular Weight | 228.07 g/mol | [1][2] |
| CAS Number | 6097-31-0 | [1][2] |
| Melting Point | 161-163 °C | |
| Predicted Boiling Point | 303.4±37.0 °C | |
| Predicted Density | 1.338±0.06 g/cm³ | |
| Appearance | Off-White Solid | |
| Solubility | Soluble in Dichloromethane and Methanol |
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles, primarily the Claisen condensation. This reaction involves the condensation of an ester with a compound containing an active methylene group.
In this proposed synthesis, 3,4-dichlorophenylacetonitrile would serve as the active methylene component, and an acetylating agent such as ethyl acetate would provide the acetyl group. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the 3,4-dichlorophenylacetonitrile to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl acetate. Subsequent elimination of the ethoxide group yields the desired β-ketonitrile.
Proposed Experimental Protocol: Claisen Condensation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 3,4-dichlorophenylacetonitrile in anhydrous toluene dropwise at room temperature.
-
Acylation: Following the addition of the nitrile, add ethyl acetate dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench with a dilute acid (e.g., 10% sulfuric acid).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Proposed synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dichlorophenyl group, a singlet for the methyl protons of the acetyl group, and a singlet for the methine proton at the α-position. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.8 ppm. The methyl protons would be expected around 2.2-2.5 ppm, and the α-methine proton would likely appear downfield due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, estimated to be in the range of 4.0-4.5 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the carbonyl carbon, the nitrile carbon, the α-carbon, and the methyl carbon. The aromatic carbons would resonate in the typical region of 120-140 ppm. The carbonyl carbon would appear significantly downfield, likely in the range of 190-200 ppm. The nitrile carbon is expected around 115-120 ppm. The α-carbon, being attached to both the phenyl ring and the nitrile group, would likely be in the 40-50 ppm range, and the methyl carbon would be found upfield, around 25-30 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum would provide clear evidence of the key functional groups. A strong, sharp absorption band around 2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. A strong absorption band in the region of 1710-1730 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the ketone. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry:
The mass spectrum would show a molecular ion peak (M⁺) at m/z 227 and 229, with an intensity ratio characteristic of two chlorine atoms. Fragmentation would likely involve the loss of the acetyl group (CH₃CO), leading to a significant fragment ion. Other fragmentation pathways could include the loss of the nitrile group (CN) and cleavage of the dichlorophenyl ring.
Applications in Drug Discovery and Development
The primary documented application of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is as a key intermediate in the synthesis of Metoprine, an antimalarial agent. Metoprine is a dihydrofolate reductase (DHFR) inhibitor, and its synthesis highlights the utility of the 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile scaffold in constructing heterocyclic systems with biological activity.
The presence of the dichlorophenyl moiety is a common feature in many pharmacologically active compounds, often contributing to enhanced binding affinity and metabolic stability. The nitrile group is also a versatile functional group that can participate in various cyclization reactions to form a wide range of heterocyclic structures, which are prevalent in medicinal chemistry.
The reactivity of the β-ketonitrile functionality allows for its use in the synthesis of pyrimidines, pyridines, and other heterocyclic systems that are core structures in many therapeutic agents. This makes 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs targeting a variety of diseases.
Caption: Applications of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Safety and Handling
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a valuable and versatile chemical intermediate with a molecular weight of 228.07 g/mol . Its rich functionality makes it a key building block in the synthesis of complex organic molecules, most notably the antimalarial drug Metoprine. While detailed experimental data is limited, its synthesis can be reliably approached through established condensation reactions. The predicted spectroscopic data provides a solid foundation for its characterization. Given its potential applications in the synthesis of diverse heterocyclic scaffolds, this compound remains a molecule of significant interest for researchers in medicinal chemistry and drug discovery. As with any chemical reagent, it should be handled with appropriate safety precautions in a laboratory setting.
References
-
Angene Chemical. Safety Data Sheet - 2-(3,4-Dichlorophenyl)acetonitrile. [Link]
-
Molbase. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE. [Link]
Sources
An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research, particularly within the pharmaceutical and materials science sectors. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, a robust structural hypothesis is constructed. This hypothesis is then definitively confirmed using single-crystal X-ray crystallography, the gold standard for molecular structure determination. This document provides not only the theoretical basis for each technique but also detailed, field-tested protocols, emphasizing the causality behind experimental choices and adherence to Good Laboratory Practice (GLP) principles to ensure data integrity and reliability.[1][2][3][4]
Introduction and Analytical Hypothesis
The compound 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a small organic molecule featuring several key structural motifs: a dichlorinated aromatic ring, a ketone, a nitrile, and a chiral center. The precise arrangement of these components dictates its chemical and physical properties. In drug development, even minor structural ambiguities can lead to significant differences in biological activity and safety profiles. Therefore, a rigorous and systematic approach to structure elucidation is paramount.
Predicted Structure and Molecular Formula:
-
Chemical Name: 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
-
Molecular Formula: C₁₀H₇Cl₂NO
-
Molecular Weight: 228.08 g/mol (for ³⁵Cl isotopes)
-
Key Features:
-
Functional Groups: Ketone (C=O), Nitrile (C≡N)
-
Aromatic System: 3,4-disubstituted phenyl ring
-
Chirality: A stereocenter at the α-carbon (C2)
-
Analytical Hypothesis: The proposed structure can be systematically verified through an integrated analytical workflow.[2] Mass spectrometry will confirm the molecular formula and isotopic composition. Infrared spectroscopy will identify the core functional groups. Nuclear magnetic resonance spectroscopy will map the precise connectivity of the hydrogen and carbon framework.[5][6] Finally, X-ray crystallography will provide an unambiguous three-dimensional structure.
Mass Spectrometry (MS): Confirming Molecular Formula and Isotopic Signature
Expertise & Rationale: The initial step in any structure elucidation is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement. For halogenated compounds, the characteristic isotopic pattern is a critical self-validating feature.[7] Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[7] The presence of two chlorine atoms in the molecule will therefore produce a distinctive pattern of molecular ion peaks (M, M+2, M+4) with a predictable intensity ratio, offering immediate evidence for the compound's composition.[8][9]
Expected Data: The mass spectrum is predicted to show a cluster of peaks for the molecular ion [M+H]⁺ (in positive ion mode).
-
[M]⁺: Corresponding to the molecule with two ³⁵Cl atoms.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Containing two ³⁷Cl atoms. The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1 (or 100:60:10), which is a definitive signature for a dichlorinated compound.[8][9]
| Ion | Isotopic Composition | Predicted m/z (for [M]⁺) | Expected Relative Intensity |
| M⁺ | C₁₀H₇³⁵Cl₂NO | 227.99 | ~100% |
| [M+2]⁺ | C₁₀H₇³⁵Cl³⁷ClNO | 229.99 | ~65% |
| [M+4]⁺ | C₁₀H₇³⁷Cl₂NO | 231.98 | ~10% |
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for C₁₀H₇Cl₂NO. Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of two chlorine atoms.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their unique vibrational frequencies.[10] For 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, IR spectroscopy serves to quickly confirm the presence of the critical nitrile and ketone functionalities.
Expected Data: The IR spectrum will provide clear, diagnostic absorption bands for the key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260 - 2210[11][12] | Medium |
| Ketone (C=O) | Stretch | 1725 - 1705 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450[13] | Medium-Weak |
| Aromatic C-H | Stretch | 3100 - 3000[11] | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850[12] | Medium |
| C-Cl | Stretch | 850 - 550[11] | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform automatic background subtraction and baseline correction. Identify and label the wavenumbers of key absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[5][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the carbon-hydrogen framework.
Logical Workflow for NMR Analysis
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. GLP Characterization | Product Chemistry | EAG Laboratories [eag.com]
- 4. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 5. omicsonline.org [omicsonline.org]
- 6. jchps.com [jchps.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
Spectroscopic Characterization of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: A Technical Guide
Abstract
Introduction
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol , is a halogenated aromatic β-ketonitrile.[1] Compounds of this class are valuable intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds and pharmacologically active molecules.[2][3] Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the predicted spectroscopic signature of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Molecular Structure and Tautomerism
A key feature of β-ketonitriles is their potential to exist in keto-enol tautomeric forms. This equilibrium is influenced by factors such as solvent polarity and temperature. The keto form is generally predominant, but the presence of the enol form can give rise to additional signals in the NMR spectra.
Caption: Keto-enol tautomerism of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Spectroscopic Data & Interpretation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms in the molecule. The following signals are predicted, assuming a deuterated chloroform (CDCl₃) solvent:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | d | 1H | Aromatic H |
| ~ 7.4 | dd | 1H | Aromatic H |
| ~ 7.2 | d | 1H | Aromatic H |
| ~ 4.5 | s | 1H | CH (methine) |
| ~ 2.4 | s | 3H | CH₃ (methyl) |
-
Aromatic Protons (7.2-7.6 ppm): The 3,4-disubstituted aromatic ring will give rise to a characteristic splitting pattern. The proton ortho to the dichlorinated carbons is expected to be the most deshielded.
-
Methine Proton (~4.5 ppm): The proton alpha to both the nitrile and carbonyl groups will be significantly deshielded and appear as a singlet.
-
Methyl Protons (~2.4 ppm): The methyl protons of the acetyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 195 | C=O (ketone) |
| ~ 135-140 | Aromatic C-Cl |
| ~ 125-133 | Aromatic CH |
| ~ 115 | C≡N (nitrile) |
| ~ 50 | CH (methine) |
| ~ 25 | CH₃ (methyl) |
-
Carbonyl Carbon (~195 ppm): Ketone carbonyl carbons typically resonate in this downfield region.[4]
-
Aromatic Carbons (125-140 ppm): The six aromatic carbons will appear in this range, with the carbons attached to chlorine atoms being further downfield.
-
Nitrile Carbon (~115 ppm): The carbon of the nitrile group is expected in this region.[4]
-
Methine Carbon (~50 ppm): The alpha-carbon will be found in this region.
-
Methyl Carbon (~25 ppm): The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 2250 | Medium | C≡N (nitrile) |
| ~ 1720 | Strong | C=O (ketone) |
| ~ 1600, 1475 | Medium-Weak | C=C (aromatic) |
| ~ 800-900 | Strong | C-H out-of-plane bend (aromatic) |
| ~ 700-800 | Strong | C-Cl |
-
Nitrile Stretch (~2250 cm⁻¹): A sharp, medium intensity peak characteristic of the C≡N triple bond.[5]
-
Carbonyl Stretch (~1720 cm⁻¹): A strong, sharp absorption is expected for the ketone C=O group.[6][7]
-
Aromatic C=C Stretches (~1600, 1475 cm⁻¹): These absorptions are characteristic of the aromatic ring.
-
C-Cl Stretch (~700-800 cm⁻¹): The carbon-chlorine bond will give rise to a strong absorption in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected m/z values will be:
-
M⁺ (containing two ³⁵Cl): m/z = 227
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): m/z = 229
-
[M+4]⁺ (containing two ³⁷Cl): m/z = 231 The relative intensities of these peaks will be approximately 9:6:1.[8]
-
-
Key Fragmentation Patterns:
-
Loss of the acetyl group (-COCH₃) leading to a fragment at m/z 184.
-
Loss of the nitrile group (-CN) resulting in a fragment at m/z 201.
-
Cleavage of the C-C bond between the methine carbon and the aromatic ring.
-
Data Synthesis and Structural Confirmation
The integration of data from these spectroscopic techniques provides a high degree of confidence in the structural assignment of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Caption: Workflow for spectroscopic data integration and structural confirmation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or dissolved in a suitable solvent (e.g., chloroform). Alternatively, a KBr pellet can be prepared for solid samples.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion
The predicted spectroscopic data for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile provides a detailed molecular fingerprint. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure, including the presence of the 3,4-dichlorophenyl ring, the β-ketonitrile functionality, and the overall connectivity of the molecule. This guide serves as a valuable resource for the identification and characterization of this important synthetic intermediate.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
Molbase. (n.d.). 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. [Link]
- Kiyokawa, K., & Minakata, S. (2018). Recent advances in the chemistry of β-ketonitriles. Tetrahedron, 74(15), 1735-1750.
-
PubChem. (n.d.). (3,4-Dichlorophenyl)acetonitrile. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. [Link]
-
Schranck, J., et al. (2014). Palladium-catalyzed carbonylative alpha-arylation to beta-ketonitriles. Chemistry, 20(31), 9534–9538. [Link]
- Google Patents. (1988). Process for the production of 3-oxonitriles.
-
CHEM21. (n.d.). Carbonylative α-Arylation of β Ketonitriles. [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
"2-(3,4-Dichlorophenyl)-3-oxobutanenitrile" solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Foreword: Charting the Course of a Molecule
In the landscape of chemical research and pharmaceutical development, the journey of a molecule from synthesis to application is governed by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, dictating everything from reaction kinetics in a flask to bioavailability in a patient. This guide focuses on 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a molecule whose structural motifs—a dichlorinated aromatic ring, a ketone, and a nitrile—present a compelling case study in solubility profiling.
As an intermediate in the synthesis of antimalarial agents like Metoprine, understanding its behavior in various solvent systems is not merely an academic exercise; it is a prerequisite for efficient process development, formulation, and ultimately, therapeutic efficacy.[1] This document is structured not as a rigid template, but as a logical exploration tailored to this specific molecule. We will move from its known characteristics to the robust experimental methodologies required to paint a complete picture of its solubility, providing both the "how" and the "why" that underpins rigorous scientific investigation.
Physicochemical Foundation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Before delving into experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics provide the basis for predicting its behavior and for designing appropriate analytical methodologies.
The structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile reveals a molecule of moderate size with distinct hydrophobic and polar regions. The 3,4-dichlorophenyl group imparts significant hydrophobicity, a trait common in chlorinated aromatic hydrocarbons which tend to have low aqueous solubility.[2] Conversely, the ketone and nitrile functional groups introduce polarity and the potential for hydrogen bonding, which may confer solubility in polar organic solvents. The proton on the alpha-carbon, situated between two electron-withdrawing groups (carbonyl and nitrile), is expected to be acidic, suggesting that the molecule's charge state and, consequently, its aqueous solubility could be highly dependent on pH.[3]
A summary of its known physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 6097-31-0 | [4] |
| Molecular Formula | C₁₀H₇Cl₂NO | [4] |
| Molecular Weight | 228.07 g/mol | [4] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 161-163 °C | [1] |
| SMILES | CC(=O)C(C#N)C1=CC(Cl)=C(Cl)C=C1 | [4] |
| Qualitative Solubility | Soluble in Dichloromethane (DCM), Methanol | [1] |
Note: Quantitative aqueous solubility data for this compound is not extensively available in public literature. This guide therefore focuses on the definitive methodologies for determining this critical parameter.
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
In drug discovery and development, solubility is not a single value but a concept with two distinct and operationally defined measurements: kinetic and thermodynamic.[5] Choosing the appropriate assay depends on the stage of research.
-
Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate after being rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[6][7] This method is high-throughput and mimics the conditions of many in vitro biological assays, making it invaluable for early-stage screening to flag potential issues.[6]
-
Thermodynamic Solubility: Defines the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[5][8] This is a lower-throughput, more resource-intensive measurement that reflects the most stable state and is crucial for late-stage lead optimization and formulation development.[5][6]
Comparing these two values is diagnostically powerful. A large difference between kinetic and thermodynamic solubility can indicate that the compound may precipitate over time from supersaturated solutions, posing risks for formulation stability and consistent absorption in vivo.[9]
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[6] Its causality rests on achieving a true equilibrium between the dissolved and solid states of the compound, ensuring the measured concentration represents the maximum stable solubility under the given conditions.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the resulting saturated solution is quantified, typically by HPLC-UV.[9][10]
Step-by-Step Methodology
-
Preparation: Add an excess of solid 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (e.g., 1-2 mg) to a glass vial. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for 24-48 hours. This long incubation is necessary to ensure the dissolution process reaches equilibrium, which can be slow for poorly soluble compounds.[6]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles. Filtration is a critical step to avoid artificially high readings from suspended microcrystals.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a known high concentration.
-
Create a series of calibration standards by diluting the stock solution into the mobile phase used for HPLC analysis.
-
Analyze the filtered, saturated aqueous sample and the calibration standards by a validated HPLC-UV method.[11]
-
The concentration of the compound in the sample is determined by interpolating its peak area against the calibration curve.
-
Caption: The Shake-Flask experimental workflow.
Experimental Protocol: Kinetic Solubility
Kinetic solubility assays are designed for speed and automation, making them suitable for screening large numbers of compounds in early discovery.[7] The protocol is designed to identify compounds that might precipitate under the high-concentration, DMSO-to-buffer transfer conditions common in automated biological screening.
Principle
A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer. The solubility is defined as the concentration at which the first signs of precipitation are detected. Detection can be performed by various methods, including laser nephelometry (light scattering), turbidimetry, or by analyzing the concentration in the clear supernatant after centrifugation.[6][12]
Step-by-Step Methodology (Plate-Based)
-
Stock Solution: Prepare a high-concentration stock solution of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with additional DMSO. This creates a range of concentrations to test.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This rapid dilution often creates a supersaturated solution.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Detection (Nephelometry Example):
-
Place the 96-well plate in a laser nephelometer.
-
The instrument measures the amount of light scattered by any precipitate that has formed in each well.
-
The kinetic solubility is reported as the highest concentration at which the light scattering signal is indistinguishable from the background (no precipitation).
-
Caption: A typical high-throughput kinetic solubility workflow.
Key Factors Influencing Solubility Profile
A comprehensive profile requires testing under various conditions that mimic physiological environments or processing conditions. For 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, pH and the presence of co-solvents are paramount.
Effect of pH
The pH of the medium can dramatically alter the solubility of ionizable compounds.[13] For an acidic compound, solubility increases as the pH rises above its pKa, because the deprotonated, ionized form is typically much more water-soluble than the neutral form.[3] Given the acidic alpha-proton of the target molecule, its solubility is expected to be significantly higher in neutral or basic solutions compared to acidic solutions.[14]
Experimental Approach: Perform the thermodynamic solubility (shake-flask) assay using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4). Plotting solubility versus pH will generate a pH-solubility profile that is critical for predicting oral absorption.
Effect of Co-solvents
Poorly water-soluble drugs are often formulated with water-miscible organic solvents, known as co-solvents, to enhance their solubility.[15][16] Co-solvents work by reducing the polarity of the water-based solvent system, thereby lowering the interfacial tension between the solvent and the hydrophobic solute.[17] Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[16][18]
Experimental Approach:
-
Prepare a series of binary solvent mixtures (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).
-
Determine the thermodynamic solubility of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in each binary mixture using the shake-flask method.
-
Plot solubility as a function of the co-solvent concentration. This provides crucial data for developing liquid formulations.
| Common Co-solvent | Properties & Rationale |
| Ethanol | A widely used co-solvent that can significantly increase the solubility of hydrophobic compounds.[16] |
| Propylene Glycol (PG) | A viscous, non-toxic solvent commonly used in oral and injectable formulations.[18] |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer with excellent solubilizing capacity for many poorly soluble drugs.[18] |
| DMSO | A powerful aprotic solvent, primarily used for in vitro stock solutions due to toxicity concerns.[17] |
Conclusion: Synthesizing a Complete Profile
The solubility profile of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile cannot be defined by a single number. It is a multi-faceted characterization that requires a systematic and logical approach. By employing both kinetic and thermodynamic assays, a researcher can gain insights relevant to both early-stage screening and late-stage formulation. Furthermore, probing the effects of pH and co-solvents provides the necessary data to overcome the challenges posed by the molecule's inherent hydrophobicity. The methodologies detailed in this guide provide a robust framework for generating a comprehensive and reliable solubility profile, forming a critical dataset for the continued development of this and other related chemical entities.
References
-
2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). AYUSHDHARA. Retrieved January 14, 2026, from [Link]
-
How does pH affect solubility? (2025, March 11). askIITians. Retrieved January 14, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 95(10), 2233-2241. [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
-
Al-Akayleh, F., et al. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal, 14(2). [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 14, 2026, from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 14, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved January 14, 2026, from [Link]
-
pH and Solubility. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]
-
pH and Solubility: Effect, Relationship & Calculations. (2022, July 29). StudySmarter. Retrieved January 14, 2026, from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved January 14, 2026, from [Link]
-
4,4'-Dichlorobiphenyl. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2003). Journal of Biomolecular Screening, 8(1), 39-44. [Link]
Sources
- 1. 2-(3,4-dichlorophenyl)-3-oxobutanenitrile CAS#: 6097-31-0 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. reddit.com [reddit.com]
- 4. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. ovid.com [ovid.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
- 14. fiveable.me [fiveable.me]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. bepls.com [bepls.com]
- 18. scispace.com [scispace.com]
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a halogenated aromatic β-ketonitrile. While the specific historical context of its initial discovery remains elusive in readily available literature, its molecular structure suggests a logical synthetic pathway rooted in established organic chemistry principles. This document elucidates a plausible synthesis route, details the underlying chemical mechanisms, and explores the compound's physicochemical properties and potential applications based on the known reactivity of the β-ketonitrile functional group. This guide serves as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds in medicinal chemistry and materials science.
Introduction: The Significance of β-Ketonitriles
β-Ketonitriles are a versatile class of organic compounds characterized by the presence of both a ketone and a nitrile functional group separated by a single carbon atom. This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity to the central methylene bridge, making these compounds valuable intermediates in a wide array of chemical transformations. They serve as key building blocks for the synthesis of a diverse range of heterocyclic compounds, which are scaffolds of paramount importance in drug discovery and development. Furthermore, the nitrile group itself is a critical pharmacophore found in numerous approved pharmaceutical agents, where it can participate in hydrogen bonding, act as a bioisostere for other functional groups, and influence the metabolic stability of a molecule. The incorporation of a dichlorinated phenyl ring into the β-ketonitrile framework, as seen in 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, introduces lipophilicity and potential for specific interactions with biological targets, making it a compound of interest for further investigation.
Retrosynthetic Analysis and Plausible Synthetic Pathway
A logical retrosynthetic analysis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (Target Molecule 1 ) points towards a Claisen-type condensation reaction. The carbon-carbon bond between the α-carbon (adjacent to the nitrile) and the carbonyl carbon can be disconnected, leading to two key precursors: (3,4-Dichlorophenyl)acetonitrile (2 ) and an acetylating agent, such as ethyl acetate (3 ).
Figure 1: Retrosynthetic analysis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Based on this analysis, a plausible forward synthesis involves the acylation of (3,4-Dichlorophenyl)acetonitrile with ethyl acetate using a strong base.
Proposed Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
The synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile can be achieved through a base-mediated condensation of (3,4-Dichlorophenyl)acetonitrile with ethyl acetate. This reaction is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Reaction Scheme
Figure 2: Proposed synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of β-ketonitriles.[1]
-
Preparation of the Reaction Apparatus: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Preparation of the Base: In the reaction flask, a solution of a strong base is prepared. For instance, sodium ethoxide can be generated in situ by dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere. Alternatively, a commercially available base such as sodium hydride can be used, suspended in an anhydrous solvent like toluene.
-
Addition of Reactants: A solution of (3,4-Dichlorophenyl)acetonitrile and a slight excess of ethyl acetate in the chosen anhydrous solvent is added dropwise to the stirred solution of the base at room temperature or slightly elevated temperature.
-
Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and a dilute acid (e.g., hydrochloric acid or acetic acid) to neutralize the excess base and protonate the enolate product.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Mechanism of the Reaction
The reaction proceeds through a classic Claisen condensation mechanism:
-
Deprotonation: The strong base removes a proton from the α-carbon of (3,4-Dichlorophenyl)acetonitrile, which is acidic due to the electron-withdrawing effects of both the phenyl and nitrile groups. This forms a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-ketonitrile product.
Sources
"2-(3,4-Dichlorophenyl)-3-oxobutanenitrile" literature review
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that serve as precursors to complex, biologically active molecules is of paramount importance. 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile emerges as a compound of significant interest, positioned at the intersection of two key chemical motifs: the β-ketonitrile core and the 3,4-dichlorophenyl group. The β-ketonitrile functionality is a versatile synthetic handle, offering multiple reactive sites for molecular elaboration.[1][2] Simultaneously, the 3,4-dichlorophenyl moiety is a well-established pharmacophore found in numerous approved therapeutic agents, valued for its ability to engage in favorable interactions with biological targets. This guide provides a comprehensive technical overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, from its fundamental synthesis to its potential applications in the rational design of novel therapeutics. We will delve into the mechanistic underpinnings of its formation, explore its chemical reactivity, and contextualize its utility for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Structural Characteristics
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, with the CAS number 6097-31-0, is a molecule that packs significant chemical potential into its relatively simple structure.[3] Its core features—an aromatic ring, a ketone, and a nitrile—endow it with a unique electronic and steric profile that dictates its reactivity and potential biological activity.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | [3] |
| CAS Number | 6097-31-0 | [3] |
| Molecular Formula | C₁₀H₇Cl₂NO | [3] |
| Molecular Weight | 228.07 g/mol | [3] |
| SMILES | CC(=O)C(C#N)C1=CC(Cl)=C(Cl)C=C1 | [3] |
| Predicted XlogP | ~2.5 - 3.5 (Estimated based on analogs) | |
| Predicted pKa | ~9-10 (for the α-proton, estimated) |
The presence of the electron-withdrawing chlorine atoms on the phenyl ring influences the acidity of the α-proton situated between the ketone and nitrile groups, making it susceptible to deprotonation by a suitable base. This acidity is a cornerstone of its synthetic utility.
Section 2: Synthesis and Mechanistic Pathways
The construction of the β-ketonitrile scaffold is a classic transformation in organic synthesis. The most direct and industrially scalable approach to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is through a base-mediated acylation of the corresponding phenylacetonitrile derivative.
Primary Synthetic Route: Crossed Claisen-Type Condensation
The synthesis of the title compound is most efficiently achieved via a Crossed Claisen Condensation.[4][5][6] This reaction involves the acylation of the α-carbon of 3,4-dichlorophenylacetonitrile with an acetylating agent, typically an ester like ethyl acetate, in the presence of a strong base.
Reaction Scheme:
Caption: General scheme for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
The driving force for this reaction is the formation of a highly stabilized enolate anion of the β-keto ester product.[5] The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial to ensure efficient deprotonation of the starting nitrile without competing side reactions.[4][6]
Detailed Experimental Protocol (Hypothetical)
-
Inert Atmosphere: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is suspended in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Nitrile Addition: 3,4-Dichlorophenylacetonitrile (1.0 equivalent), dissolved in the same dry solvent, is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the nitrile anion.
-
Acylation: Ethyl acetate (1.5 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent (e.g., ethanol) followed by dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Mechanistic Deep Dive
The Claisen condensation proceeds through a well-understood, multi-step mechanism.
Caption: Key reactive sites and potential synthetic transformations of the title compound.
Reactions at the α-Carbon
The acidic proton α to both the ketone and nitrile groups can be readily removed by a base to form a stable enolate. This enolate can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations and arylations, allowing for the introduction of further substituents at this position.
Transformations of the Carbonyl and Nitrile Groups
-
Heterocycle Synthesis: β-Ketonitriles are exceptional precursors for the synthesis of a wide range of heterocyclic systems. For example, condensation with amidines, ureas, or guanidines provides a direct route to substituted pyrimidines, which are core structures in many pharmaceuticals. [2]Similarly, reactions with α-hydroxyketones and anilines can yield highly substituted pyrroles. [2]* Reduction: The ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride, providing access to β-hydroxynitrile derivatives.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding amide or carboxylic acid, offering a pathway to other important functional groups.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The nitrile group is far more than a simple synthetic handle; it is a recognized "pharmacophore" that is present in over 30 FDA-approved drugs. [7][8]Its incorporation into drug candidates can offer several advantages, including enhanced target binding affinity, improved metabolic stability, and modulation of pharmacokinetic properties. [7][9]
The Nitrile as a Key Bioisostere and Binding Moiety
The linear geometry and electronic properties of the nitrile group allow it to act as a versatile bioisostere for other functional groups. It can serve as a hydrogen bond acceptor through its nitrogen lone pair, mimicking the interaction of a carbonyl group or other polar functionalities. [9]This ability to form specific, directed interactions is a key reason for its prevalence in modern pharmaceuticals.
Inferred Potential from Precursor Molecules
The synthetic precursor, 3,4-dichlorophenylacetonitrile, has been utilized in the development of potent and selective non-peptide antagonists for neurokinin (NK2 and NK3) receptors. [10]These receptors are implicated in a variety of physiological processes, including inflammation and pain. The successful application of this precursor underscores the potential of its derivatives, such as 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, to serve as intermediates for novel modulators of these and other important biological targets.
Prospective Therapeutic Areas
Given the structural features of the title compound, it can be envisioned as a key building block for the synthesis of:
-
Kinase Inhibitors: The 3,4-dichlorophenyl moiety is a common feature in many ATP-competitive kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP binding site.
-
Ion Channel Modulators: The dichlorophenyl group is also found in modulators of various ion channels.
-
Enzyme Inhibitors: The nitrile group can act as a covalent or non-covalent warhead in enzyme inhibitors. Its reactivity can be finely tuned by the surrounding chemical environment. For instance, heteroaromatic nitriles can react reversibly with cysteine thiols in enzyme active sites. [11]
Section 5: Conclusion and Future Outlook
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile represents a strategically valuable, yet underexplored, chemical entity. Its synthesis is straightforward, relying on robust and scalable organic reactions. The true power of this molecule lies in its synthetic versatility, offering a platform for the creation of diverse molecular libraries targeting a wide array of biological systems. The confluence of a proven pharmacophore (3,4-dichlorophenyl) and a highly adaptable functional core (β-ketonitrile) makes it a compelling starting point for drug discovery campaigns. Future research should focus on exploring the full range of its chemical reactivity to generate novel heterocyclic scaffolds and on evaluating the biological activity of its derivatives in relevant therapeutic areas. As the demand for novel, effective, and safe medicines continues to grow, the intelligent application of such versatile building blocks will be essential for the advancement of pharmaceutical science.
References
-
Organic Chemistry Portal. Claisen Condensation. [Link] [4]2. Master Organic Chemistry. (2020-09-14). Claisen Condensation and Dieckmann Condensation. [Link] [5]3. Wikipedia. Claisen condensation. [Link] [6]4. Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Mol-Instincts. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. [Link] [3]6. Chemistry Stack Exchange. (2018-05-22). Mechanism for the intra-molecular exchange of an ester and a nitrile group. [Link]
-
Organic Chemistry Portal. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. [Link]
-
National Institutes of Health. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem. [Link]
-
National Institutes of Health. (3,4-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76690 - PubChem. [Link] [12]14. Google Patents. US4728743A - Process for the production of 3-oxonitriles. [13]15. PubMed. Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. [Link] [14]16. Frontiers. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. [Link]
-
Organic Syntheses Procedure. diphenylacetonitrile. [Link]
-
NIST WebBook. 3,4-Dichlorophenylacetonitrile. [Link]
-
National Institutes of Health. 2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017 - PubChem. [Link]
-
Patsnap. Synthesis method of 3,4-dichlorobenzonitrile. [Link]
-
PubChemLite. 2-(4-methylphenyl)-3-oxobutanenitrile (C11H11NO). [Link]
- Google Patents.
-
ResearchGate. (2025-12-31). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. [Link]
Sources
- 1. Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-二氯苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (3,4-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 14. Palladium-catalyzed carbonylative α-arylation to β-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document delves into the mechanistic underpinnings of the synthesis, provides a step-by-step experimental protocol, and outlines the necessary safety precautions for all materials involved.
Introduction and Significance
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a β-ketonitrile, a class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This structural motif makes them highly versatile synthetic intermediates. The presence of the 3,4-dichlorophenyl group is of particular interest in medicinal chemistry, as this substitution pattern is found in numerous pharmacologically active molecules. The electron-withdrawing nature of the chlorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in drug design.
The synthesis of this target molecule relies on the Claisen condensation, a reaction that involves the base-catalyzed condensation of an ester with a compound containing an acidic α-proton, in this case, a nitrile.[1][2] The reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile.[3]
Mechanistic Insight: The Claisen Condensation
The synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is achieved via the Claisen condensation of 3,4-Dichlorophenylacetonitrile with ethyl acetate. The reaction is typically mediated by a strong base, such as sodium ethoxide, which serves to deprotonate the α-carbon of the nitrile, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketonitrile.
A crucial aspect of the Claisen condensation is that the product, a β-ketonitrile, has a highly acidic α-proton situated between two electron-withdrawing groups (the ketone and the nitrile). This proton is readily deprotonated by the alkoxide base present in the reaction mixture, driving the equilibrium towards the product formation.[2][3] An acidic workup is therefore necessary in the final step to protonate the enolate and isolate the neutral β-ketonitrile product.[4]
Synthesis Workflow and Mechanism Diagrams
Caption: A generalized workflow for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Caption: The reaction mechanism for the Claisen condensation synthesis.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of β-ketonitriles.[5] Researchers should optimize conditions as needed for their specific laboratory setup.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| 3,4-Dichlorophenylacetonitrile | 3218-49-3 | 186.04 | 10.0 g (53.7 mmol) |
| Ethyl Acetate | 141-78-6 | 88.11 | 23.7 g (270 mmol) |
| Sodium Ethoxide | 141-52-6 | 68.05 | 4.0 g (58.8 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed |
| Hexanes | 110-54-3 | 86.18 | As needed |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add sodium ethoxide (4.0 g, 58.8 mmol) and anhydrous tetrahydrofuran (100 mL). Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 3,4-Dichlorophenylacetonitrile (10.0 g, 53.7 mmol) in anhydrous tetrahydrofuran (50 mL). Transfer this solution to the dropping funnel.
-
Reaction: Slowly add the solution of 3,4-Dichlorophenylacetonitrile to the stirred suspension of sodium ethoxide at 0 °C over a period of 30 minutes. After the addition is complete, add ethyl acetate (23.7 g, 270 mmol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[1][6][7][8][9]
Characterization:
The purified 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile should be characterized by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the acetyl methyl protons (~2.3 ppm), a singlet for the α-proton (~4.5 ppm), and multiplets in the aromatic region for the dichlorophenyl protons (~7.3-7.6 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the acetyl methyl carbon (~28 ppm), the α-carbon (~55 ppm), the nitrile carbon (~115 ppm), aromatic carbons (~130-135 ppm), and the ketone carbonyl carbon (~195 ppm).
-
Mass Spectrometry: To confirm the molecular weight (228.07 g/mol ).
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3,4-Dichlorophenylacetonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[10][11] Wear protective gloves, clothing, and eye/face protection.[10][11]
-
Ethyl Acetate: Highly flammable liquid and vapor.[2][3][7][13][14] Causes serious eye irritation and may cause drowsiness or dizziness.[3] Keep away from heat, sparks, open flames, and hot surfaces.[2][3][13] Use in a well-ventilated area and wear appropriate personal protective equipment.[13]
-
Sodium Ethoxide: Causes severe skin burns and eye damage.[1][4][6][8] It is a flammable solid and reacts violently with water.[15] Handle under an inert, dry atmosphere.[6] Wear appropriate personal protective equipment, including gloves, safety goggles, and a face shield.[1][4]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][2][3][4][6][7][8][10][11][12][13][14][15]
References
-
VelocityEHS. (2015, April 10). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. Retrieved from [Link]
-
CloudSDS. Ethyl Acetate Hazards and Safety Measures. Retrieved from [Link]
-
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]
-
Amazon S3. aks740 - sodium ethoxide. 95%. Retrieved from [Link]
-
Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Jubilant Ingrevia Limited. Ethyl Acetate Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]
-
PubChem. (3,4-Dichlorophenyl)acetonitrile. Retrieved from [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]
-
Kiyokawa, K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2837–2846. [Link]
-
Zhehe Science and Technology. SAFETY DATA SHEETS - (3,4-dichlorophenyl)acetonitrile. Retrieved from [Link]
- Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds....
Sources
- 1. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. eurisotop.com [eurisotop.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Mechanistic Elucidation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Abstract
β-Ketonitriles are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of biologically active heterocyclic compounds and pharmaceuticals.[1][2] This application note provides a detailed examination of the reaction mechanism for the synthesis of a specific β-ketonitrile, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. The synthesis proceeds via a Claisen-type condensation reaction between 3,4-Dichlorophenylacetonitrile and an acetylating agent, typically an ester like ethyl acetate, in the presence of a strong base. We will dissect the mechanistic pathway, explain the causality behind experimental choices, and provide a robust, step-by-step protocol for researchers in drug development and organic chemistry.
Introduction and Reaction Overview
The target molecule, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile[3], is synthesized through the acylation of the α-carbon of 3,4-Dichlorophenylacetonitrile. This carbon-carbon bond-forming reaction is a variation of the classic Claisen condensation, which traditionally occurs between two ester molecules.[4][5] In this modified reaction, the nitrile group, along with the phenyl ring, sufficiently acidifies the α-protons of 3,4-Dichlorophenylacetonitrile, allowing a strong base to generate a resonance-stabilized carbanion (an enolate equivalent). This nucleophile then attacks the electrophilic carbonyl carbon of an ester, such as ethyl acetate, leading to the formation of the β-ketonitrile after the elimination of an alcohol.
The overall transformation is depicted below:
Scheme 1: General Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
The choice of base is critical and often includes sodium ethoxide, sodium hydride, or potassium tert-butoxide.[6][7] The driving force for this reaction is the formation of a highly stabilized enolate anion of the β-ketonitrile product, which is more acidic than the starting nitrile.[6][8] This final deprotonation step effectively drives the reaction equilibrium to completion.[8]
Detailed Reaction Mechanism
The synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile via a Claisen-type condensation follows a well-established multi-step pathway. Sodium ethoxide (NaOEt) is used here as an exemplary base.
Step 1: Enolate Formation (Deprotonation) A strong base, sodium ethoxide, abstracts an acidic α-proton from 3,4-Dichlorophenylacetonitrile. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the α-carbon and the nitrogen atom of the nitrile group.
Step 2: Nucleophilic Attack The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the second reactant, ethyl acetate. This addition reaction forms a tetrahedral alkoxide intermediate.
Step 3: Elimination of Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process eliminates the ethoxide (-OEt) group, which is a good leaving group, yielding the β-ketonitrile product.
Step 4: Deprotonation of the Product (Driving Force) The newly formed β-ketonitrile has a highly acidic proton on the carbon situated between the two electron-withdrawing groups (ketone and nitrile). The ethoxide ion, regenerated in Step 3 or present in excess, rapidly deprotonates the product. This creates a highly resonance-stabilized enolate anion and shifts the overall reaction equilibrium strongly towards the products.[8] This step is crucial for achieving high yields.[8]
Step 5: Protonation (Acidic Workup) In the final workup stage, a dilute acid (e.g., HCl) is added to the reaction mixture. This protonates the enolate anion, yielding the final, neutral 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile product, which can then be isolated.
Caption: Reaction mechanism for the base-catalyzed synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Experimental Protocol
This protocol describes the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile using sodium ethoxide as the base and ethyl acetate as the acylating agent in a suitable solvent.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3,4-Dichlorophenylacetonitrile | 3218-49-3 | 186.04 | 9.3 g (50 mmol) | Starting nitrile.[9][10] |
| Ethyl Acetate | 141-78-6 | 88.11 | 60 mL | Acylating agent and solvent. |
| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 | 19.5 mL (~55 mmol) | Base. Use a slight excess. |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | 200 mL | For workup and extraction. |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 | ~50 mL | For quenching and neutralization. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 100 mL | For washing. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 100 mL | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~20 g | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography setup
Safety Precautions
-
Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts with water.
-
Ethyl Acetate / Diethyl Ether: Highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere.
-
Charging Reagents: Add 3,4-Dichlorophenylacetonitrile (9.3 g, 50 mmol) and ethyl acetate (60 mL) to the flask. Stir the mixture until the nitrile dissolves completely.
-
Base Addition: Slowly add the sodium ethoxide solution (19.5 mL, ~55 mmol) to the stirred solution via the dropping funnel over 30 minutes. An exothermic reaction and color change may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~77°C) using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).[11]
-
Cooling and Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 2M HCl (~50 mL) until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to yield the pure 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Caption: Experimental workflow for the synthesis and purification of the target β-ketonitrile.
Conclusion
The synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is efficiently achieved through a Claisen-type condensation. Understanding the stepwise mechanism, particularly the critical role of the final deprotonation step in driving the reaction to completion, is key to optimizing reaction conditions and achieving high yields. The provided protocol offers a reliable and reproducible method for synthesizing this valuable chemical intermediate, grounded in established principles of organic chemistry. This guide serves as a practical resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
-
Wikipedia. Claisen condensation. [Link]
-
Fiveable. The Claisen Condensation Reaction | Organic Chemistry Class Notes. [Link]
-
Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]
-
ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]
-
Mol-Instincts. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. [Link]
-
National Center for Biotechnology Information. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
-
Semantic Scholar. Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
The University of Liverpool Repository. COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Organic Chemistry Portal. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. [Link]
-
YouTube. 08.06 Acylation by Anhydrides and Esters. [Link]
-
Organic Syntheses. A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
ResearchGate. α‐Alkylation of arylacetonitriles. | Download Scientific Diagram. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
- Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile.
-
Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
-
Organic Syntheses. 4. [Link]
-
NIST WebBook. 3,4-Dichlorophenylacetonitrile. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3,4-二氯苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,4-Dichlorophenylacetonitrile [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Leveraging 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as a Versatile Precursor in Heterocyclic Synthesis
Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as a strategic starting material. Its unique structural features, combining an activated nitrile, a reactive ketone, and a pharmaceutically relevant dichlorophenyl moiety, render it an exceptionally valuable building block for the synthesis of diverse, biologically active heterocyclic scaffolds.
Compound Profile: 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
-
IUPAC Name: 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile[1]
-
CAS Number: 6097-31-0[1]
-
Molecular Formula: C₁₀H₇Cl₂NO[1]
-
Molecular Weight: 228.07 g/mol [1]
The molecule's core value lies in the reactivity of its α-cyano ketone functionality. The electron-withdrawing nature of both the cyano and carbonyl groups significantly increases the acidity of the adjacent methine proton, making it a prime candidate for a variety of condensation reactions.[2] Furthermore, the 3,4-dichlorophenyl group is a well-established pharmacophore found in numerous therapeutic agents, where it can enhance binding affinity and modulate pharmacokinetic properties.[3]
Application I: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
Expert Insight & Application Focus
The Gewald reaction is a powerful one-pot, multi-component synthesis that provides efficient access to 2-aminothiophenes.[4][5] These thiophene scaffolds are of significant interest in medicinal chemistry, forming the core of various anti-inflammatory, antimicrobial, and kinase inhibitor drug candidates.[6] The reaction leverages the reactivity of an α-cyano ketone, elemental sulfur, and a ketone or aldehyde, catalyzed by a base.[4] 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is an ideal substrate, where the ketone functionality participates directly in the initial condensation, leading to highly functionalized thiophenes bearing the desirable 3,4-dichlorophenyl moiety. The use of microwave assistance has been shown to improve yields and dramatically reduce reaction times.[4][7]
Experimental Workflow: Gewald Aminothiophene Synthesis
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.
Detailed Protocol: Synthesis of 2-Amino-5-methyl-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (2.28 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add morpholine (0.87 mL, 10 mmol) to the suspension. The use of a mild organic base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the activated nitrile group of another molecule (in a self-condensation variant) or an added α-cyano ester.[4]
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. Alternative: Perform the reaction in a sealed microwave vessel at 100°C for 15-20 minutes.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the resulting solid and wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities. Recrystallize the crude product from ethanol or isopropanol to yield the pure 2-aminothiophene derivative as a crystalline solid.
| Parameter | Value |
| Starting Material | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile |
| Key Reagents | Elemental Sulfur, Morpholine |
| Solvent | Ethanol |
| Typical Yield | 75-90% |
| Product Class | 2-Aminothiophene |
Application II: Synthesis of Dihydropyridine Scaffolds via Hantzsch-Type Reaction
Expert Insight & Application Focus
The Hantzsch pyridine synthesis is a classic multi-component reaction that combines an aldehyde, a nitrogen source (like ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound to form dihydropyridines (DHPs).[8][9] DHPs are a cornerstone class of calcium channel blockers used to treat hypertension, including drugs like amlodipine and nifedipine.[8] 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile can function as one of the β-dicarbonyl equivalents. Its reaction with an aldehyde and another active methylene compound (like ethyl acetoacetate) in the presence of ammonium acetate provides a direct route to highly substituted, unsymmetrical dihydropyridine derivatives. These products can subsequently be oxidized to the corresponding pyridine.[10]
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine.
Detailed Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve an aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 10 mmol), ethyl acetoacetate (10 mmol), and 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (10 mmol) in glacial acetic acid (30 mL).
-
Nitrogen Source Addition: Add ammonium acetate (12 mmol) to the mixture. Acetic acid serves as both the solvent and a catalyst to promote the initial Knoevenagel and Michael addition steps of the reaction mechanism.[10]
-
Reaction Execution: Heat the mixture to reflux (approx. 118°C) for 4-6 hours, monitoring by TLC. The reaction involves the formation of an enamine from ethyl acetoacetate and a chalcone-like intermediate from the aldehyde and our starting material, which then condense to form the DHP ring.[8]
-
Product Isolation: Cool the reaction mixture and pour it slowly into ice-water (100 mL) with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Dry the solid and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,4-dihydropyridine.
Application III: Synthesis of Functionalized Pyrazoles
Expert Insight & Application Focus
Pyrazoles are a privileged scaffold in medicinal chemistry, present in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Sunitinib.[11][12] The most common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile serves as an excellent 1,3-dicarbonyl equivalent for this purpose. The reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine) proceeds via cyclocondensation to yield 5-amino-3-substituted pyrazoles, which are themselves valuable intermediates for further elaboration.[11]
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of a substituted pyrazole.
Detailed Protocol: Synthesis of 5-Amino-4-(3,4-dichlorophenyl)-3-methylpyrazole
-
Reagent Preparation: Suspend 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (10 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (12 mmol) dropwise to the suspension at room temperature. An exothermic reaction may be observed. The choice of hydrazine (substituted or unsubstituted) determines the substituent at the N1 position of the pyrazole ring.
-
Reaction Execution: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by observing the disappearance of the starting material on TLC.
-
Product Isolation: Cool the reaction to room temperature. The product typically crystallizes out of the solution. If necessary, concentrate the solvent to induce precipitation.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure pyrazole derivative.
Summary of Synthetic Applications
| Reaction Name | Target Scaffold | Key Reagents | Significance of Scaffold |
| Gewald Reaction | 2-Aminothiophene | Sulfur, Base | Anti-inflammatory, Antimicrobial, Kinase Inhibitors[6] |
| Hantzsch Synthesis | 1,4-Dihydropyridine | Aldehyde, NH₄OAc | Calcium Channel Blockers, Antihypertensive[8] |
| Pyrazole Synthesis | Pyrazole | Hydrazine | Anti-inflammatory (COX-2), Anticancer, Antifungal[12] |
Conclusion
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a potent and versatile starting material for constructing a variety of medicinally relevant heterocyclic systems. Its inherent reactivity, governed by the α-cyano ketone motif, allows for its strategic deployment in robust and efficient synthetic methodologies like the Gewald, Hantzsch, and pyrazole syntheses. The presence of the 3,4-dichlorophenyl group provides a valuable handle for developing novel drug candidates with potentially enhanced biological activity and favorable pharmacokinetic profiles. The protocols outlined herein serve as a foundational guide for researchers to unlock the synthetic potential of this valuable chemical intermediate.
References
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
Mol-Instincts. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. [Link]
-
ACS Publications. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation | Organic Letters. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ResearchGate. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. [Link]
-
YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. [Link]
-
PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
-
ResearchGate. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
NIH. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]
-
Turkish Journal of Chemistry. An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. [Link]
-
Semantic Scholar. 4H-Pyrano[2,3-c]pyrazoles: a review. [Link]
-
Organic Chemistry Portal. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. [Link]
-
ACS Publications. The .alpha.-cyano-.alpha.-phenylacetic acid keto-enol system. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl).... [Link]
-
MCAT Questions. Alpha-Carbon Chemistry (Notes & Practice Questions). [Link]
-
MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
NIH. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]
-
Pharmacy & Pharmacology International Journal. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. [Link]
-
World Journal of Pharmaceutical Research. Pharmacological activity of furan derivatives. [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. Alpha-Carbon Chemistry (Notes & Practice Questions) - MCAT | Examples [examples.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. chim.it [chim.it]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in Medicinal Chemistry: A Guide for Drug Discovery
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the identification of novel scaffolds that can be elaborated into diverse libraries of bioactive molecules is of paramount importance. 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile emerges as a compound of significant interest, not due to a wealth of established biological data, but because of the inherent potential embedded within its structure. This molecule uniquely combines three key pharmacophoric elements: a 3,4-dichlorophenyl ring, a reactive β-ketonitrile core, and a nitrile group, each of which has a rich history in the development of successful therapeutic agents.
The 3,4-dichlorophenyl moiety is a well-recognized feature in numerous approved drugs, where it often contributes to enhanced binding affinity and favorable pharmacokinetic properties.[1] For instance, the antidepressant sertraline incorporates this group, which is crucial for its function as a selective serotonin reuptake inhibitor (SSRI).[1] The nitrile group is another privileged functional group in drug design, present in over 30 FDA-approved pharmaceuticals.[2][3] It can serve as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or even as a reactive "warhead" for covalent inhibition of enzyme targets.[2][4] The β-ketonitrile functionality provides a chemically versatile handle for a wide array of synthetic transformations, allowing for the construction of diverse heterocyclic and carbocyclic systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the prospective applications of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. We will delve into hypothetical, yet scientifically grounded, therapeutic targets, provide detailed protocols for the synthetic elaboration of this scaffold, and propose methodologies for biological screening and lead optimization.
Rationale for Medicinal Chemistry Exploration: A Trifecta of Pharmacophoric Features
The scientific rationale for exploring 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as a starting point for drug discovery is rooted in the proven success of its constituent parts.
-
The 3,4-Dichlorophenyl Group: This lipophilic group can engage in hydrophobic and van der Waals interactions within protein binding pockets. The chlorine atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its presence in molecules like the cannabinoid-1 receptor (CB1R) inverse agonist MK-5596 highlights its utility in targeting a range of receptors.[5]
-
The β-Ketonitrile Core: This functional group is a versatile precursor for the synthesis of a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines. These heterocycles are central to the structure of many biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The reactivity of the ketone and the acidity of the α-proton allow for a multitude of chemical transformations.
-
The Nitrile Moiety: The nitrile group is a unique functional group that can play several roles in drug design.[3] It is a potent hydrogen bond acceptor and can act as a bioisosteric replacement for other functional groups. In some cases, the nitrile can act as an electrophile, forming a reversible covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to potent and selective inhibition.[4] This mechanism is exploited in several approved drugs.[2]
The combination of these three features in a single, relatively simple molecule provides a rich foundation for the development of novel therapeutics across various disease areas.
Hypothetical Therapeutic Targets and Applications
Based on the structural motifs present in 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, we can propose several promising avenues for therapeutic investigation.
Central Nervous System (CNS) Disorders
Given the presence of the 3,4-dichlorophenyl group, a key component of the SSRI sertraline, derivatives of our lead compound could be explored as modulators of neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1]
-
Proposed Target: Serotonin Transporter (SERT)
-
Therapeutic Area: Depression, Anxiety Disorders
-
Rationale: The dichlorophenyl moiety can be oriented to mimic the binding of known SSRIs. The rest of the molecule can be modified to optimize interactions with other regions of the transporter protein.
Oncology
The dichlorophenyl group is also found in several kinase inhibitors. By using the β-ketonitrile core to build heterocyclic scaffolds known to interact with the ATP-binding site of kinases, novel anti-cancer agents could be developed.
-
Proposed Target: Tyrosine Kinases (e.g., EGFR, BTK)
-
Therapeutic Area: Various Cancers
-
Rationale: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The β-ketonitrile is an excellent starting point for the synthesis of such heterocycles. The nitrile group could be positioned to interact with specific residues in the active site, potentially leading to increased potency and selectivity.[4]
Infectious Diseases
Nitrile-containing compounds have shown promise as inhibitors of parasitic cysteine proteases.[4] The nitrile can act as a "warhead," forming a reversible covalent adduct with the catalytic cysteine residue.
-
Proposed Target: Cysteine Proteases (e.g., Cathepsins, Falcipain)
-
Therapeutic Area: Parasitic Infections (e.g., Malaria, Leishmaniasis)
-
Rationale: The electrophilic nature of the nitrile can be tuned by modifying the surrounding chemical environment. The dichlorophenyl group can be used to anchor the molecule in a hydrophobic pocket of the enzyme, while the rest of the scaffold can be optimized for selectivity.
Synthetic Elaboration and Protocol Workflows
The true utility of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile lies in its potential for chemical diversification. Below are detailed protocols for the synthesis of derivative libraries based on this scaffold.
Protocol 1: Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of pyrazole derivatives, a common scaffold in kinase inhibitors, via the reaction of the β-ketonitrile with hydrazine derivatives.
Materials:
-
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in 20 mL of ethanol.
-
Add a stoichiometric equivalent of the desired hydrazine derivative.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Causality behind Experimental Choices:
-
Ethanol is used as a polar protic solvent to dissolve the reactants.
-
Glacial acetic acid catalyzes the condensation reaction between the ketone and the hydrazine.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Column chromatography is a standard method for purifying organic compounds.
Protocol 2: Synthesis of Isoxazole Derivatives
This protocol details the synthesis of isoxazole derivatives through the reaction of the β-ketonitrile with hydroxylamine.
Materials:
-
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Round-bottom flask, condenser, magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in 25 mL of methanol.
-
In a separate beaker, dissolve a 1.2 molar equivalent of hydroxylamine hydrochloride and a 1.5 molar equivalent of sodium acetate in a minimal amount of water.
-
Add the hydroxylamine solution to the flask containing the β-ketonitrile.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure isoxazole derivative.
-
Characterize the product by NMR and mass spectrometry.
Causality behind Experimental Choices:
-
Sodium acetate is used as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine.
-
The reaction is typically run at room temperature to avoid side reactions.
-
Precipitation in cold water is an effective method for isolating the product from the reaction mixture.
Visualization of Synthetic Pathways
The following diagram illustrates the general synthetic pathways for elaborating the 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile scaffold.
Caption: Synthetic elaboration of the core scaffold.
Screening and Assay Protocols
Once libraries of derivatives have been synthesized, they must be screened for biological activity. The following are general protocols for primary screening against the proposed target classes.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target tyrosine kinase.
Materials:
-
Recombinant kinase enzyme
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Synthesized compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase enzyme, and the test compound.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Causality behind Experimental Choices:
-
The Kinase-Glo® assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and lower inhibition.
-
DMSO is used as a solvent for the test compounds, but its concentration must be kept low to avoid affecting enzyme activity.
-
IC50 values provide a quantitative measure of the potency of the inhibitors.
Protocol 4: Cysteine Protease Inhibition Assay
This protocol outlines a fluorometric assay to screen for inhibitors of a target cysteine protease.
Materials:
-
Recombinant cysteine protease
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC)
-
Assay buffer with a reducing agent (e.g., DTT)
-
Synthesized compounds (dissolved in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Activate the cysteine protease by pre-incubating it in the assay buffer containing DTT.
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the activated enzyme and the test compound.
-
Incubate for 30 minutes at 37°C to allow for covalent bond formation (if applicable).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths dependent on the substrate).
-
Determine the initial reaction velocity for each well.
-
Calculate the percent inhibition and determine the IC50 value.
Causality behind Experimental Choices:
-
Cysteine proteases require a reducing environment (provided by DTT) to maintain the active site cysteine in its reduced state.
-
A pre-incubation step is important for covalent inhibitors to allow time for the reaction with the enzyme to occur.
-
The fluorogenic substrate releases a fluorescent molecule upon cleavage, providing a direct measure of enzyme activity.
Data Interpretation and Lead Optimization
The data generated from these screening assays will allow for the identification of "hit" compounds. The next steps in the drug discovery process involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs of the hit compounds to understand how changes in chemical structure affect biological activity.
-
Lead Optimization: Modify the most promising hit compounds to improve their potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).
-
Mechanism of Action Studies: For potent inhibitors, further experiments should be conducted to confirm their mechanism of action (e.g., competitive, non-competitive, covalent).
The following diagram illustrates the iterative cycle of lead optimization.
Caption: The iterative cycle of lead optimization.
Conclusion
While 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile may not yet have a documented history in medicinal chemistry, its structural components suggest a high potential for its use as a versatile scaffold in drug discovery. By leveraging the known biological activities of the dichlorophenyl and nitrile moieties, and the synthetic flexibility of the β-ketonitrile core, researchers can explore the development of novel therapeutics for a wide range of diseases. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a research program, paving the way for the discovery of the next generation of innovative medicines.
References
-
Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications, 17(5). Retrieved from [Link]
-
Kantar, C., et al. (n.d.). Urease and acetylcholinesterase enzyme inhibitor novel phthalonitrile azo compounds. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028–4037. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1506–1525. Retrieved from [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. Retrieved from [Link]
- Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
-
da Silva, E. F., & de Souza, M. V. N. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 921–934. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
Application Notes & Protocols: 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a highly versatile yet specific building block in modern organic synthesis. Characterized by its unique trifunctional structure—a dichlorophenyl ring, a ketone, and a nitrile group—this intermediate is a potent precursor for constructing complex heterocyclic scaffolds.[1][2] Its true value is realized in its capacity to serve as a linchpin in multicomponent reactions and classical cyclizations, leading to pharmacologically relevant cores such as substituted thiophenes and thiazoles. This document details the synthesis of the title compound and provides field-proven protocols for its application in the Gewald aminothiophene synthesis and the construction of 2-aminothiazole derivatives, which are pivotal intermediates in drug discovery and agrochemical development.[3][4]
Compound Profile and Strategic Importance
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0) is a keto-nitrile derivative whose synthetic utility is derived from the strategic placement of its functional groups.[1] The molecule possesses an active methylene group flanked by two electron-withdrawing moieties (ketone and nitrile), rendering the α-protons acidic and readily deprotonated to form a stabilized enolate.[2] This nucleophilic character is the cornerstone of its reactivity.
Key Structural Features:
-
α-Cyano Ketone Moiety: The core reactive unit, enabling a wide array of condensation and cyclization reactions.
-
Active Methylene Group: The acidic C-H bond at the C2 position is the primary site for nucleophilic attack and functionalization.
-
3,4-Dichlorophenyl Group: This substituent imparts specific physicochemical properties to the final products and can be critical for modulating biological activity in drug candidates.
The strategic importance of this compound lies in its ability to efficiently generate complex molecular architectures that are otherwise challenging to synthesize. It serves as a C4 synthon, providing a pre-functionalized four-carbon chain ready for incorporation into heterocyclic systems.
Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
The synthesis of β-ketonitriles like the title compound is classically achieved via a base-mediated condensation reaction between a suitable carboxylic acid ester and an acetonitrile derivative.[5][6] The following protocol outlines a robust method based on this principle.
Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound.
Protocol 2.1: Synthesis via Acylation of Acetonitrile
This protocol describes the condensation of methyl 3,4-dichlorophenylacetate with acetonitrile using sodium hydride as the base. The causality for using a strong, non-nucleophilic base like NaH is to irreversibly deprotonate acetonitrile, generating the required nucleophile without competing addition to the ester carbonyl.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Methyl 3,4-dichlorophenylacetate | C₉H₈Cl₂O₂ | 219.07 | 50 | 1.0 |
| Acetonitrile | CH₃CN | 41.05 | 75 | 1.5 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 100 | 2.0 |
| Dry Toluene | C₇H₈ | 92.14 | 250 mL | - |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Preparation: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (2.0 eq, 100 mmol). Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes carefully under a nitrogen atmosphere.
-
Solvent Addition: Add 150 mL of dry toluene to the flask.
-
Acetonitrile Addition: Slowly add acetonitrile (1.5 eq, 75 mmol) to the stirred suspension at room temperature. The mixture may gently effervesce (hydrogen gas evolution). Stir for 30 minutes.
-
Ester Addition: Dissolve methyl 3,4-dichlorophenylacetate (1.0 eq, 50 mmol) in 100 mL of dry toluene and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH of the aqueous layer is ~2-3. Caution: Vigorous gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Application in Heterocyclic Synthesis
The Gewald Aminothiophene Synthesis
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is an ideal substrate for the Gewald three-component reaction, a powerful method for synthesizing polysubstituted 2-aminothiophenes.[4][7][8] These thiophene derivatives are prevalent in medicinal chemistry, serving as scaffolds for anti-inflammatory drugs and enzyme inhibitors.[4][9]
Mechanism Overview: The reaction proceeds via an initial Knoevenagel condensation between the ketone and another active methylene compound (in this case, the internal ketone of the substrate itself can react, or it can be reacted with another nitrile), followed by the addition of elemental sulfur and subsequent cyclization.[7][9]
Caption: Mechanistic pathway of the Gewald reaction.
Protocol 3.1.1: Synthesis of 2-Amino-3-acetyl-5-(3,4-dichlorophenyl)thiophene
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | C₁₀H₇Cl₂NO | 228.07 | 10 | 1.0 |
| Elemental Sulfur | S | 32.06 | 11 | 1.1 |
| Morpholine | C₄H₉NO | 87.12 | 15 | 1.5 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (1.0 eq, 10 mmol) and elemental sulfur (1.1 eq, 11 mmol) in 50 mL of ethanol.
-
Base Addition: Add morpholine (1.5 eq, 15 mmol) to the suspension with stirring. The choice of a secondary amine like morpholine is classic for the Gewald reaction, as it effectively catalyzes the initial condensation.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The reaction mixture typically turns dark.
-
Cooling & Precipitation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain the 2-aminothiophene derivative. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole
2-Aminothiazole derivatives are crucial intermediates for a wide range of bioactive molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents.[3] The synthesis often follows a Hantzsch-type pathway, which requires an α-haloketone and a thioamide source (like thiourea). Our title compound can be readily converted to the necessary α-haloketone precursor.
Workflow for 2-Aminothiazole Synthesis
Caption: Two-step workflow for thiazole synthesis.
Protocol 3.2.1: Two-Step Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole
Part A: α-Bromination
-
Dissolution: Dissolve 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (10 mmol) in 50 mL of glacial acetic acid in a 100 mL flask.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (10 mmol, 1.0 eq) in 10 mL of acetic acid dropwise with vigorous stirring. The red-brown color of bromine should disappear upon addition.
-
Reaction: Allow the reaction to stir at room temperature for 1 hour after the addition is complete.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The α-bromo product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. This intermediate is often used directly in the next step without further purification.
Part B: Hantzsch Thiazole Synthesis
-
Setup: To the crude α-bromo intermediate from Part A (approx. 10 mmol) in a 100 mL round-bottom flask, add thiourea (11 mmol, 1.1 eq) and 50 mL of ethanol.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The progress can be monitored by TLC.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH ~ 8). This step neutralizes the HBr salt of the aminothiazole, causing the free base to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from ethanol to obtain pure 2-amino-4-(3,4-dichlorophenyl)thiazole.[3][10]
References
-
Gewald reaction - Wikipedia. [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]
-
Gewald Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of 2-substitued-amino-4-aryl thiazoles. | Download Table - ResearchGate. [Link]
-
The Gewald multicomponent reaction - PubMed - NIH. [Link]
-
(IUCr) Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[8][11]thiazolo[3,2-a]pyridine-4-carboxamide. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
- US4728743A - Process for the production of 3-oxonitriles - Google P
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC - NIH. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
2-(3,4-Dichlorophenyl)pentanenitrile | C11H11Cl2N | CID 151730484 - PubChem. [Link]
-
(PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent - ResearchGate. [Link]
-
Synthesis method of 3,4-dichlorobenzonitrile - Eureka | Patsnap. [Link]
- US4189580A - Process for the preparation of nitriles - Google P
-
Solvent Dictated Organic Transformations - PubMed. [Link]
-
Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 6. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Characterization, and Preliminary Biological Evaluation
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a molecule of significant interest in synthetic and medicinal chemistry. The document details a robust experimental protocol for its synthesis via a Claisen-type condensation, followed by rigorous purification and detailed structural characterization using modern spectroscopic techniques. Furthermore, we explore its potential applications in drug discovery, drawing parallels with structurally related bioactive compounds. A preliminary protocol for evaluating its cytotoxic effects against cancer cell lines is also presented, offering a pathway for future pharmacological investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and evaluate this and similar β-ketonitrile compounds.
Introduction: A Versatile Synthetic Building Block
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a bifunctional organic molecule featuring a 3,4-dichlorophenyl ring, a ketone, and a nitrile group. This unique combination of functionalities makes it a highly versatile intermediate in organic synthesis. β-Ketonitriles are valuable precursors for a wide array of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which form the core of many pharmaceutical agents.[1] The 3,4-dichlorophenyl moiety is a common feature in numerous therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic properties. Its presence is noted in compounds with anticancer and antimicrobial activities.[2][3] Therefore, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile represents a promising starting material for the synthesis of novel drug candidates.
Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
The synthesis of the target compound can be efficiently achieved through a Claisen-type condensation reaction.[4] This method involves the acylation of the α-carbon of a nitrile with an ester in the presence of a strong base. Here, we propose the reaction of 3,4-Dichlorophenylacetonitrile with ethyl acetate using sodium ethoxide as the base.
Causality of Experimental Choices
-
Reactants: 3,4-Dichlorophenylacetonitrile serves as the nucleophile precursor, providing the dichlorophenylacetonitrile carbanion upon deprotonation. Ethyl acetate acts as the acylating agent.
-
Base: Sodium ethoxide is chosen as the base. It is crucial that the alkoxide of the base matches the alkoxy group of the ester (ethoxide for ethyl acetate) to prevent transesterification, a potential side reaction.[5] A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product, a β-keto ester, which is more acidic than the starting alcohol.[5]
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent. It is an aprotic solvent that can effectively solvate the sodium cation of the base and the resulting enolate, while not interfering with the reaction. The anhydrous condition is critical to prevent quenching of the strong base and the carbanion intermediate.
-
Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel, which would decompose the sodium ethoxide and the reactive intermediates.
-
Work-up: The reaction is quenched with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the enolate of the product, leading to the final β-ketonitrile.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3,4-Dichlorophenylacetonitrile | C₈H₅Cl₂N | 186.04 | 5.00 g | 26.88 | Nucleophile Precursor |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 11.84 g (13.1 mL) | 134.4 | Acylating Agent |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.00 g | 29.39 | Base |
| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - | Solvent |
| 1 M HCl (aq) | HCl | 36.46 | ~30 mL | - | Quenching Agent |
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (2.00 g, 29.39 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (100 mL) to the flask. While stirring, add 3,4-Dichlorophenylacetonitrile (5.00 g, 26.88 mmol) followed by ethyl acetate (13.1 mL, 134.4 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (aq) (~30 mL) until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Purification
The crude product obtained from the synthesis is typically a solid and can be purified by recrystallization to remove unreacted starting materials and by-products.[6]
Principles of Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[7] An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or highly soluble at low temperatures.
Experimental Protocol: Purification
-
Solvent Selection: A solvent system of ethanol and water is a good starting point. The product is expected to be soluble in hot ethanol and less soluble in water.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add water dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum to obtain the pure 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Visualization: Purification Workflow
Caption: Workflow for the purification by recrystallization.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.[8][9]
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | δ ~2.4 ppm (s, 3H, -CH₃); δ ~5.0 ppm (s, 1H, -CH(CN)-); δ ~7.3-7.6 ppm (m, 3H, Ar-H) |
| ¹³C NMR | δ ~25 ppm (-CH₃); δ ~60 ppm (-CH(CN)-); δ ~115 ppm (-C≡N); δ ~128-135 ppm (Ar-C); δ ~195 ppm (C=O) |
| FT-IR (cm⁻¹) | ~2250 (C≡N stretch); ~1720 (C=O ketone stretch); ~1590, 1470 (C=C aromatic stretch); ~820 (C-Cl stretch) |
| Mass Spec (EI) | M⁺ peak with characteristic isotopic pattern for two Cl atoms (m/z 227, 229, 231); fragmentation peaks corresponding to loss of -CH₃, -COCH₃, and -CN. |
Rationale for Expected Data
-
NMR: The chemical shifts are predicted based on the electronic environment of the protons and carbons. The acetyl methyl group protons will appear as a singlet, as will the methine proton. The aromatic protons will show a complex multiplet pattern typical of a 1,2,4-trisubstituted benzene ring.
-
IR: The vibrational frequencies correspond to the specific functional groups present in the molecule. The nitrile and ketone groups have very characteristic strong absorptions.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M, M+2, M+4 pattern for a molecule with two chlorine atoms.
Application Notes: Potential in Drug Discovery
The structural motifs within 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile suggest potential for biological activity, making it an interesting candidate for drug discovery programs.[10]
Mechanistic Insights from Structural Features
-
Dichlorophenyl Group: The dichlorophenyl moiety is present in numerous kinase inhibitors.[11] This group can form hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases, contributing to high binding affinity.
-
β-Ketonitrile Moiety: This functional group can act as a hydrogen bond acceptor and participate in various chemical reactions to form more complex heterocyclic structures, which are prevalent in biologically active compounds.
Given these features, a plausible hypothesis is that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile or its derivatives could function as inhibitors of protein kinases involved in cell proliferation signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
Protocol: Preliminary Biological Evaluation
To assess the potential of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as an anticancer agent, a preliminary in vitro cytotoxicity assay is recommended. The MTT assay is a widely used colorimetric method to determine cell viability.[12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol). Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore the potential of this versatile molecule in organic synthesis and drug discovery. The proposed synthetic route is robust and relies on well-established chemical principles, while the characterization and biological evaluation protocols adhere to standard laboratory practices.
References
-
Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]
-
CHEM21. (n.d.). Case Study: Carbonylative α-Arylation of β Ketonitriles. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
- Google Patents. (n.d.). Convergent synthesis of alpha-aryl-beta-ketonitriles.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Oncotarget. (n.d.). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
-
R Discovery. (2014). Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. [Link]
-
Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
-
Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
-
RSC Publishing. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Yutaka Tanabe. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. [Link]
-
PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[12][13][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]
-
PubMed. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. [Link]
-
ACS Publications. (n.d.). Discovery of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
YouTube. (2020). Examples of Synthesis using the Claisen Condensation. [Link]
-
Oriental Journal of Chemistry. (n.d.). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. opentrons.com [opentrons.com]
- 11. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Application Notes and Protocols: Purification of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Introduction: The Critical Role of Purity
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS: 6097-31-0) is a key chemical intermediate, notably in the synthesis of antimalarial agents such as Metoprine.[1] In the context of pharmaceutical development and scientific research, the purity of such precursors is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, and potential toxicity.
This guide provides a detailed examination of robust, field-proven techniques for the purification of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the selection and optimization of each method. The protocols herein are designed to be self-validating, providing researchers with the tools to achieve high-purity material suitable for the most demanding applications.
Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. These properties dictate solvent choice, thermal stability, and appropriate chromatographic conditions.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | [2] |
| CAS Number | 6097-31-0 | [1][2] |
| Molecular Formula | C₁₀H₇Cl₂NO | [1][2] |
| Molecular Weight | 228.07 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 161-163 °C | [1] |
| Boiling Point | 303.4 ± 37.0 °C (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol | [1] |
General Purification Workflow
The purification of a crude, solid organic compound typically follows a logical sequence. The initial choice between recrystallization and chromatography depends on the impurity profile and the quantity of material. Recrystallization is often preferred for its scalability and efficiency when dealing with relatively pure material (>90%), while column chromatography provides superior resolving power for complex mixtures or for removing closely related impurities.
Caption: General decision workflow for purifying the target compound.
Method 1: Recrystallization
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[4] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[5]
Solvent System Selection
The choice of solvent is the most critical variable in recrystallization.[4] Given that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is soluble in methanol,[1] this protic solvent is an excellent starting point for a single-solvent recrystallization. Its low boiling point (64.7 °C) facilitates easy removal from the final product. For more challenging purifications where a single solvent does not provide adequate separation, a two-solvent system (a "solvent" and an "anti-solvent") can be employed.[6]
Protocol: Single-Solvent Recrystallization from Methanol
This protocol is designed for purifying the title compound when impurities are present in moderate amounts.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar. Add a minimal amount of methanol (e.g., 20-25 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot methanol until all the solid has just dissolved, creating a saturated solution. Causality Note: Adding a large excess of solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.
-
Decolorization (Optional): If the solution possesses a significant color from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes. Expertise Insight: The charcoal adsorbs high-molecular-weight colored impurities. This step requires a subsequent hot filtration.
-
Hot Filtration (If Step 3 was performed): Pre-warm a stemless funnel with fluted filter paper by passing hot methanol through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.[5] Trustworthiness Check: Pre-warming prevents premature crystallization of the product on the cold funnel, which would otherwise lead to significant product loss.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: With the vacuum disconnected, wash the crystal cake with a small volume of ice-cold methanol to rinse away any remaining mother liquor. Reapply the vacuum to pull the wash solvent through.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: Step-by-step workflow for single-solvent recrystallization.
Method 2: Flash Column Chromatography
Principle of Column Chromatography
Column chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[7] For this compound, we use "normal-phase" chromatography, where the stationary phase (silica gel) is highly polar, and the mobile phase (eluent) is less polar.[8] Compounds with greater polarity will have stronger interactions (adsorption) with the silica gel and will thus elute more slowly. Less polar compounds will spend more time in the mobile phase and elute faster.[9]
Phase Selection and Optimization
-
Stationary Phase: Silica gel (230-400 mesh) is the standard for flash chromatography, offering a good balance between resolution and flow rate.[8]
-
Mobile Phase (Eluent): The key to a successful separation is finding a solvent system that provides a good separation between the target compound and its impurities. This is first optimized using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent like heptane and a more polar solvent like ethyl acetate is a common starting point.
-
TLC Optimization: Spot the crude mixture on a TLC plate and elute with various ratios of heptane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The goal is to find a system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, with impurities either well above or below this value.
-
Protocol: Flash Column Chromatography
Step-by-Step Methodology:
-
Column Preparation (Wet Packing): Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column about one-third full with the chosen eluent (e.g., 4:1 heptane/ethyl acetate). In a separate beaker, prepare a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles.[7] Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading (Dry Loading): Dissolve the crude solid (e.g., 1.0 g) in a minimum amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent completely on a rotary evaporator to yield a dry, free-flowing powder. Expertise Insight: Dry loading is superior to wet loading as it ensures a narrow, concentrated starting band, leading to much better separation.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the prepared column, forming a neat, level layer on top of the sand.
-
Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure from a pump or airline ("flash" chromatography), push the solvent through the column at a steady rate. Continuously add fresh eluent to the top so the column never runs dry.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Monitoring: Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate alongside a spot of the original crude material. Visualize the spots (e.g., under a UV lamp).
-
Combine and Isolate: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment
Post-purification analysis is essential to confirm the success of the procedure.
-
Melting Point: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 1-2 °C). The experimental value should align with the literature value of 161-163 °C.[1][4] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, distinct spot on the TLC plate when eluted with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A successful purification will yield a chromatogram with a single major peak corresponding to the product, with purity often expressed as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of residual solvents or proton-bearing impurities.
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Molbase. (n.d.). 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (2015). Column Chromatography Procedures. Retrieved from [Link]
-
El-Batta, A. (2015). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CUNY, York College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
Sources
- 1. 2-(3,4-dichlorophenyl)-3-oxobutanenitrile CAS#: 6097-31-0 [m.chemicalbook.com]
- 2. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. rroij.com [rroij.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
Application Notes & Protocols: Safe Handling and Storage of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Executive Summary & Scope
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0). The protocols herein are designed for researchers, scientists, and drug development professionals. This compound, a dichlorinated aromatic oxobutanenitrile, presents multiple potential hazards that necessitate rigorous adherence to safety procedures. The core principle of these guidelines is risk minimization through a combination of engineering controls, appropriate personal protective equipment (PPE), and informed, prudent laboratory practices.[1] This guide moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Compound Identification and Properties
A thorough understanding of the compound's physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | [2] |
| CAS Number | 6097-31-0 | [2][3] |
| Molecular Formula | C₁₀H₇Cl₂NO | [2][3] |
| Molecular Weight | 228.07 g/mol | [2][3] |
| Physical Form | Solid, Crystal - Powder | [4] |
| Solubility | Data not widely available; assume low aqueous solubility and solubility in organic solvents like DMSO. | [5] |
Hazard Identification and Risk Assessment
3.1 GHS Hazard Classification (Presumptive)
This classification is based on data for analogous compounds like 2-(3,4-Dichlorophenyl)acetonitrile and 3-Oxobutanenitrile.[6][9] Researchers must treat the target compound as, at minimum, possessing these hazards.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 💀 |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 💀 |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | 💀 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |
3.2 Causality of Hazards
-
Toxicity of Nitriles: The nitrile group (-C≡N) is a key toxophore. In vivo, nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration. This systemic toxicity is the primary driver for the "Toxic" classification via all routes of exposure (oral, dermal, inhalation).[6] Therefore, preventing any direct contact or aerosol generation is paramount.
-
Irritation: The dichlorophenyl group and the reactive nature of the beta-ketonitrile moiety contribute to its potential as a skin, eye, and respiratory irritant.[7][8] Direct contact can lead to local inflammation, and inhalation of dust can irritate the respiratory tract.
Personnel Protection & Engineering Controls
A multi-layered approach to protection is mandatory, starting with engineering controls and supplemented by personal protective equipment.
4.1 Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[10][11] This is the primary defense against inhaling toxic dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[8][12]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7]
4.2 Personal Protective Equipment (PPE)
The selection of PPE is task-dependent. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection is based on the compound's physical form and the specific laboratory operation.
4.2.1 Glove Selection and Use Disposable nitrile gloves are recommended for incidental splash protection.[13] They provide a good barrier against many chemicals but can be permeated quickly by certain organic solvents.[1][14]
-
Protocol: Always wear two pairs of nitrile gloves.
-
Rationale: Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Integrity Check: Before use, visually inspect gloves for any tears or punctures.
-
Immediate Disposal: Thin nitrile gloves are for splash protection only.[13] If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[6][13] Dispose of contaminated gloves as hazardous waste. Never reuse disposable gloves.[13][15]
Protocols for Safe Handling and Use
5.1 Weighing the Solid Compound
-
Preparation: Don the appropriate PPE as determined in Section 4.2. Place a weigh boat or paper on the analytical balance inside a chemical fume hood. Use "bench paper" (disposable plastic-backed absorbent paper) to protect the work surface.[16]
-
Tare: Tare the balance with the weigh boat.
-
Transfer: Carefully transfer the solid compound from its storage container to the weigh boat using a clean spatula. Perform this action slowly and close to the surface to minimize the generation of airborne dust.[6] Avoid breathing any dust.[6][8]
-
Cleaning: After weighing, securely cap the storage container. Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone) and a disposable wipe.
-
Disposal: Dispose of the weigh boat and any contaminated wipes as hazardous solid waste.
5.2 Preparing Stock Solutions
-
Preparation: Perform all steps in a chemical fume hood. Select a suitable vial or flask with a screw cap or septum.
-
Addition of Solid: Add the pre-weighed solid to the flask.
-
Solvent Addition: Using a calibrated pipette or syringe, add the desired volume of solvent (e.g., DMSO). Ensure the solvent is compatible with your downstream application.
-
Dissolution: Cap the container securely and mix by vortexing or sonicating until all solid is dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
-
Storage: Store the solution as recommended in Section 6.0. If preparing aliquots for storage at -20°C or -80°C, do so immediately to avoid repeated freeze-thaw cycles.[5]
Storage and Stability
Proper storage is crucial for maintaining compound integrity and ensuring laboratory safety.[17] Accidental contact between incompatible chemicals can lead to dangerous reactions.[10][18]
6.1 Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store long-term in a cool, dry place.[8] For powdered compound, 2-8°C is recommended.[19] For solutions, store at -20°C or -80°C.[5] | Prevents thermal degradation and slows potential side reactions. |
| Atmosphere | Store in a tightly sealed container.[8] | Protects from atmospheric moisture and oxygen, which could potentially react with the compound. |
| Light | Store away from direct sunlight and strong light sources.[17] | Many complex organic molecules are light-sensitive and can degrade upon exposure to UV radiation. |
| Location | Store in a designated, labeled cabinet for toxic substances.[17] Do not store on open benches or in fume hoods.[17] | Ensures segregation from incompatible materials and prevents accidental contact. |
6.2 Chemical Incompatibility To prevent hazardous reactions, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile must be segregated from the following chemical classes:[11][17][18]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can react violently with organic materials, potentially causing fires or explosions.[18]
-
Strong Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): Can react exothermically with the ketone and nitrile functional groups.
-
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Can catalyze hydrolysis of the nitrile group, potentially releasing heat and toxic fumes.
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Can deprotonate the alpha-carbon, leading to unintended reactions or degradation.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
7.1 Exposure Procedures Immediate action is required.[6]
-
Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[3][6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][6] Call a poison control center or doctor immediately.[3][4]
7.2 Spill Response
The following workflow should be initiated for any spill.
Caption: A systematic approach to spill response ensures safety and proper containment.
Decontamination and Waste Disposal
-
Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent in a fume hood.
-
Waste Disposal: All waste, including contaminated PPE, disposable labware, absorbent materials from spills, and excess compound, must be collected in a clearly labeled, sealed container for hazardous waste.[6][12] Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[6]
References
-
Environmental Health and Safety, University of Nevada, Reno. Chemical Storage Guidelines. [Link]
-
Princeton University Environmental Health & Safety. Chemical Storage Guidelines. [Link]
-
Labor Security System. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
-
Florida State University Environmental Health & Safety. Chemical Storage. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Unigloves. The Science And Safety Behind The Use Of Nitrile Gloves. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
DBA Italia. Handling Instructions. [Link]
-
Eastwest Medico. Why You Should use Nitrile Glove in Laboratories. [Link]
-
Mol-Instincts. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. [Link]
-
Angene Chemical. Safety Data Sheet for 2-(3,4-Dichlorophenyl)acetonitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Oxobutyronitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-(3,4-Dichlorophenyl)pentanenitrile. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dbaitalia.it [dbaitalia.it]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 14. westlab.com.au [westlab.com.au]
- 15. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]
- 19. 5219-07-8|2-(4-Chlorophenyl)-3-oxobutanenitrile|BLD Pharm [bldpharm.com]
"2-(3,4-Dichlorophenyl)-3-oxobutanenitrile" safety and handling precautions
An Application Guide to the Safe Handling of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Introduction: Contextualizing 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0) is a substituted nitrile compound with potential applications as an intermediate in complex organic synthesis, particularly within pharmaceutical and materials science research.[1] Its molecular structure, featuring a dichlorinated phenyl ring, a ketone, and a nitrile group, suggests a degree of chemical reactivity and potential biological activity that necessitates a rigorous and informed approach to its handling. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely within a laboratory setting. The protocols herein are grounded in the precautionary principle, drawing upon available data for the compound and its structural analogues to establish a comprehensive safety profile.
Section 1: Hazard Identification and Risk Assessment
While specific toxicological data for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is limited, a robust risk assessment can be constructed by examining its constituent functional groups and data from closely related compounds.[2] The presence of the dichlorophenyl and nitrile moieties is of primary concern. For instance, the structural analogue 3,4-Dichlorophenylacetonitrile is classified as acutely toxic via oral, dermal, and inhalation routes.[3] Similarly, 3-Oxobutanenitrile is known to be harmful if swallowed and causes serious eye irritation.[4][5]
Based on this analogical analysis, it is prudent to handle 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as a substance with a significant hazard potential.
Predicted GHS Classification (Based on Structural Analogues)
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source (Analogue Data) |
| Acute Toxicity, Oral | Category 3 / 4 | 💀 | Danger / Warning | H301: Toxic if swallowed or H302: Harmful if swallowed | [3][4] |
| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin | [3] |
| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled | [3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation | [3][4][6] |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation | [3][4][6] |
| Specific Target Organ Toxicity | Category 3 | ❗ | Warning | H335: May cause respiratory irritation | [3][6] |
Disclaimer: This classification is predictive and based on structural analogues. This compound should be handled as if it possesses these hazards until comprehensive toxicological data becomes available.
Section 2: Hierarchy of Controls
To ensure personnel safety, a multi-layered approach to hazard mitigation must be implemented. The hierarchy of controls prioritizes strategies from most to least effective.
Caption: Hierarchy of Controls for chemical handling.
For handling 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, Engineering Controls and Personal Protective Equipment (PPE) are the most critical and actionable layers for laboratory personnel.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls
The primary engineering control is to minimize inhalation exposure. Based on the predicted toxicity of its analogues, all manipulations of this compound must be performed within a certified chemical fume hood.[7]
-
Chemical Fume Hood: All procedures, including weighing, transferring, and preparing solutions, must be conducted in a fume hood with a face velocity of at least 100 feet per minute. This is crucial to prevent the inhalation of fine dust particles or vapors.[7]
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent corridors, to prevent the escape of contaminants.[7]
-
Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory. Standard laboratory attire is insufficient.
| Protection Type | Specification | Causality and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.[3] | Prevents dermal contact. Analogue data suggests high dermal toxicity.[3] Use proper glove removal technique to avoid contaminating skin.[3] |
| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn for splash-prone operations.[3] | Protects against accidental splashes and airborne dust particles. The oxobutanenitrile moiety suggests a high potential for eye irritation.[4] |
| Skin & Body Protection | Full-length laboratory coat, buttoned. | Provides a barrier against incidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][8] |
| Respiratory Protection | Not typically required if all work is performed within a certified fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4] | This serves as a secondary line of defense if primary engineering controls fail or during non-routine events. |
Section 4: Protocols for Safe Handling, Storage, and Disposal
Protocol for Weighing and Handling Solid Compound
-
Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Staging: Place all necessary equipment (weigh boat, spatulas, receiving vessel) inside the fume hood before introducing the chemical. Use non-sparking tools.[2]
-
Dispensing: Carefully open the container inside the fume hood. Avoid creating dust.[2][3] Use a spatula to gently transfer the desired amount to a tared weigh boat. Do not tap or shake the container.
-
Transfer: Transfer the weighed solid into the reaction vessel. If dissolving, add the solvent to the solid slowly within the fume hood.
-
Sealing: Tightly close the primary container of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.[2]
-
Decontamination: Wipe down the spatula and weigh boat with a suitable solvent-soaked cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated disposables as hazardous waste.
-
Final Steps: Close the fume hood sash. Remove gloves using the proper technique and dispose of them. Wash hands and arms thoroughly with soap and water.[3][9]
Storage Protocol
-
Container: Store in the original, tightly closed container.[2][7]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][7] Store in a locked cabinet to restrict access.[3][8]
-
Segregation: Isolate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][8] Store apart from foodstuff containers.[2]
Waste Disposal Protocol
-
Collection: Collect all waste material (surplus chemical, contaminated disposables) in a designated, properly labeled hazardous waste container.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(3,4-Dichlorophenyl)-3-oxobutanenitrile".
-
Disposal: Do not dispose of this chemical down the drain.[2][3] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][8]
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Caption: Decision-making flowchart for emergency situations.
First Aid Measures
-
Inhalation: Move the victim into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]
Spill Cleanup Protocol
-
Small Spills (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[3][9] Pick up and place in a suitable, closed container for disposal.[3]
-
Large Spills (or any spill outside a fume hood): Evacuate personnel to a safe area.[2][3] Avoid breathing dust or vapors.[2] Restrict access to the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[7]
References
-
Safety Data Sheet - 2-(3,4-Dichlorophenyl)acetonitrile. Angene Chemical. [Link]
-
Standard Operating Procedures - Dichloromethane. University of California, Riverside - Environmental Health & Safety. [Link]
-
3-Oxobutanenitrile | C4H5NO | CID 75579. PubChem, National Institutes of Health. [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important β-ketonitrile intermediate. Drawing from established chemical principles and extensive laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure your synthesis is successful.
Introduction to the Synthesis
The synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile typically proceeds via a Claisen-type condensation reaction.[1][2] This involves the reaction of (3,4-Dichlorophenyl)acetonitrile with an acetylating agent, such as ethyl acetate, in the presence of a strong base. The core of this reaction is the formation of a carbanion at the α-carbon of the nitrile, which then acts as a nucleophile.
The general reaction is as follows:
While the reaction appears straightforward, achieving a high yield of a pure product can be challenging. This guide will address the most common issues encountered during this synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most frequent issues. A low yield can often be traced back to several key factors related to the reaction conditions and reagents.
Possible Cause 1: Ineffective Base or Incomplete Deprotonation
The first step of the Claisen condensation is the deprotonation of the α-carbon of the (3,4-Dichlorophenyl)acetonitrile.[3][4] If the base is not strong enough or is not present in a sufficient amount, this crucial step will be inefficient, leading to a low yield.
-
Troubleshooting Steps:
-
Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used strong bases for this type of reaction.[1][5] If you are using a weaker base, consider switching to one of these. The use of stronger bases often increases the yield.[1]
-
Base Stoichiometry: A stoichiometric amount of base is required because the resulting β-ketonitrile is more acidic than the starting materials and will be deprotonated by the base.[3][6] Ensure you are using at least one full equivalent of the base.
-
Base Quality: Sodium hydride is notoriously reactive with moisture. Ensure your NaH is fresh and has been handled under strictly anhydrous conditions. Clumping or a grayish appearance can indicate degradation.
-
Possible Cause 2: Presence of Water in the Reaction
Water will quench the strong base and the carbanion intermediate, effectively halting the reaction.
-
Troubleshooting Steps:
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Toluene or THF are suitable choices.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause 3: Inappropriate Reaction Temperature
The acylation of less acidic nitriles may require elevated temperatures to proceed at a reasonable rate.[5]
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is being run at room temperature, consider gently heating the reaction mixture. A temperature range of 60-100°C is often effective.[5]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time at a given temperature.
-
Frequently Asked Questions (FAQs)
Q1: I see a lot of starting material left even after a long reaction time. What should I do?
A1: This is a classic sign of incomplete reaction. The primary culprits are usually related to the base or the reaction conditions.
-
Check your base: As detailed in the troubleshooting guide, ensure your base is strong enough, fresh, and used in at least a stoichiometric amount.[1][3][6]
-
Increase the temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature and monitor the reaction by TLC.[5]
-
Consider a stronger base: If using sodium ethoxide, switching to sodium hydride might improve the deprotonation efficiency.[1]
Q2: My final product is a dark, oily substance that is difficult to purify. What could be the cause?
A2: Dark coloration and the formation of an oil often indicate the presence of side products and impurities.
-
Side Reactions: Undesired side reactions can occur, especially at elevated temperatures.[5] Try running the reaction at a lower temperature for a longer period.
-
Purification Method: The crude product may require purification by column chromatography on silica gel.[7] Distillation might not be suitable if the product is high-boiling or thermally unstable.
-
Work-up Procedure: Ensure the acidic work-up is performed carefully to neutralize all the base and the enolate of the product.[6] An improper work-up can lead to decomposition.
Q3: Can I use a different acetylating agent instead of ethyl acetate?
A3: Yes, other esters can be used. However, the choice of ester can influence the reaction.
-
Leaving Group: The alkoxy part of the ester must be a good leaving group.[4] Methyl and ethyl esters are generally effective.
-
Self-Condensation: If the acetylating agent has α-hydrogens, it can undergo self-condensation.[1][6] Using an ester with no α-hydrogens, if applicable to your desired product, can prevent this side reaction.[6]
Q4: I am concerned about the potential for decarboxylation of my product. Is this a significant risk?
A4: Decarboxylation is the loss of CO2 and is a common reaction for β-keto acids.[8][9] However, your product is a β-ketonitrile, not a β-keto acid. Decarboxylation is not a typical degradation pathway for β-ketonitriles under standard Claisen condensation conditions. The risk would increase if the nitrile group were hydrolyzed to a carboxylic acid during the work-up, which is unlikely under standard acidic quench conditions.[8][10]
Experimental Protocols
General Protocol for the Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
This is a general guideline. Optimization may be required.
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Reagent Addition: In the dropping funnel, prepare a solution of (3,4-Dichlorophenyl)acetonitrile (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene.
-
Reaction Initiation: Add the solution from the dropping funnel to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux. The initiation of the reaction is indicated by the evolution of hydrogen gas.[5]
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrile.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a dilute acid (e.g., 1 M HCl) until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Methods for Reaction Monitoring and Product Characterization
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Adjust the polarity as needed for optimal separation.
-
Visualization: UV light (254 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful tool for identifying the product and any volatile impurities.[11]
-
Column: A non-polar column (e.g., HP-5ms) is generally suitable.
-
Temperature Program: A ramp from a low temperature (e.g., 100°C) to a high temperature (e.g., 280°C) will help to separate components with different boiling points.[11]
-
Visualizing the Process
Reaction Mechanism
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Strong bases are required to deprotonate the α-carbon of the nitrile. [3][4] |
| Base Stoichiometry | ≥ 1.0 equivalent | The product is acidic and will consume one equivalent of base. [3][6] |
| Solvent | Anhydrous Toluene or THF | Aprotic, non-polar to medium-polarity solvents are ideal. Must be dry. |
| Temperature | 60 - 100 °C | May require heating to overcome the activation energy for less acidic nitriles. [5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
References
-
The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. CORE. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Claisen Condensation Mechanism. BYJU'S. [Link]
-
Claisen Condensation: Mechanism & Examples. NROChemistry. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]
-
2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. [Link]
-
III Analytical Methods. [Link]
-
Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. [Link]
- Process for the production of 3-oxonitriles.
-
Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Decarboxylation (video) | Carboxylic acids. Khan Academy. [Link]
-
7. ANALYTICAL METHODS. [Link]
-
Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid. ResearchGate. [Link]
-
Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. ResearchGate. [Link]
-
Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journals. [Link]
-
Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. [Link]
-
Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid. ResearchGate. [Link]
-
Preparation of Stereo-Defined 2-(3-Oxoindolin-2-yl)-2-Arylacetonitriles via One-Pot Reaction of Indoles with Nitroalkenes. ResearchGate. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
Synthesis and Investigation of nitrile containing polymers derived from lignin. [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC - NIH. [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in Reactions of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Document ID: TSC-KB-06097310 Version: 1.0 Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0).[1] This valuable β-ketonitrile is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its structure, featuring an activated methylene group flanked by carbonyl and nitrile functionalities, makes it highly versatile but also susceptible to specific side reactions.
This guide is designed for researchers, chemists, and drug development professionals to proactively troubleshoot and minimize the formation of common impurities during synthesis, workup, and downstream applications. By understanding the mechanistic origins of these side products, you can optimize your experimental conditions to ensure higher purity, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when working with 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile?
A: Based on the reactivity of the β-ketonitrile functional group, the most prevalent impurities typically fall into three categories:
-
Process-Related Impurities: Unreacted starting materials from the synthesis, such as 3,4-dichlorophenylacetonitrile and the acetylating agent.[2][3]
-
Hydrolysis Products: Formation of 2-(3,4-Dichlorophenyl)-3-oxobutanamide and the subsequent 2-(3,4-Dichlorophenyl)-3-oxobutanoic acid due to exposure to water, especially under acidic or basic conditions.[4][5]
-
Degradation Products: Primarily the decyano-ketone, 1-(3,4-dichlorophenyl)propan-2-one, which arises from hydrolysis followed by rapid decarboxylation.[6][7][8]
Q2: My reaction mixture is developing a dark brown or yellow color over time. What is the likely cause?
A: Discoloration often indicates degradation or the formation of complex condensation products. The activated methylene proton is easily removed by a base, forming a stabilized enolate. This reactive intermediate can participate in self-condensation (dimerization) or other undesired pathways, leading to high-molecular-weight, often colored, impurities. The issue can be exacerbated by prolonged reaction times at elevated temperatures or the presence of excess base.
Q3: How should I properly store purified 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile to ensure its long-term stability?
A: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It is best kept in a cool, dark place, such as a refrigerator or freezer, to reduce the rate of potential decomposition pathways. 3-Oxobutanenitrile, a related compound, is noted to be unstable and is often used immediately after preparation.[9] This suggests that its derivatives, including the topic compound, should be handled with similar care.
Troubleshooting Guides for Specific Side Products
Guide 1: Hydrolysis to Amide and Carboxylic Acid
-
Problem: You have identified one or both of the following impurities in your product mixture: 2-(3,4-Dichlorophenyl)-3-oxobutanamide and/or 2-(3,4-Dichlorophenyl)-3-oxobutanoic acid.
-
Probable Cause: The nitrile group is susceptible to hydrolysis. This reaction is catalyzed by both acid and base and proceeds in two stages: first to the primary amide, and then, often under more forcing conditions, to the carboxylic acid.[4][5] The presence of water during the reaction or, more commonly, during aqueous workup, is the primary cause.
-
Proposed Solution & Prevention:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Flame-dry glassware and run the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Controlled Workup: If an aqueous workup is unavoidable, perform it at low temperatures (0-5 °C) to minimize the hydrolysis rate. Minimize the time the compound is in contact with the aqueous phase.
-
pH Control: Avoid strongly acidic or basic conditions during workup. If pH adjustment is necessary, use a buffered solution or a weak acid/base and add it slowly at low temperatures. Mixing acetonitrile with a strong aqueous base at elevated temperatures is known to be a hazardous and highly exothermic reaction that can lead to rapid hydrolysis and pressure buildup.[10]
-
Extraction: Promptly extract the product into a non-polar organic solvent to remove it from the aqueous environment.
-
Guide 2: Decyano-Ketone Formation (Degradation)
-
Problem: A significant peak corresponding to 1-(3,4-dichlorophenyl)propan-2-one is observed in your analytical data (GC-MS, LC-MS, NMR).
-
Probable Cause: This is the most common degradation product. It is not formed by the direct loss of the cyanide group. Instead, it is the result of a two-step sequence:
-
Hydrolysis: The nitrile is first hydrolyzed to a β-keto acid (2-(3,4-Dichlorophenyl)-3-oxobutanoic acid) as described in Guide 1.
-
Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO₂) upon gentle heating, often spontaneously even at room temperature, to yield the corresponding ketone.[6][7] The reaction proceeds through a cyclic six-membered transition state.[8][11]
-
-
Proposed Solution & Prevention:
-
Strictly Anhydrous: The most effective prevention is to rigorously exclude water, thereby preventing the initial hydrolysis step.
-
Avoid Heat: Do not heat the reaction mixture during workup or purification if at all possible. If solvent must be removed, use a rotary evaporator at low temperature and reduced pressure.
-
Purification Strategy: Avoid purification methods that involve heat, such as distillation. Column chromatography on silica gel at room temperature is generally a safe and effective method.
-
Caption: The two-step degradation pathway from the target compound to the ketone side product.
Guide 3: Unreacted Starting Materials
-
Problem: Presence of 3,4-dichlorophenylacetonitrile and/or residual acetylating agent (e.g., ethyl acetate, acetic anhydride) in the crude product.
-
Probable Cause: The synthesis of β-ketonitriles often involves a Claisen-type condensation.[12][13] Incomplete reactions are common and can be due to:
-
Insufficiently strong base or incorrect stoichiometry.
-
Reaction temperature being too low.
-
Reaction time being too short.
-
Poor quality or deactivation of the base (e.g., sodium hydride reacting with moisture).
-
-
Proposed Solution & Prevention:
-
Optimize Base: Ensure the base used (e.g., NaH, NaOEt) is fresh and handled under anhydrous conditions. A common method uses sodium hydride in a suitable solvent.[12] Ensure at least one full equivalent of base is used to deprotonate the starting nitrile.
-
Monitor Reaction: Track the reaction progress using TLC or LC-MS to determine the point of completion.
-
Adjust Conditions: If the reaction stalls, consider a modest increase in temperature or an extension of the reaction time. See the table below for a hypothetical optimization.
-
| Entry | Base (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaH (1.1) | 25 (RT) | 4 | 65% |
| 2 | NaH (1.1) | 25 (RT) | 12 | 80% |
| 3 | NaH (1.1) | 50 | 4 | 95% |
| 4 | NaH (1.5) | 50 | 4 | >99% |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation: Place all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a manifold or balloon.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via cannula or syringe through rubber septa. Add solid reagents under a strong counter-flow of inert gas.
-
Execution: Maintain a gentle positive pressure of inert gas throughout the entire duration of the reaction.
Protocol 2: General Troubleshooting Workflow
This workflow provides a systematic approach to identifying and mitigating unknown side products.
Caption: A logical workflow for identifying and troubleshooting reaction side products.
References
-
Decarboxylation - Chemistry Steps. Chemistry Steps. [Link]
-
2-anilinomethylene-3-oxobutanenitrile: an X-ray and density functional theory study. Acta Crystallographica Section C, Crystal structure communications. [Link]
-
2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. Molbase. [Link]
-
Decarboxylation - Master Organic Chemistry. Master Organic Chemistry. (2022-05-20). [Link]
-
Synthesis of acetonitrile by catalytic ammonolysis of acetic acid - ResearchGate. ResearchGate. [Link]
-
Hydrolysis of Nitriles - Organic Synthesis. Organic Synthesis. [Link]
-
Decarboxylation Reaction Mechanism - YouTube. The Organic Chemistry Tutor. (2018-05-11). [Link]
-
Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed. Journal of Organic Chemistry. (1996-09-06). [Link]
-
Decarboxylation (video) | Carboxylic acids - Khan Academy. Khan Academy. [Link]
-
Dangers of Mixing Acetonitrile & Strong Aqueous Base #acetonitrile #sodiumhydroxide #safety - YouTube. Chem Reactor. (2025-01-04). [Link]
- US4728743A - Process for the production of 3-oxonitriles - Google Patents.
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
-
α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Acetonitrile - Common Organic Chemistry. The Organic Chemistry Portal. [Link]
-
(PDF) The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - ResearchGate. ResearchGate. [Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) - Zeitschrift für Naturforschung. Zeitschrift für Naturforschung B. [Link]
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile - MDPI. MDPI. [Link]
-
2-(3,4-Dichlorophenyl)pentanenitrile | C11H11Cl2N | CID 151730484 - PubChem. PubChem. [Link]
-
Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate. (2025-08-08). [Link]
-
Impurities in Pharmaceuticals- A Review. - SciSpace. Journal of Current Pharma Research. (2013-12-15). [Link]
-
2-(2,4-Dichlorobenzoyl)-3-oxobutanenitrile | C11H7Cl2NO2 | CID 47274701 - PubChem. PubChem. [Link]
-
3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem - NIH. PubChem. [Link]
-
2-(4-Chlorophenyl)-3-oxobutanenitrile - Amerigo Scientific. Amerigo Scientific. [Link]
-
Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile - Eco-Vector Journals Portal. Russian Journal of Organic Chemistry. (2025-05-15). [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Studies with 2-Arylhydrazono-3-oxopropanaIs: A Novel Route to 4-Aroyl-2-aryl-1,2,3-triazoIes, 3-Substituted 4-Arylazopyrazoles, 2-Substituted Glyoxalonitrile and 3-Oxoalkanonitriles - ResearchGate. ResearchGate. (2025-08-07). [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. scispace.com [scispace.com]
- 3. asianpubs.org [asianpubs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Welcome to the technical support guide for the purification of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0). This document is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related α-cyanoketones. Here, we address common challenges encountered during purification, providing detailed troubleshooting guides, step-by-step protocols, and frequently asked questions to enable you to achieve the highest possible purity for your compound.
Compound Overview
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a moderately polar organic compound featuring a ketone, a nitrile, and a dichlorinated aromatic ring. The proton alpha to both the carbonyl and nitrile groups is acidic, making the molecule susceptible to enolization and potential side reactions, particularly under basic conditions. These structural features present unique challenges and opportunities in its purification.
| Property | Value | Source |
| CAS Number | 6097-31-0 | [1] |
| Molecular Formula | C₁₀H₇Cl₂NO | [1] |
| Molecular Weight | 228.07 g/mol | [1] |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | [1] |
| Functional Groups | Ketone, Nitrile, Aryl Halide | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile?
A1: Impurities are typically related to the synthetic route employed. For syntheses involving a condensation reaction (e.g., acylation of 3,4-dichlorophenylacetonitrile), common impurities include:
-
Unreacted Starting Materials: Residual 3,4-dichlorophenylacetonitrile or the acylating agent.
-
Hydrolysis Products: Under harsh acidic or basic workup conditions, the nitrile can hydrolyze to a carboxylic acid or amide, or the ketone can undergo cleavage. Processes run in highly basic conditions are known to generate hydrolysis-related impurities.[2]
-
Self-Condensation Products: The acidic α-proton can facilitate dimerization or other side reactions.
-
Positional Isomers: If the synthesis starts from a mixture of dichlorophenyl isomers, you may have compounds like 2-(2,4-Dichlorophenyl)-3-oxobutanenitrile as impurities.[3]
Q2: What are the stability considerations for this compound during purification and storage?
A2: The molecule's stability is influenced by its α-cyanoketone motif.
-
pH Sensitivity: Avoid strong bases, which can deprotonate the α-carbon, leading to enolate formation. This can catalyze aldol-type condensations or retro-Claisen reactions. Strong acids at high temperatures can promote hydrolysis of the nitrile group.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures (e.g., during distillation or extended heating in high-boiling solvents) can cause degradation. It is advisable to use the lowest effective temperature during recrystallization and to remove solvents under reduced pressure. The degradation of related chlorinated compounds can be accelerated by heat.[4]
-
Storage: For long-term storage, keep the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or phosphoric acid for peak shaping) is a good starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is thermally stable and volatile enough. It provides information on purity and can help identify volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[7] Impurities typically broaden the melting range and depress the melting point.
Purification Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Purification Decision Workflow
The first step is to choose the correct primary purification technique based on the nature of your crude material.
Caption: Decision workflow for selecting the initial purification method.
Problem 1: Product Fails to Solidify or "Oils Out" During Recrystallization
Q: I've isolated my product, but it's a persistent oil. During my attempt at recrystallization, it separated as a liquid layer instead of forming crystals. What's wrong?
A: This is a common issue that can stem from several causes.
-
Probable Cause 1: High Impurity Load.
-
Explanation: Impurities can act as a eutectic mixture, significantly depressing the melting point of your compound and preventing crystallization.
-
Solution: Pre-purify the material using flash column chromatography to remove the bulk of the impurities. After chromatography, you can often successfully recrystallize the enriched material to achieve higher purity.
-
-
Probable Cause 2: Incorrect Recrystallization Solvent.
-
Explanation: The compound may be too soluble in the chosen solvent, even at low temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Re-evaluate your solvent system. The ideal solvent should dissolve the compound when hot but show poor solubility when cold.[7][8] If a single solvent is ineffective, a two-solvent system (one "soluble" solvent, one "anti-solvent") is recommended.[9] For a moderately polar compound like this, consider solvent pairs like Ethanol/Water, Isopropanol/Hexane, or Ethyl Acetate/Hexane.
-
-
Probable Cause 3: Cooling Too Rapidly.
-
Explanation: Crash-cooling a highly concentrated solution can favor oiling out over the slower, more ordered process of crystal lattice formation.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at ambient temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Only after crystal formation has begun should you place the flask in an ice bath to maximize yield.[7]
-
Problem 2: Poor Recovery After Recrystallization
Q: My product crystallized beautifully, but my final yield was less than 30%. How can I improve this?
A: Low recovery is often a trade-off for high purity, but it can be optimized.
-
Probable Cause 1: Using Too Much Solvent.
-
Explanation: The goal is to create a saturated solution at the solvent's boiling point.[7] Using an excessive volume of solvent will mean that a significant amount of your product remains dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Probable Cause 2: Premature Crystallization.
-
Explanation: If the product crystallizes on the filter paper or in the funnel during hot filtration (used to remove insoluble impurities), it will be lost.
-
Solution: Use about 5-10% excess solvent to keep the product dissolved. More importantly, pre-heat your filtration apparatus (funnel and receiving flask) by placing it over the boiling solvent or in an oven before filtering.[9][10] This prevents the solution from cooling on contact.
-
-
Probable Cause 3: Incomplete Crystallization.
-
Explanation: The compound may have significant solubility in the mother liquor even at 0°C.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10] When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[7]
-
Problem 3: Colored Impurities Persist in the Final Product
Q: My product is supposed to be a white or off-white solid, but it has a persistent yellow or brown tint even after recrystallization.
A: Colored impurities are often highly conjugated organic molecules that are difficult to remove by simple crystallization.
-
Probable Cause: Presence of Chromophores.
-
Explanation: These impurities, even at very low concentrations, can impart significant color. They may arise from degradation or side reactions during synthesis.
-
Solution 1: Decolorizing with Activated Charcoal. Before the hot filtration step in your recrystallization protocol, add a very small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes.[10] The charcoal will adsorb the colored impurities. Be sure to remove the charcoal via hot filtration. Caution: Using too much charcoal can adsorb your product and reduce yield.
-
Solution 2: Column Chromatography. If charcoal treatment is ineffective, the colored impurity may have polarity similar to your product. Flash column chromatography is highly effective at separating compounds based on polarity and can often resolve these issues.
-
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting common issues during recrystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is a robust method for purifying solids when a single ideal solvent cannot be found. A common pair for this compound would be isopropanol (solvent #1, good solubility) and water or hexane (solvent #2, anti-solvent).
-
Solvent Selection: Confirm that your compound is soluble in the first solvent (e.g., isopropanol) and poorly soluble in the second (e.g., water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol to completely dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and re-heat to a boil for 2-3 minutes.
-
Hot Filtration: Pre-warm a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).[9]
-
Induce Saturation: Heat the clear filtrate back to a boil. Slowly add the anti-solvent (water) dropwise until you observe a persistent cloudiness (turbidity).[9]
-
Re-dissolution: Add 1-2 drops of the hot soluble solvent (isopropanol) until the solution becomes clear again. This ensures you are at the exact saturation point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Maximize Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small portion of an ice-cold mixture of the two solvents (in the same ratio used for crystallization).
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying oils or solids with stubborn impurities.
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.3-0.4 and separates it from all impurities.
-
Column Packing: Pack a glass column with silica gel, using the selected solvent system as the eluent. A slurry packing method is generally preferred. Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions continuously while monitoring the separation by TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Place the resulting product under high vacuum to remove any final traces of solvent.
References
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. (n.d.). Angene Chemical. Retrieved from [Link]
-
Recrystallization of two unknown compounds? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
- Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (2020). Google Patents.
-
2-(2,4-Dichlorobenzoyl)-3-oxobutanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
2-(4-Chlorophenyl)-3-oxobutanenitrile. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
2-(3,4-Dichlorophenyl)pentanenitrile. (n.d.). PubChem. Retrieved from [Link]
- Process for the production of 3-oxonitriles. (1988). Google Patents.
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2018). National Institutes of Health. Retrieved from [Link]
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. (2012). Der Pharma Chemica. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. Retrieved from [Link]
-
EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (1995). U.S. Environmental Protection Agency. Retrieved from [Link]
-
3-Oxobutyronitrile. (n.d.). PubChem. Retrieved from [Link]
-
The Kinetics of Degradation of Chlorobutanol. (1962). ResearchGate. Retrieved from [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 76562-15-7|2-(2,4-Dichlorophenyl)-3-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Optimizing reaction conditions for "2-(3,4-Dichlorophenyl)-3-oxobutanenitrile"
An in-depth guide to navigating the complexities of synthesizing 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a crucial intermediate in modern synthetic chemistry. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Value of β-Ketonitriles
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile belongs to the versatile class of β-ketonitriles, which are highly valued as precursors and intermediates in the synthesis of a wide array of pharmaceuticals and biologically active heterocyclic compounds.[1][2] Their unique structure, featuring both a ketone and a nitrile group, allows for diverse chemical transformations. The synthesis of this specific molecule, while based on established chemical principles, often presents challenges related to yield, purity, and competing side reactions.
This guide, designed for researchers and drug development professionals, serves as a centralized resource for optimizing the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. It moves beyond a simple procedural outline to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and refine reaction conditions for optimal outcomes.
Reaction Overview: The Claisen Condensation Pathway
The most common and direct route to synthesizing 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is through a crossed Claisen condensation reaction.[3] This carbon-carbon bond-forming reaction involves the acylation of an acetonitrile anion with an ester of 3,4-dichlorophenylacetic acid.
Key Components:
-
Nitrile Donor: Acetonitrile (CH₃CN), which provides the enolizable α-protons.
-
Ester Acceptor: An ester of 3,4-dichlorophenylacetic acid, typically a methyl or ethyl ester.
-
Base: A strong, non-nucleophilic base is required to deprotonate acetonitrile. The choice of base is critical and significantly influences the reaction's success.[3][4][5]
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis.
The reaction is driven to completion by the deprotonation of the newly formed β-ketonitrile, which is more acidic than the starting acetonitrile. This necessitates the use of at least a stoichiometric equivalent of the base.[6][7]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What went wrong?
A: Low yield is the most frequent challenge and can stem from several factors, primarily related to the reagents and reaction conditions.
-
Potential Cause 1: Inactive or Insufficient Base.
-
Explanation: Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOt-Bu) are highly reactive with atmospheric moisture and carbon dioxide. An improperly stored or old base will be partially or fully quenched, rendering it ineffective. Furthermore, the Claisen condensation requires at least one full equivalent of base because the product, a β-ketoester, is more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) and is deprotonated by the alkoxide byproduct.[7][8] This final, irreversible deprotonation is the thermodynamic driving force of the reaction.[7]
-
Solution:
-
Use Fresh Base: Always use a freshly opened container of the base or verify the activity of an older batch. For NaH, this often means using a dispersion in mineral oil and washing it with dry hexanes before use.
-
Ensure Stoichiometry: Use at least 1.0 to 1.2 equivalents of the base relative to the limiting reagent (typically the ester).
-
-
-
Potential Cause 2: Presence of Water.
-
Explanation: Water will rapidly quench the strong base and the acetonitrile anion. This not only halts the desired reaction but can also promote the hydrolysis of the starting ester to its corresponding carboxylic acid or the hydrolysis of the nitrile product.[9][10]
-
Solution:
-
Dry Glassware: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.
-
Anhydrous Solvents: Use anhydrous solvents. Solvents like THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent moisture from entering the system.
-
-
-
Potential Cause 3: Inefficient Workup.
-
Explanation: The immediate product in the reaction flask is the sodium or potassium salt of the β-ketonitrile. This salt is highly soluble in water and will not be extracted into the organic phase.[11][12]
-
Solution: During the workup, the reaction mixture must be carefully neutralized with an aqueous acid (e.g., dilute HCl, H₂SO₄) to a pH of ~6-7 before extraction.[12] This protonates the enolate, forming the neutral β-ketonitrile which is soluble in organic solvents like ethyl acetate or dichloromethane. Perform this neutralization at a low temperature (0-5 °C) to minimize potential acid-catalyzed side reactions.
-
Problem 2: Multiple Spots on TLC / Complex NMR Spectrum
Q: My reaction produces a complex mixture of products. How can I improve the selectivity?
A: The formation of side products is typically due to competing reaction pathways or degradation of the target molecule.
-
Potential Cause 1: Self-Condensation of the Ester.
-
Explanation: If the starting ester has enolizable α-protons, it can undergo self-condensation to form a β-keto ester dimer. While 3,4-dichlorophenylacetic acid esters are enolizable, the reaction can be directed by controlling the addition sequence.
-
Solution: Employ a slow addition strategy. Add the 3,4-dichlorophenylacetyl ester dropwise to a pre-formed mixture of the base and excess acetonitrile in the solvent. This ensures that the ester is more likely to encounter the readily available acetonitrile anion rather than another ester molecule.
-
-
Potential Cause 2: Product Degradation (Decarboxylation).
-
Explanation: β-ketonitriles can be susceptible to further reactions. If the workup involves harsh acidic conditions and heat, the nitrile can be hydrolyzed to a carboxylic acid, forming a β-keto acid.[13] β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone.[14][15][16]
-
Solution:
-
Mild Workup: Use dilute acid for neutralization and keep the temperature low (ice bath).
-
Avoid Heat: Do not heat the reaction mixture during workup or concentration if acidic traces are present. If distillation is used for purification, ensure the product is free of acid and perform it under high vacuum to keep the temperature low.
-
-
-
Potential Cause 3: Base-Catalyzed Side Reactions.
-
Explanation: Using an alkoxide base like sodium ethoxide (NaOEt) when your starting material is a methyl ester can lead to transesterification, complicating the product mixture. Additionally, some bases can promote polymerization or other condensation reactions.
-
Solution: Match the alkoxide base to the ester (e.g., use NaOEt with an ethyl ester).[5] Alternatively, use a base like sodium hydride (NaH), which does not introduce a competing alkoxide.[17]
-
Caption: A troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for this synthesis?
A: There is no single "best" combination, as the optimal choice depends on laboratory resources, scale, and safety considerations. However, here is a comparative summary:
| Base | Solvent(s) | Pros | Cons |
| Sodium Hydride (NaH) | THF, Toluene, DMF | High reactivity; byproduct (H₂) is inert and escapes.[17] | Pyrophoric; often supplied as a mineral oil dispersion requiring washing. |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | Inexpensive; easy to handle as a solid or solution.[18] | Must match the ester's alcohol group to avoid transesterification.[5] |
| Potassium t-Butoxide (KOt-Bu) | THF, t-BuOH | Very strong base; often gives good yields.[18] | Can be sterically hindered; highly hygroscopic. |
| LDA | THF, Diethyl Ether | Very strong, non-nucleophilic base; useful for specific cases. | Must be prepared fresh or titrated; requires very low temperatures (-78 °C). |
Generally, Sodium Hydride in anhydrous THF is a robust and commonly successful system for this type of reaction.
Q2: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting ester. A good solvent system is typically 20-30% Ethyl Acetate in Hexane. The product, being more polar than the starting ester, will have a lower Rf value. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, a small aliquot can be carefully quenched into a vial containing dilute acid, extracted, and analyzed by GC-MS or LC-MS.[19]
Q3: What are the key safety precautions?
A:
-
Strong Bases: Sodium hydride and potassium tert-butoxide are highly reactive with water and can ignite spontaneously in air. Handle them under an inert atmosphere and away from any sources of water. Quench any residual base carefully and slowly with a proton source like isopropanol before adding water.
-
Solvents: THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Nitriles: Acetonitrile and the product are toxic. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How do I confirm the identity and purity of my final product?
A: A combination of analytical techniques is essential for unambiguous structural confirmation.[20][21]
-
¹H NMR: Expect to see a singlet for the acetyl methyl group (CH₃), a singlet for the methine proton (CH), and a multiplet pattern in the aromatic region corresponding to the 3,4-disubstituted phenyl ring.
-
¹³C NMR: Look for characteristic peaks for the nitrile carbon (C≡N), the ketone carbonyl carbon (C=O), and the aliphatic carbons, in addition to the aromatic carbons.
-
FTIR Spectroscopy: The spectrum should show strong, characteristic absorbance bands for the nitrile stretch (νC≡N) around 2250 cm⁻¹ and the ketone carbonyl stretch (νC=O) around 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (228.07 g/mol for C₁₀H₇Cl₂NO) and show a characteristic isotopic pattern for the two chlorine atoms.[22]
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific equipment and observations.
Materials:
-
Methyl 3,4-dichlorophenylacetate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon atmosphere, add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Washing (Optional): Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF to the flask, followed by anhydrous acetonitrile (3-5 eq).
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl 3,4-dichlorophenylacetate (1.0 eq) in anhydrous THF.
-
Reaction: Cool the NaH/acetonitrile slurry to 0 °C in an ice bath. Add the ester solution dropwise over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench any excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.
-
Neutralization: Slowly add 1M HCl to the mixture, maintaining the temperature below 10 °C, until the pH of the aqueous layer is between 6 and 7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (1x) and then with brine (1x) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances.
- A High-Yielding Preparation of β-Ketonitriles. (2004).
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry.
- Process for producing beta-ketonitrile compound. (2003).
- Process for the production of 3-oxonitriles. (1988).
- Claisen Condens
- Decarboxyl
- PROCESS FOR THE PREPARATION OF beta-ketonitriles. (2001).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Claisen Condensation and Dieckmann Condens
- 9.
- Validating the Structure of (2r)-2-(3,4-Dichlorophenyl)oxirane: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
- Hydrolysing nitriles. Chemguide.
- Claisen condens
- 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. Stenutz.
- Carboxylic Derivatives - The Claisen Condens
- Claisen Condensation Reaction Mechanism. Chemistry Steps.
- Base used in Claisen Condens
- Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. (2025). Benchchem.
- Decarboxylation of beta-Carbonyl Acids. (2011). YouTube.
- Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. (1998). Journal of the American Chemical Society.
- Analytical Methods. Environmental Science.
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 12. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 18. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. env.go.jp [env.go.jp]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
"2-(3,4-Dichlorophenyl)-3-oxobutanenitrile" stability issues and degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information to address common stability issues and degradation concerns, ensuring the integrity and success of your research.
I. Understanding the Stability of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: An Overview
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a molecule possessing several reactive functional groups, namely an α-cyanoketone and a dichlorinated phenyl ring. This unique combination dictates its stability profile and potential degradation pathways. Understanding these intrinsic properties is crucial for designing robust experiments, interpreting analytical data, and ensuring the reliability of your results.
This guide will delve into the practical aspects of handling, storing, and analyzing this compound, with a focus on anticipating and mitigating stability-related challenges.
II. Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the primary stability concerns for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile?
A1: The primary stability concerns stem from its susceptibility to hydrolysis, photodegradation, and to a lesser extent, thermal degradation. The α-cyanoketone moiety is prone to hydrolysis under both acidic and basic conditions. The dichlorophenyl ring introduces the potential for photodegradation upon exposure to light, particularly UV radiation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile should be stored in a cool, dark, and dry place. We recommend storage at 2-8°C, protected from light, in a tightly sealed container to prevent moisture absorption. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q3: I am dissolving the compound for my experiments. What solvents are recommended to ensure stability in solution?
A3: For immediate use, aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are generally suitable. If aqueous buffers are required, it is crucial to control the pH and use the solution as quickly as possible. Avoid prolonged storage in aqueous solutions, especially at pH extremes. Buffered solutions in the neutral pH range (6-7.5) are preferable if aqueous conditions are necessary.
Q4: Can I heat my solution to aid in dissolution?
A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, although it is generally less of a concern than hydrolysis or photodegradation under typical laboratory conditions. If heating is necessary, do so for the shortest possible time and at the lowest effective temperature.
III. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.
A. Analytical Issues (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.[1][2][3] The following table outlines potential issues, their causes, and solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of new, unexpected peaks in the chromatogram. | Degradation of the compound. | 1. Verify Sample Handling: Ensure the sample was protected from light and prepared fresh. 2. Check Mobile Phase pH: An inappropriate pH can cause on-column degradation. 3. Perform Forced Degradation: To confirm if the new peaks are degradants, intentionally stress a sample (e.g., with acid, base, or light) and compare the chromatograms. |
| Decreasing peak area of the main compound over time. | Instability in the autosampler or on the benchtop. | 1. Autosampler Temperature: If available, cool the autosampler (e.g., to 4°C) to slow degradation in prepared samples. 2. Time Study: Inject the same sample at different time points (e.g., 0, 2, 4, 8 hours) to assess benchtop stability in your diluent. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase or inappropriate solvent for dissolution. | 1. Mobile Phase Modifier: Add a small amount of a competing agent like triethylamine (for tailing with basic compounds) or an acid (for acidic compounds). 2. Solvent Mismatch: Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[4] |
| Inconsistent retention times. | Changes in mobile phase composition, temperature fluctuations, or column equilibration issues. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.[5] 2. Temperature Control: Use a column oven to maintain a consistent temperature.[5] 3. Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[5] |
B. Experimental Inconsistency
Q5: I am seeing variable results in my biological assay. Could this be related to the stability of the compound?
A5: Absolutely. If the compound degrades in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent results.
-
Recommendation: Perform a stability study of the compound in your specific assay medium under the exact experimental conditions (temperature, light exposure, duration). Analyze samples at different time points by HPLC to quantify the amount of intact compound remaining.
IV. Understanding Degradation Pathways: A Proactive Approach
To effectively troubleshoot, it is essential to understand the likely degradation pathways. Forced degradation studies are a key tool in this process.[6][7][8][9][10]
A. Hydrolytic Degradation
The α-cyanoketone is the most likely site for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, yielding 2-(3,4-Dichlorophenyl)-3-oxobutanoic acid.
-
Base-Catalyzed Hydrolysis: In basic media, the nitrile is also susceptible to hydrolysis. Additionally, enolization of the ketone can occur, potentially leading to other reactions.
B. Photodegradation
The dichlorophenyl ring is a chromophore that can absorb UV light, leading to degradation.
-
Potential Pathway: A likely photodegradation pathway involves the reductive dechlorination of the aromatic ring. This can lead to the formation of monochlorinated or fully dechlorinated analogs. Photochemical degradation of chlorobenzene is known to proceed via reactions with photochemically-generated hydroxyl radicals.[11]
C. Thermal Degradation
While generally more stable to heat than to hydrolysis or light, thermal decomposition is possible at elevated temperatures.[12][13][14]
-
Potential Pathway: Decomposition of aromatic ketones can be complex.[15] For this molecule, potential thermal degradation could involve decarboxylation (if hydrolysis to the carboxylic acid has occurred) or other fragmentation pathways.
The following diagram illustrates the potential degradation pathways of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Caption: Potential degradation pathways of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
V. Experimental Protocols: Forced Degradation Studies
To investigate the stability of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile and identify potential degradants, a forced degradation study is recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
A. Stock Solution Preparation
Prepare a stock solution of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
B. Stress Conditions
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours (or until sufficient degradation is observed by HPLC).
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours (or until sufficient degradation is observed). Basic hydrolysis is often faster than acidic hydrolysis.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
C. Analysis
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.[16]
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
By proactively addressing potential stability issues and systematically troubleshooting any problems that arise, you can ensure the quality and reliability of your research involving 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
VI. References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]
-
CORE. Photochemical Degradation of Chlorobenzene. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
-
Kinetics and mechanism of chlorobenzene degradation in aqueous samples using advanced oxidation processes. (n.d.). National Institutes of Health (NIH). [Link]
-
Vis LED Photo-Fenton Degradation of 124-Trichlorobenzene at a Neutral pH Using Ferrioxalate as Catalyst. (2022, August 7). National Institutes of Health (NIH). [Link]
-
SGS Hong Kong, China. Forced Degradation Testing. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Maxi Scientific. Troubleshooting Common HPLC Issues: A Practical Guide. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Photosensitized Chlorobenzene Degradation by UV/H2O2 Oxidation. (n.d.). Semantic Scholar. [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). [Link]
-
Eawag-BBD. Chlorobenzene Degradation Pathway. [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. (2012, February 22). RSC Advances. [Link]
-
Hibbitts Catalysis Lab. Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. [Link]
-
Wikipedia. Thermal decomposition. [Link]
-
Process for the production of 3-oxonitriles. (n.d.). Google Patents.
-
What happens when chlorobenzene is subjected to hydrolysis?. (2025, July 14). askIITians. [Link]
-
Thermal Decomposition. (2020, September 17). YouTube. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Thermal decomposition: Significance and symbolism. (2026, January 8). [Link]
-
Vedantu. What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE. [Link]
-
Write a stepwise mechanism for the hydrolysis of chlorobenzene under the conditions shown in Table 24.3. (2025, May 3). Filo. [Link]
-
organic synthesis. (n.d.). New Drug Approvals. [Link]
-
What does 'hydrolysis' of chlorobenzene yield?. (2018, November 7). Quora. [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. scispace.com [scispace.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 11. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Thermal decomposition: Significance and symbolism [wisdomlib.org]
- 15. Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20057K [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile and its related isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity and success of your work.
Introduction: Understanding the Target Molecule
The name "2-(3,4-Dichlorophenyl)-3-oxobutanenitrile" designates a β-ketonitrile structure. However, in practice, a common and highly relevant synthetic target involving these core components is its isomeric enamine, 3-((3,4-dichlorophenyl)amino)but-2-enenitrile . This enamine is a crucial precursor in the synthesis of various heterocyclic compounds. This guide will address the common problems associated with both the direct synthesis of the β-ketonitrile via acylation and the more prevalent synthesis of the enamine isomer via condensation, as challenges in one often relate to the other.
Part 1: Core Synthesis Pathways & Mechanisms
Understanding the underlying reaction mechanism is the first step toward effective troubleshooting. The two most logical synthetic routes to molecules of this class are mechanistically distinct, and choosing the right path depends on the available starting materials and desired final isomer.
-
Route A: Condensation Pathway to 3-((3,4-dichlorophenyl)amino)but-2-enenitrile (Enamine Isomer) This is the most common route, involving a condensation reaction between 3,4-dichloroaniline and an acetoacetylating agent like 3-oxobutanenitrile (acetoacetonitrile). The reaction proceeds via nucleophilic attack of the aniline's amino group on the ketone's carbonyl carbon, followed by a dehydration step to yield the stable, conjugated enamine.[1] The removal of water is critical to drive the reaction equilibrium toward the product.
-
Route B: Acylation Pathway to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (β-Ketonitrile Isomer) This route involves the acylation of a (3,4-dichlorophenyl)acetonitrile precursor. A strong, non-nucleophilic base is required to deprotonate the α-carbon, creating a carbanion. This nucleophile then attacks an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the target β-ketonitrile.[2] This method requires strictly anhydrous conditions to prevent quenching the base and carbanion.
FAQ 2: Significant Impurity Formation
Question: My crude product analysis (TLC, GC-MS) shows multiple spots/peaks. What are the common side reactions?
Answer: Impurity generation often stems from the high reactivity of the starting materials and intermediates. Identifying the likely structure of the byproduct is key to mitigating its formation.
| Potential Impurity / Side Product | Plausible Origin | Mitigation Strategy |
| Self-condensation of 3-Oxobutanenitrile | The enolate of 3-oxobutanenitrile can react with another molecule of itself. This is more likely in the presence of base. | Add the 3-oxobutanenitrile slowly to the reaction mixture containing the aniline to ensure it reacts preferentially with the intended substrate. |
| Di-acylated Product (Route B) | If the product β-ketonitrile still has an acidic proton, it can be deprotonated again and react with another equivalent of the acetylating agent. | Use precise stoichiometry (1.0 equivalent) of the acetylating agent and add it slowly at a controlled temperature. |
| Oxidized Aniline Byproducts | As mentioned, 3,4-dichloroaniline is prone to oxidation, leading to colored, often polymeric impurities. [3] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and protect the reaction vessel from direct light. |
| Hydrolyzed Nitrile (Amide/Carboxylic Acid) | The nitrile group can undergo hydrolysis to an amide and then a carboxylic acid under harsh acidic or basic workup conditions, especially with heating. | Perform the aqueous workup at room temperature or below. Use dilute acid/base for pH adjustments and avoid prolonged exposure. |
FAQ 3: Product Isolation and Purification Challenges
Question: I'm having trouble isolating a pure, solid product from the crude reaction mixture. What purification strategies are most effective?
Answer: The target compounds can sometimes be oils or form stubborn mixtures, making purification difficult. A systematic approach is required.
-
Initial Workup: After the reaction is complete, a standard liquid-liquid extraction is the first step. Use an organic solvent like ethyl acetate or dichloromethane. [1]Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove unreacted aniline, then with a mild base (e.g., sat. NaHCO₃) to remove the acid catalyst, and finally with brine to remove residual water.
-
Crystallization vs. Chromatography:
-
Recrystallization/Trituration: If the crude product is a solid or a thick oil, attempt trituration first. This involves stirring the crude material with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., a mixture of hexane and ethyl acetate). This can often induce crystallization and remove many impurities. If that fails, attempt a full recrystallization from a suitable solvent system.
-
Column Chromatography: This is the most robust method for separating complex mixtures. [4] * Adsorbent: Silica gel is the standard choice for compounds of this polarity.
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be 95:5 Hexane:EtOAc, gradually moving to 80:20 or 70:30. Monitor the fractions by TLC to isolate the desired product.
-
-
Part 3: Validated Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 3-((3,4-dichlorophenyl)amino)but-2-enenitrile (Route A).
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis via Catalytic Condensation
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
3-Oxobutanenitrile (acetoacetonitrile) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)
-
Toluene (Anhydrous)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 3,4-dichloroaniline (1.0 eq) and toluene (approx. 5 mL per mmol of aniline).
-
Addition of Reagents: Add 3-oxobutanenitrile (1.1 eq) and p-TSA (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux. Toluene will begin to boil and condense, and water will be collected in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:EtOAc).
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel as described in FAQ 3.
Part 4: Analytical Characterization
Confirming the identity and purity of the final product is essential. Below are the expected analytical signatures for 3-((3,4-dichlorophenyl)amino)but-2-enenitrile .
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 7.0-7.5 ppm region showing characteristic splitting for a 1,2,4-trisubstituted benzene ring. - A broad singlet for the N-H proton (can vary, may exchange with D₂O). - A singlet for the vinyl C-H proton around 4.5-5.0 ppm. - A singlet for the methyl (CH₃) protons around 2.0 ppm. |
| ¹³C NMR | - Aromatic carbons in the 120-140 ppm range. - Two olefinic carbons (C=C) in the 90-160 ppm range. - Nitrile (C≡N) carbon around 115-120 ppm. - Methyl carbon around 20 ppm. |
| FTIR (cm⁻¹) | - Sharp, strong peak for the nitrile (C≡N) stretch around 2200-2220 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C=C stretching vibration around 1600-1650 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the product (C₁₀H₈Cl₂N₂ ≈ 227.0 g/mol ), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio). |
References
-
Analytical Methods Guide. (n.d.). Sample Preparation and Chromatography. Retrieved from a general analytical chemistry resource. [4]2. BenchChem. (2025). The Pivotal Role of 3-Oxobutanenitrile in Modern Organic Synthesis: A Technical Guide. Retrieved from BenchChem Technical Guides. [5]3. BenchChem. (2025). Application Notes: 3-Oxobutanenitrile as a Versatile Building Block for Pharmaceutical Intermediates. Retrieved from BenchChem Application Notes. [1]4. U.S. Patent 4,728,743 A. (1988). Process for the production of 3-oxonitriles. Google Patents. [2]5. BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloroaniline and 3,4-Dichloroaniline. Retrieved from BenchChem Validation & Comparative Guides. [6]6. NOAA. (1992). 3,4-DICHLOROANILINE - CAMEO Chemicals. Retrieved from NOAA CAMEO Chemicals Database. [3]7. BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroaniline. Retrieved from BenchChem Troubleshooting Guides. [7]8. BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. Retrieved from BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. env.go.jp [env.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Welcome to the technical support center for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile β-ketonitrile intermediate.[1][2] Achieving high purity is critical for ensuring reproducible results in downstream applications, from fundamental research to the synthesis of pharmaceutically relevant compounds.[3] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common purity challenges.
Section 1: Troubleshooting Common Purity Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Question: My isolated product is an off-white, yellow, or brownish solid, but the literature describes it as a white crystalline solid. What causes this discoloration and how can I fix it?
Answer: Discoloration is a common issue that typically arises from high molecular weight, colored impurities generated during the synthesis. These can be decomposition products or side-products from the reaction of starting materials under basic or acidic conditions.[4]
-
Causality: The synthesis of β-ketonitriles often involves strong bases like potassium tert-butoxide or sodium hydride, which can promote side reactions or degradation if temperatures are not carefully controlled.[5]
-
Troubleshooting Protocol: Decolorization during Recrystallization
-
Dissolve your crude product in the minimum amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Once fully dissolved, add a very small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Stir and continue to heat the mixture for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon.[6] This step must be done quickly to prevent your desired compound from crystallizing prematurely in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.
-
Question: The melting point of my purified product is 155-159°C, which is broad and lower than the expected 161-163°C.[7] What does this indicate?
Answer: A broad and depressed melting point is a classic indicator of impurities.[8] The presence of foreign molecules disrupts the crystal lattice of the solid, requiring less energy to break it apart. The most common culprits are:
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, hexanes) can become trapped in the crystal lattice.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like the corresponding ester or 3,4-dichlorophenylacetonitrile.
-
Side-Products: The synthesis may produce isomeric or related byproducts with similar properties, making them difficult to remove.[5]
To resolve this, a more rigorous purification method is necessary. If recrystallization fails, column chromatography is the recommended next step.
Question: My ¹H NMR spectrum is clean except for a singlet at ~2.1 ppm and a quartet at ~4.1 ppm. What are these signals?
Answer: These are characteristic signals for ethyl acetate, a very common solvent used in extractions and chromatography. Even after drying under vacuum, trace amounts can remain.
-
Solution: To remove residual volatile solvents, you can either re-dry the sample under high vacuum for an extended period (several hours to overnight), potentially with gentle heating (e.g., 40-50°C, well below the compound's melting point), or re-purify the material via recrystallization, ensuring the final crystals are thoroughly washed with a cold, non-solubilizing solvent (like cold hexane) and dried completely.
Question: I've tried recrystallization multiple times, but the purity, as measured by HPLC, is not improving beyond 95%. What should I do?
Answer: This situation strongly suggests that the primary impurity has a solubility profile very similar to your target compound, making separation by recrystallization inefficient. This is common with structural isomers or side-products of similar polarity.
-
Expert Recommendation: Switch to an orthogonal purification technique. Silica gel column chromatography is the method of choice in this scenario.[9] It separates compounds based on their differential adsorption to the stationary phase, a property that is often different even for compounds with similar solubilities.
Section 2: Choosing the Right Purification Strategy
The choice between recrystallization and chromatography is the most critical decision in your purification workflow. This diagram outlines the logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Section 3: Detailed Purification Protocols
Here are step-by-step methodologies for the most effective purification techniques for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Protocol 1: Recrystallization from a Single Solvent
This method is ideal when impurities are present in small amounts or have very different solubility characteristics from the product.[10]
-
Solvent Selection: Based on its properties, methanol is a good starting choice.[7] The ideal solvent will dissolve the compound completely when hot but sparingly when cold.[8]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of methanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding methanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you used activated carbon for decolorization, perform a hot filtration at this stage.[6]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This is the most powerful technique for separating compounds of similar polarity.[9][11]
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system gives your target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[12]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., Hexane).[13]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Elution:
-
Begin eluting the column with the non-polar solvent (e.g., 100% Hexane).
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the polar solvent (e.g., move from 100% Hexane to 95:5 Hexane:Ethyl Acetate, then 90:10, and so on). This is known as a gradient elution.
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.
Section 4: Purity Assessment: How to Verify Your Success
After purification, you must confirm the purity of your material.
Question: What analytical methods should I use to confirm the purity of my final product, and what results should I expect?
Answer: A combination of methods should be used to provide a comprehensive assessment of purity.
| Analytical Technique | Principle of Operation | Expected Result for Pure Product |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. Impurities broaden and depress this range. | A sharp melting point within a 1-2°C range, consistent with the literature value (161-163°C).[7][8] |
| HPLC (High-Performance Liquid Chromatography) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[15] | A single major peak on the chromatogram, with purity often calculated as >99% by area normalization. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Provides detailed information about the molecular structure and chemical environment of atoms. | The spectrum should match the known structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, with no significant peaks attributable to impurities or residual solvents. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile components and provides a mass spectrum for each, allowing for identification.[11] | A single peak corresponding to the product with the correct mass-to-charge ratio (m/z) for the molecular ion. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the key physicochemical properties of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile?
-
Q: What are the common synthetic routes and potential side products?
-
The most common route is the acylation of a 3,4-dichlorophenylacetonitrile anion with an acetylating agent (like ethyl acetate or acetic anhydride).[5] Potential side products include unreacted starting materials and products from self-condensation of the starting materials.
-
-
Q: How should I store the purified compound?
-
The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. Storage at room temperature is generally acceptable.[7]
-
References
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- He, Y., et al. (2024). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Molbase. (n.d.). 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds? Retrieved from [Link]
-
CHEM21. (n.d.). Case Study: Carbonylative α-Arylation of β Ketonitriles. Retrieved from [Link]
- Nichols, L. (2018). Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 4(1), 100-105.
- Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
- Royal Society of Chemistry. (2024).
- Google Patents. (n.d.). CN102746105A - Method for purifying dichloromethane.
- El-Faham, M. H., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2969-2977.
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
- Singh, S., et al. (2019). An overview on Common Organic Solvents and their Toxicity.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18).
Sources
- 1. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. 2-(3,4-dichlorophenyl)-3-oxobutanenitrile CAS#: 6097-31-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. mt.com [mt.com]
- 11. env.go.jp [env.go.jp]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
"2-(3,4-Dichlorophenyl)-3-oxobutanenitrile" synthesis troubleshooting guide
An essential precursor in pharmaceutical and chemical synthesis, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a valuable β-ketonitrile intermediate.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges related to reagent choice, reaction conditions, and impurity profiles. This guide serves as a technical support resource for researchers, providing in-depth troubleshooting advice and answers to frequently encountered questions to streamline the synthesis process.
Core Synthesis Pathway: Acylation of Arylacetonitrile
The most common and direct route to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile involves the acylation of a (3,4-dichlorophenyl)acetonitrile carbanion with an acetylating agent, such as ethyl acetate. This reaction is a variation of the Claisen condensation.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental failures and unexpected outcomes, providing causative explanations and actionable solutions.
Q1: My reaction has stalled, or the yield is extremely low. What are the primary factors to investigate?
Low or non-existent yield is the most common issue, typically stemming from problems in the initial deprotonation step or reagent quality.
-
Ineffective Anion Formation: The reaction hinges on the successful generation of the nitrile-stabilized carbanion from (3,4-dichlorophenyl)acetonitrile. The pKa of the α-proton in acetonitrile derivatives is high, necessitating a very strong base.[3] If the chosen base is not strong enough, deprotonation will be incomplete, leading to poor conversion.
-
Incorrect Base Stoichiometry: The β-ketonitrile product is significantly more acidic than the starting arylacetonitrile. Consequently, once the first molecule of product is formed, it is immediately deprotonated by the base. This consumes the base, preventing it from deprotonating the starting material to continue the reaction.
-
Solution: Use at least two equivalents of base relative to the limiting reagent (typically the arylacetonitrile).[4][5] The first equivalent generates the nucleophilic carbanion, while the second drives the reaction to completion by deprotonating the more acidic product, shifting the equilibrium forward.
-
-
Presence of Moisture: Protic contaminants, primarily water, will rapidly quench the strong base and the generated carbanion.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
-
Q2: My crude product is a complex mixture with multiple spots on a TLC plate. What are the likely side reactions?
The formation of multiple byproducts complicates purification and reduces the yield of the desired product.
-
Base-Catalyzed Self-Condensation: The acetylating agent (e.g., ethyl acetate) can undergo self-condensation (a Claisen condensation) to form ethyl acetoacetate. Similarly, the starting arylacetonitrile anion can react with another molecule of the nitrile.
-
Solution: Control the reaction temperature. Adding the acetylating agent slowly to the pre-formed carbanion solution at a controlled temperature (e.g., 0-10 °C) can minimize this side reaction.
-
-
Hydrolysis of the Ester: The strong base can saponify the ester-based acetylating agent, especially if trace water is present, forming the corresponding carboxylate salt.[5] This consumes both the base and the electrophile.
-
Solution: Adhere strictly to anhydrous conditions. The use of a non-ester acetylating agent, such as acetic anhydride, can be considered, but may require different reaction conditions.
-
-
Amidine Formation: If using sodium amide (NaNH₂) as the base, the amide anion (⁻NH₂) can act as a nucleophile and attack the nitrile carbon, leading to the formation of an amidine byproduct.[4][5]
-
Solution: If amidine formation is a persistent issue, switch to a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
-
The following diagram illustrates the desired reaction pathway versus common problematic side reactions.
Caption: Desired C-acylation pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
The synthesis proceeds through a classic nucleophilic acyl substitution pathway.
-
Deprotonation: A strong base removes the acidic α-proton from (3,4-dichlorophenyl)acetonitrile to form a resonance-stabilized carbanion (nitrile anion).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., ethyl acetate).
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the ethoxide leaving group.
-
Final Deprotonation: A second equivalent of base deprotonates the newly formed, more acidic β-ketonitrile, yielding a stable enolate and driving the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to give the final 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile product.
Caption: Stepwise mechanism of β-ketonitrile synthesis.
Q2: How should I select the optimal base and solvent system?
The choice of base and solvent is critical and interdependent. The system must be strong enough for deprotonation and inert to the reactive species.
| Base | Solvent(s) | Temperature | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF, Dioxane | 25–75 °C | Inexpensive, non-nucleophilic, widely used.[6] | Heterogeneous reaction (requires good stirring), pyrophoric, often requires elevated temperatures. |
| Potassium t-Butoxide (KOt-Bu) | THF, 2-MeTHF | 20–40 °C | Soluble in ethereal solvents, effective at ambient temperatures.[4][5] | Very hygroscopic, can promote elimination side reactions in some substrates. |
| Sodium Amide (NaNH₂) | Liquid NH₃, Toluene | -33 to 25 °C | Very strong base, inexpensive. | Can act as a nucleophile leading to amidine impurities.[5] Explosive hazard. |
| Lithium Diisopropylamide (LDA) | THF, Hexanes | -78 °C | Very strong, non-nucleophilic, kinetically fast, good for minimizing side reactions. | Requires cryogenic temperatures, must be prepared fresh or carefully titrated. |
Q3: What are the best practices for reaction work-up and product purification?
A careful work-up and purification strategy is essential to isolate the target compound in high purity.
-
Work-up Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a proton source. For small scales, adding saturated aqueous NH₄Cl is a good option. For larger scales, a dilute acid (e.g., 1-2 M HCl) is used to neutralize the excess base and protonate the product enolate until the aqueous layer is acidic (pH 1-2).[6]
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction. Use an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers sequentially with water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification Strategy:
-
Crude Product: The concentrated crude product is often an oil or a semi-solid.
-
Column Chromatography: This is the most reliable method for purification. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.
-
Distillation: If the product is thermally stable and volatile enough, short-path distillation under high vacuum can be an effective purification method for larger quantities.[6]
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be used to achieve high purity.
-
Reference Experimental Protocol
This protocol is a representative example based on common literature procedures for acylation reactions using sodium hydride.[6]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (2.0 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous toluene (approx. 5-10 mL per gram of starting nitrile).
-
Reagent Addition: Add (3,4-dichlorophenyl)acetonitrile (1.0 eq.) to the suspension. Then, add ethyl acetate (1.5 eq.) dropwise over 20-30 minutes.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). Evolution of hydrogen gas should be observed initially.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
References
[4] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journals. [Link] [7] Mitsunobu Reaction. BYJU'S. [Link] [8] 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. Molbase. [Link] [5] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH). [Link] [9] CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles. CHEM21. [Link] [10] A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. [Link] [6] Process for the production of 3-oxonitriles. Google Patents. [11] Synthetic method for 2,4-dichlorobenzonitrile. Google Patents. [12] Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica. [Link] [1] Convergent synthesis of alpha-aryl-beta-ketonitriles. Google Patents. [13] Method for purifying dichloromethane. Google Patents. [2] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link] [3] Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link] [14] Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses. [Link]
Sources
- 1. US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles - Google Patents [patents.google.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones [beilstein-journals.org]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 9. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. CN102746105A - Method for purifying dichloromethane - Google Patents [patents.google.com]
- 14. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS 6097-31-0)[1]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of scaling up this synthesis from the lab bench to pilot production.
Foundational Knowledge & Safety First
Before initiating any synthesis, a thorough understanding of the reagents and reaction is paramount. The primary starting material, 3,4-dichloroaniline, is a hazardous substance that demands rigorous safety protocols.
Critical Safety Information: 3,4-Dichloroaniline (CAS 95-76-1)
This compound is highly toxic and presents significant health risks. All handling must occur in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | Description & Precaution | Source(s) |
| Toxicity | Toxic if inhaled and in contact with skin. Can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.[2][3] | [2][3] |
| Eye Damage | Causes serious eye damage.[2][4][5] Always wear chemical safety goggles and a face shield.[5] | [2][4][5] |
| Handling | Avoid all personal contact, including inhalation of dust.[2] Use in a well-ventilated area and wear protective gloves, clothing, and respiratory protection.[4][5][6] | [2][4][5][6] |
| Storage | Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials like acids and oxidizing agents.[2][3][4] | [2][3][4] |
| Spills | For minor spills, dampen the solid material with 60-70% ethanol, remove ignition sources, and clean up with absorbent paper into a sealed container for disposal.[3] | [3] |
Synthesis Strategy: Frequently Asked Questions
Choosing the correct synthetic route is critical for a successful and scalable process. Here we address common questions regarding the primary methods for synthesizing β-ketonitriles like 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Q1: What are the most viable synthetic routes for scaling up this compound?
There are two primary, field-proven routes for this type of molecule:
-
The Japp-Klingemann Reaction: This is a classic and robust method for forming aryl-substituted hydrazones, which are then converted to the target compound. It involves the diazotization of 3,4-dichloroaniline followed by a coupling reaction with a β-keto ester or nitrile.[7][8] This route is often preferred in scale-up due to its reliability and well-understood mechanism.
-
Claisen-Type Condensation: This route involves the acylation of the α-carbon of (3,4-dichlorophenyl)acetonitrile. A strong base is used to generate an anion from the nitrile, which then acts as a nucleophile, attacking an acetylating agent like ethyl acetate. This is a powerful C-C bond-forming reaction but can be sensitive to reaction conditions.[9]
Q2: What is the mechanism of the Japp-Klingemann reaction, and what are its critical control points?
The Japp-Klingemann reaction synthesizes hydrazones from β-keto-acids (or esters) and aryl diazonium salts.[7] The key steps are:
-
Diazotization: The primary aromatic amine (3,4-dichloroaniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[10]
-
Enolate Formation: A base deprotonates the active methylene compound (e.g., ethyl 2-cyano-3-oxobutanoate).
-
Coupling: The electrophilic diazonium salt is attacked by the nucleophilic enolate to form an azo intermediate.[7]
-
Conversion: The azo compound undergoes hydrolysis and rearrangement to yield the final hydrazone product, often with the loss of a carboxyl or acyl group.[7][11]
The critical control points are stringent temperature control during diazotization to prevent salt decomposition and precise pH management during the coupling and conversion steps.[12]
Q3: When is a Claisen-type condensation a better choice?
A Claisen condensation may be preferred when the starting (3,4-dichlorophenyl)acetonitrile is readily available and when avoiding the handling of potentially unstable diazonium salts is a priority. However, this reaction requires strictly anhydrous conditions and careful selection of the base to avoid side reactions like self-condensation.[13][14]
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and validated solutions.
Part A: The Japp-Klingemann Route
Problem 1: Low or no yield during the diazotization of 3,4-dichloroaniline.
| Potential Cause | Recommended Solution |
| Decomposition of Diazonium Salt | This is the most common failure mode. Aryl diazonium salts are thermally unstable. Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite and for the lifetime of the salt.[12] Use the diazonium salt solution immediately after preparation. |
| Incomplete Diazotization | Ensure a sufficient excess of acid is used (typically 2.5-3 equivalents of HCl).[12] The reaction requires a strong acid to generate nitrous acid (HNO₂) and then the active electrophile, the nitrosonium ion (NO⁺).[10][15] Use a slight excess of sodium nitrite (1.05-1.1 eq) to drive the reaction to completion.[12] |
| Low Purity of Starting Aniline | Impurities in the 3,4-dichloroaniline can interfere with the reaction. Use recrystallized or high-purity starting material. The basicity and nucleophilicity of the aniline are key to an efficient reaction.[16] |
Problem 2: The coupling reaction is sluggish, or an unwanted colored byproduct forms.
| Potential Cause | Recommended Solution |
| Incorrect pH for Coupling | The pH of the reaction is critical. The coupling of the diazonium salt with the enolate typically proceeds best in a slightly acidic to neutral medium.[12] An overly acidic pH will suppress the formation of the required enolate nucleophile. |
| Formation of Azo Dyes | If the diazonium salt couples with other nucleophiles (e.g., unreacted aniline or phenol impurities), highly colored azo dyes can form.[10] Ensure the diazonium salt is added slowly to the solution of the β-dicarbonyl compound to maintain a low concentration of the salt and minimize self-coupling side reactions. |
| Azo Intermediate Fails to Convert | The conversion of the initial azo compound to the final hydrazone often requires a proton transfer, which is promoted by a slightly basic pH.[12] After the initial coupling, carefully adjust the pH with a base like sodium acetate or sodium hydroxide to facilitate the tautomerization. |
Part B: The Claisen-Type Condensation Route
Problem 3: The condensation reaction fails to initiate or gives a low yield.
| Potential Cause | Recommended Solution |
| Inactive Base / Presence of Water | Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are highly sensitive to moisture. Any water in the solvent or on the glassware will quench the base.[13] Use freshly opened, high-quality base and ensure all solvents are anhydrous and glassware is oven-dried.[17] |
| Incorrect Base Strength | The chosen base may not be strong enough to effectively deprotonate the α-carbon of (3,4-dichlorophenyl)acetonitrile. The pKa of the product (a β-ketonitrile) is around 11, which is much more acidic than the starting material. The reaction equilibrium is driven by the formation of the stable product enolate.[9] A base whose conjugate acid has a pKa > 11 is required. |
| Self-Condensation of Reagents | If both the nitrile and the ester have α-hydrogens, a mixture of four products can form, making the reaction synthetically useless for scale-up.[14] A "directed" approach is better: pre-form the enolate of the (3,4-dichlorophenyl)acetonitrile by stirring it with the base first, then slowly add the acetylating agent to this solution.[18] |
Part C: Work-up, Purification, and Scale-Up
Problem 4: Difficulty isolating the product during work-up.
| Potential Cause | Recommended Solution |
| Product Remains in Aqueous Layer | The product exists as a metal salt (e.g., sodium salt) after the Claisen condensation.[19] During work-up, the reaction mixture must be neutralized with acid to protonate the enolate and generate the free β-ketonitrile before extraction with an organic solvent.[19] |
| Emulsion Formation | Vigorous shaking during extraction can lead to stable emulsions, especially at a larger scale. Use gentle inversions for mixing layers. If an emulsion forms, adding brine or allowing the mixture to stand can help break it. |
Problem 5: Product decomposition or low purity after purification.
| Potential Cause | Recommended Solution |
| Thermal Decomposition | β-ketonitriles can be thermally unstable.[19] If purification is done by distillation, use high-vacuum, short-path, or thin-film distillation apparatus to minimize the product's exposure to high temperatures.[19] |
| Inefficient Purification | For multi-kilogram scale, column chromatography is often impractical. Develop a robust crystallization procedure. Screen various solvents and solvent mixtures (e.g., isopropanol, ethyl acetate/hexanes) to find conditions that provide high purity and yield.[20] |
Problem 6: The reaction worked at 10g scale but is failing at 1kg.
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer | Exothermic reactions (like quenching or neutralization) that are easily managed in a lab flask can create dangerous hot spots in a large reactor.[21] Ensure the reactor has adequate cooling capacity. For highly exothermic steps, use a semi-batch process (slow addition of one reagent to another) to control the rate of heat generation. |
| Poor Mass Transfer (Mixing) | Inadequate mixing can lead to localized high concentrations of reagents, causing side reactions and reducing yield.[21] The type of impeller, agitation speed, and reactor geometry are critical factors. What works in a flask with a magnetic stir bar will not translate directly to a 100L reactor. |
| Change in Reagent Addition Rate | The rate of addition is a critical parameter. Adding a reagent too quickly can lead to exotherms and side reactions. The addition time must be scaled appropriately with the batch size to maintain similar concentration profiles and temperature control. |
Visualizing the Workflow
Effective scale-up requires a structured approach. The following diagrams illustrate key decision-making and operational workflows.
General Scale-Up Workflow
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Document ID: TSC-CHEM-240112-01 Version: 1.0 For: Researchers, scientists, and drug development professionals.
Introduction & Core Principles
Welcome to the technical support guide for monitoring the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile . The successful synthesis of this β-ketonitrile, a valuable intermediate in pharmaceutical development, hinges on precise reaction monitoring. Inadequate tracking can lead to low yields, high impurity profiles, and difficulties in purification. This guide provides in-depth, practical troubleshooting advice for the most common analytical techniques used in a typical organic synthesis workflow.
The synthesis of this target molecule is often achieved via a Claisen-type condensation between a derivative of 3,4-dichlorophenylacetonitrile and an acetylating agent. This process can be prone to side reactions, such as self-condensation or over-alkylation, making real-time monitoring essential for process optimization and control.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter. Our goal is to provide not just solutions, but the underlying chemical principles to empower your experimental decisions.
Workflow Overview: A Decision-Making Framework
Effective reaction monitoring involves a multi-tiered approach, starting with rapid, qualitative checks and progressing to more detailed, quantitative analysis as needed. The following diagram outlines a logical decision-making process for monitoring your reaction.
Caption: A typical decision tree for reaction monitoring.
Thin-Layer Chromatography (TLC): The First Line of Analysis
Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitatively tracking the progress of an organic reaction.[3] It provides a quick visual assessment of the consumption of starting materials and the formation of products.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample Overload: Too much sample was spotted on the plate.[4][5] 2. Compound is Highly Acidic/Basic: The analyte interacts too strongly with the silica gel.[4] 3. Inappropriate Spotting Solvent: Sample was spotted in a solvent that is too polar. | 1. Dilute the reaction aliquot before spotting. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase for acidic compounds, or triethylamine/ammonia for basic compounds.[4] 3. Ensure the spotting solvent is volatile and less polar than the mobile phase. |
| Reactant and product spots have very similar Rf values. | 1. Poor Solvent System: The mobile phase polarity is not optimized for separation.[6] 2. Similar Polarity of Compounds: The inherent chemical properties of the reactant and product are very close. | 1. Change Polarity: If spots are high (Rf > 0.7), decrease eluent polarity. If spots are low (Rf < 0.2), increase polarity.[4][7] 2. Change Selectivity: Switch to a different solvent system. Good combinations include Ethyl Acetate/Hexane, Dichloromethane/Methanol, or Toluene-based systems.[4] 3. Use a Cospot: Spot the starting material, the reaction mixture, and a lane where the reaction mixture is spotted directly on top of the starting material. This helps confirm if any starting material remains.[6][8][9] |
| No spots are visible. | 1. Sample is too dilute. [4][5] 2. Compound is not UV-active. 3. Solvent level in the chamber is too high. [5] | 1. Concentrate the sample by spotting several times in the same location, ensuring the spot is dry between applications.[4] 2. Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain.[4] 3. Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate.[4][5] |
| Reaction is in a high-boiling solvent (e.g., DMF, DMSO). | The high-boiling solvent streaks up the entire plate, obscuring the results.[6] | Before developing, place the spotted TLC plate under a high vacuum for a few minutes to evaporate the reaction solvent.[6] Alternatively, perform a micro-workup of the reaction aliquot before spotting.[10] |
Protocol: Setting Up a Reaction Monitoring TLC Plate
-
Prepare the Eluent: Choose a solvent system where the starting material has an Rf value of approximately 0.4-0.5.[10] A common starting point for compounds like this is a mixture of ethyl acetate and hexanes.
-
Prepare the Chamber: Add ~0.5 cm of the eluent to the TLC chamber and place a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate.
-
Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate.[3] Spot three lanes:
-
Develop and Visualize: Place the plate in the chamber, ensuring the eluent is below the origin line.[10] Let the solvent front travel until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp and/or with a chemical stain.[4]
High-Performance Liquid Chromatography (HPLC): Quantitative Insights
When quantitative data on conversion, product formation, and impurity profiling is needed, HPLC is the preferred method. For 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a reversed-phase (RP-HPLC) method is typically most effective.
HPLC Troubleshooting Guide
Caption: Troubleshooting flowchart for HPLC peak tailing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol Interactions: Basic analytes interacting with acidic silica sites on the column.[11] 2. Column Overload: Injecting too much sample. 3. Blocked Frit/Contamination: Particulate matter from the sample or system has blocked the column inlet.[12] 4. Column Void: A void has formed at the head of the column. | 1. Modify Mobile Phase: Add a buffer or an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) to the mobile phase to suppress silanol activity. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[11] 2. Dilute the sample or reduce the injection volume.[13] 3. Reverse flush the column (if the manufacturer allows) or replace the guard column. 4. Replace the column.[13] |
| Peak Fronting | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Sample Overload: More common for highly retained compounds.[13] | 1. Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce the concentration of the injected sample.[13] |
| Drifting Retention Times | 1. Inadequate Column Equilibration: Not enough time was allowed for the column to stabilize with the mobile phase. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component. 3. Temperature Fluctuations: The column temperature is not stable. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[13] 3. Use a column thermostat to maintain a constant temperature.[13] |
Protocol: Generic RP-HPLC Method for Reaction Monitoring
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.
-
-
Gradient Program: A scouting gradient is effective for initial method development.
-
Start at 5-10% B, ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Sample Preparation: Take a ~5 µL aliquot of the reaction mixture. Quench it in 1 mL of a 50:50 Water:Acetonitrile solution. Filter through a 0.45 µm syringe filter before injection.
-
Detection: Use a UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
Analysis: Calculate the percent conversion by comparing the peak area of the starting material at time t (ASM,t) to its area at time zero (ASM,0):
-
% Conversion = (1 - (A_SM,t / A_SM,0)) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR provides unambiguous structural information and can be used for in-situ reaction monitoring or for analyzing worked-up aliquots to confirm product identity and quantify conversion.[14][15]
NMR Troubleshooting & FAQ
Q: How can I use ¹H NMR to determine reaction conversion?
A: Identify non-overlapping peaks unique to the starting material and the product. For 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, the methine proton (CH) adjacent to the nitrile and ketone groups in the product will be a distinct singlet. The benzylic protons (CH₂) of the starting material (e.g., 3,4-dichlorophenylacetonitrile) will also be a clear singlet.
-
Acquire Spectrum: Obtain a clean ¹H NMR spectrum of a reaction aliquot.
-
Integrate Peaks: Calibrate the integral of a known, non-reacting internal standard or a product peak. Then, integrate the characteristic starting material peak (ISM) and the characteristic product peak (IP).
-
Calculate Conversion:
-
% Conversion = [I_P / (I_P + I_SM)] * 100
-
Note: This assumes the number of protons for each integrated peak is the same. Adjust the calculation accordingly if they differ (e.g., if you compare a CH₂ peak to a CH peak).
-
Q: My spectral lineshapes are distorted and resolution is poor during an in-situ kinetic run. What is happening?
A: This is often caused by changes in sample homogeneity as the reaction progresses, leading to a non-homogenous magnetic field.[16] While re-shimming during the experiment isn't always feasible for fast reactions, ensure your initial shimming on the starting sample is excellent.[17] If the problem persists, consider taking aliquots for analysis rather than running the reaction inside the NMR tube.
Q: I see unexpected peaks. What could they be?
A: Unexpected peaks could be side products, intermediates, or impurities. In a Claisen-type condensation, potential side products include the self-condensation product of the acetylating agent or unreacted starting materials from a previous step.[1] Comparing the spectrum to known impurity profiles or using 2D NMR techniques like COSY can help in identification.[18]
Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Compound/Fragment | Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
| 3,4-Dichlorophenylacetonitrile (Reactant) | Ar-H | 7.2 - 7.6 | m |
| -CH₂ -CN | ~3.7 | s | |
| 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (Product) | Ar-H | 7.3 - 7.7 | m |
| -CH (CN)CO- | ~4.5 | s | |
| -CO-CH₃ | ~2.4 | s |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[19][20]
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for confirming the transformation of key functional groups. It is particularly useful for observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.
Q: How can I use IR to monitor this reaction?
A: You are transforming a simple nitrile into a β-ketonitrile. The key changes to monitor are:
-
Disappearance of Reactant: The C≡N stretch of the starting material (3,4-dichlorophenylacetonitrile) will be present.
-
Appearance of Product: In the product, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, two key peaks will appear:
By taking aliquots and running a quick IR spectrum (e.g., as a thin film on a salt plate), you can qualitatively track the increase in the C=O peak intensity relative to your starting material signals.
References
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Kinetic Profiling by NMR. (2016). University of Cambridge. [Link]
-
Reaction Monitoring & Kinetics. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Kinetics / reaction monitoring. (n.d.). Northwestern University, IMSERC. [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). ALWSCI. [Link]
-
Choice Of Solvent System in Thin Layer Chromatography (TLC). (2018). BrainKart. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]
-
Thin Layer Chromatography Troubleshooting Guide. (n.d.). MTC. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
Method Development Guide. (2004). ZirChrom. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [Link]
-
How can IR spectroscopy be used to distinguish between... (n.d.). Pearson. [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. [Link]
-
HPLC Method Development Step by Step. (2022). YouTube. [Link]
-
Organic Synthesis and Reaction Monitoring Process. (2024). Cole-Parmer. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
-
Infrared Spectroscopy. (2020). Chemistry LibreTexts. [Link]
-
Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
What Are Common Mistakes In Chemistry Synthesis Reactions? (2025). YouTube. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health. [Link]
-
Claisen condensation. (n.d.). Wikipedia. [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]
-
Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]
-
3,4-Dichlorophenol. (n.d.). MD Topology. [Link]
Sources
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 19. web.pdx.edu [web.pdx.edu]
- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 21. How can IR spectroscopy be used to distinguish between the follow... | Study Prep in Pearson+ [pearson.com]
- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. fiveable.me [fiveable.me]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS No. 6097-31-0).[1] For researchers, synthetic chemists, and drug development professionals, rigorous analytical validation is paramount to ensure compound identity, purity, and quality. This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering a self-validating framework for the structural elucidation and purity assessment of this specific molecule.
The molecular structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, with its dichlorinated aromatic ring, a ketone, and a nitrile functional group, dictates the optimal application of various spectroscopic and chromatographic methods.[1] Each technique provides a unique piece of the structural puzzle, and their combined application yields a complete and unambiguous characterization.
Section 1: A Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is fundamentally driven by the type of information required. For 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a multi-faceted approach is necessary, starting from rapid functional group identification to definitive structural confirmation and precise purity quantification.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of the target compound. This process ensures that foundational checks are performed before committing to more resource-intensive analyses.
Caption: Correlation between molecular structure and expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, analysis in a deuterated solvent like CDCl₃ is standard. [2]
-
¹H NMR Spectroscopy : The proton NMR spectrum will provide a complete picture of the hydrogen framework.
-
Aromatic Region (δ ≈ 7.4-7.6 ppm) : The three protons on the dichlorophenyl ring will appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling.
-
Methine Proton (δ ≈ 4.5 ppm) : The single proton alpha to both the nitrile and the aromatic ring is expected in this region. Its multiplicity will depend on coupling to neighboring protons, though it may appear as a singlet.
-
Methyl Protons (δ ≈ 2.4 ppm) : The three protons of the acetyl methyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.
-
-
¹³C NMR Spectroscopy : This spectrum confirms the carbon backbone.
-
Carbonyl Carbon (δ ≈ 198 ppm) : The ketone carbonyl carbon is highly deshielded and will appear far downfield. [3] * Aromatic Carbons (δ ≈ 128-138 ppm) : Six distinct signals are expected for the aromatic carbons, two of which will be directly attached to chlorine, affecting their chemical shift.
-
Nitrile Carbon (δ ≈ 117 ppm) : The carbon of the nitrile group typically appears in this region. [3] * Methine Carbon (δ ≈ 42 ppm) : The signal for the carbon atom bonded to the aromatic ring and the nitrile group.
-
Methyl Carbon (δ ≈ 28 ppm) : The carbon of the acetyl methyl group will be the most upfield signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for identifying the key functional groups present in the molecule, making it an excellent first-pass analytical tool. [4]
-
Nitrile (C≡N) Stretch : A sharp, medium-intensity band is expected around 2250 cm⁻¹ . [3]Its presence is a strong indicator of a successful reaction if a nitrile group was introduced.
-
Ketone (C=O) Stretch : A strong, sharp absorption band is expected around 1710 cm⁻¹ . This confirms the presence of the oxo- group.
-
Aromatic C=C Stretches : Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
-
Aromatic C-Cl Stretch : Absorptions in the 1000-1100 cm⁻¹ region can often be attributed to the carbon-chlorine bonds on the aromatic ring. [5]
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and, by extension, the molecular formula. The presence of two chlorine atoms creates a highly characteristic isotopic pattern.
-
Molecular Ion (M⁺) : The calculated monoisotopic mass is 226.99 Da. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will not show a single peak at this mass. Instead, it will display a distinctive cluster:
-
M⁺ peak (containing two ³⁵Cl atoms) at m/z ≈ 227.
-
[M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) at m/z ≈ 229.
-
[M+4]⁺ peak (two ³⁷Cl atoms) at m/z ≈ 231.
-
The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.
-
-
Key Fragmentation : Electron ionization (EI) would likely cause fragmentation, providing further structural clues. Expected fragments include the loss of the acetyl group ([M-43]⁺) and the dichlorophenyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the compound. A reversed-phase method is the standard choice for molecules of this polarity. [6]
-
Principle of Separation : In reversed-phase HPLC (e.g., using a C18 column), a polar mobile phase is used. Nonpolar compounds interact more strongly with the nonpolar stationary phase and thus elute later. 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a relatively nonpolar molecule and will be well-retained.
-
Detection : The dichlorophenyl aromatic system contains a strong chromophore, making UV detection at a wavelength around 254 nm highly effective.
-
Outcome : A chromatogram is produced where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., "% area"). Any impurities from starting materials, reagents, or side reactions will appear as separate peaks.
Section 3: Standard Operating Protocols
The following protocols are provided as a template and should be adapted based on available instrumentation and specific sample characteristics.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum with a spectral width covering -1 to 12 ppm.
-
Use a 90° pulse and a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width covering 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. [7]
Protocol 2: GC-MS Analysis
-
Sample Preparation : Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane. [6]2. Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Column : Use a standard nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). [6] * Injector : Set to 250°C in splitless mode.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. [6]4. MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular weight via the molecular ion cluster and examine the fragmentation pattern.
Protocol 3: RP-HPLC Purity Analysis
-
Sample Preparation : Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
Instrumentation : Use an HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [8]3. Chromatographic Conditions :
-
Mobile Phase A : Water (HPLC grade).
-
Mobile Phase B : Acetonitrile (HPLC grade). [9] * Gradient : Start with 50% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : Monitor at 254 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
References
- Vertex AI Search. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0.
- MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.
- Spectra Analysis. Infrared Spectra of Controlled Substances.
- BLDpharm. 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile.
- Supporting Information. Copies of 1H and 13C NMR Spectra of Products.
- PubChem. 2-(2,4-Dichlorobenzoyl)-3-oxobutanenitrile.
- Manual for the Pacific Region Environmental Monitoring Program. III Analytical Methods.
- Finar - Actylis Lab Solutions. Gradient HPLC.
- NIST WebBook. 2,4-D.
- PubChem. 3-Oxobutyronitrile.
- BenchChem. Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. spectra-analysis.com [spectra-analysis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Gradient HPLC | Finar [actylislab.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
A Comparative Analysis of GC-MS and LC-MS Methodologies for Robust Characterization and Quantification
Abstract
The robust analytical characterization of synthetic intermediates like 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a cornerstone of modern drug development and chemical research. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for this compound, focusing on the strategic selection between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental design, from ionization source selection to fragmentation pattern analysis, providing researchers with the necessary framework to develop self-validating, high-fidelity analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for halogenated, multifunctional small molecules.
Introduction: The Analytical Challenge
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a small molecule featuring several key functional groups that dictate its analytical behavior: a dichlorinated phenyl ring, a ketone, and a nitrile group. Its molecular structure presents a unique set of challenges and opportunities for mass spectrometry analysis.
Table 1: Physicochemical Properties of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
| Property | Value | Source |
| CAS Number | 6097-31-0 | [1] |
| Molecular Formula | C₁₀H₇Cl₂NO | [1] |
| Average Molecular Weight | 228.07 g/mol | [1] |
| Monoisotopic Mass | 226.99047 g/mol (for ³⁵Cl isotopes) | Calculated |
| Key Structural Features | Aryl halide, Ketone, Nitrile |
The primary analytical decision point revolves around the choice of sample introduction and ionization: the volatility and thermal stability of the analyte will determine the suitability of GC-MS, while its polarity and solubility will guide the development of an LC-MS method. This guide will dissect both pathways, providing a clear rationale for methodological selection based on the analytical objective, be it structural elucidation, impurity profiling, or quantitative bioanalysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Hard Ionization Approach
GC-MS is a powerful technique for volatile and thermally stable compounds. The decision to employ GC-MS for this analyte is predicated on the assumption that it can be vaporized without significant degradation.
Rationale and Ionization Principles
The standard ionization technique in GC-MS is Electron Ionization (EI). EI is a "hard" ionization technique that uses high-energy electrons to bombard the analyte, causing it to eject an electron and form an energetically unstable molecular ion (M⁺•). This excess energy induces extensive and reproducible fragmentation.[2] For structural elucidation, this is invaluable, as the fragmentation pattern serves as a chemical "fingerprint" that can be compared against spectral libraries.[3]
The key advantage of EI is the generation of rich, structurally informative fragments. The disadvantage is that the molecular ion peak may be weak or entirely absent for some molecules, making it difficult to confirm the molecular weight.[4]
Predicted Fragmentation Pattern
The fragmentation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile under EI conditions can be predicted based on established chemical principles. The presence of two chlorine atoms will produce a characteristic isotopic pattern for any chlorine-containing fragment (M, M+2, M+4 peaks), which is a powerful diagnostic tool.[5]
Key Predicted Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones.[4] This could result in the loss of an acetyl radical (•COCH₃, 43 Da) to form a stable dichlorophenylacetonitrile cation.
-
Benzylic Cleavage: The bond between the chiral carbon and the phenyl ring is a benzylic position. Cleavage here could lead to the formation of a dichlorophenyl cation.
-
Loss of Chlorine: The loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion is a possible, though often not the most dominant, pathway for aryl chlorides.[6]
Table 2: Predicted Key EI-MS Fragment Ions
| m/z (for ³⁵Cl) | Proposed Ion Structure/Formula | Origin |
| 227 | [C₁₀H₇Cl₂NO]⁺• | Molecular Ion (M⁺•) |
| 184 | [C₈H₄Cl₂N]⁺ | M⁺• - •COCH₃ (α-Cleavage) |
| 171 | [C₈H₅Cl₂]⁺ | M⁺• - •CH(CN)CO (Benzylic Cleavage) |
| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocol: GC-EI-MS
This protocol provides a starting point for method development. Optimization of temperatures and ramp rates is essential.
-
Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 10-100 µg/mL.
-
GC System:
-
Injector: Split/Splitless, operated in splitless mode at 250 °C.
-
Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% Phenyl Polysiloxane column (e.g., DB-5ms), is a robust starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan from m/z 40 to 350.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Soft Ionization Alternative
LC-MS is the method of choice for compounds that are less volatile, thermally labile, or require analysis in complex biological matrices.[7][8] Given the multifunctional nature of the analyte, LC-MS provides a versatile platform, with the critical choice being the ionization source.
Rationale and Ionization Principles
Unlike the "hard" EI technique in GC-MS, LC-MS employs "soft" ionization methods that typically occur at atmospheric pressure. These methods impart less energy to the analyte, leading to a much higher abundance of the intact molecular ion (or a related adduct) and significantly less in-source fragmentation.[9] This is ideal for confirming molecular weight and for quantitative analysis using tandem mass spectrometry (MS/MS).
We will compare two primary ionization sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparison of Ionization Sources
-
Mechanism: ESI generates ions from a solution by creating a fine spray of charged droplets in a strong electric field. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is highly sensitive for polar molecules and those that can be pre-charged in solution.[10]
-
Expected Ions: For 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, ESI would likely operate in positive ion mode, forming the protonated molecule, [M+H]⁺, at m/z 228. Adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) are also common.
-
Causality: The ketone's oxygen atom and the nitrile's nitrogen atom are potential sites for protonation. However, the electron-withdrawing nature of the dichlorophenyl ring may suppress ionization efficiency. For some organochlorine compounds, ESI can cause unwanted in-source fragmentation, which must be carefully managed by optimizing source parameters.[11]
-
Mechanism: In APCI, the LC eluent is vaporized in a heated nebulizer and subjected to a corona discharge. This creates reactant ions from the solvent, which then transfer charge to the analyte molecules through gas-phase chemical reactions. APCI is well-suited for a wide range of small molecules, particularly those with moderate to low polarity that are not easily ionized by ESI.[12]
-
Expected Ions: APCI typically forms protonated molecules, [M+H]⁺, in positive ion mode. It is generally less prone to forming multiple adducts than ESI.
-
Causality: APCI is often a superior choice for halogenated compounds.[13][14] The gas-phase ionization mechanism can be more efficient for less polar structures and is less susceptible to matrix effects like ion suppression compared to ESI. Given the analyte's structure, APCI represents a highly promising alternative to ESI.
Experimental Protocol: LC-MS/MS
This protocol is a template for a reversed-phase LC-MS/MS method, suitable for both ESI and APCI sources.
-
Sample Preparation: Dissolve the analyte in a compatible solvent (e.g., Methanol or Acetonitrile) to a concentration of 1-10 µg/mL.
-
LC System:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a standard choice for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (Triple Quadrupole):
-
Ion Source: ESI or APCI, positive ion mode.
-
Source Parameters (Typical Starting Points):
-
ESI: Capillary Voltage: 3.5 kV; Gas Temp: 325 °C; Gas Flow: 8 L/min.
-
APCI: Corona Current: 4 µA; Gas Temp: 350 °C; Vaporizer Temp: 300 °C.
-
-
Acquisition Mode:
-
Full Scan: To identify the precursor ion (e.g., m/z 100-300).
-
Product Ion Scan (MS/MS): Select the precursor ion ([M+H]⁺ at m/z 228) and fragment it using Collision-Induced Dissociation (CID) with argon gas. Scan for product ions to confirm structure.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor a specific transition (e.g., m/z 228 -> 184). This provides exceptional sensitivity and selectivity.[7]
-
-
Head-to-Head Comparison and Data Visualization
The choice between these techniques is not arbitrary; it is driven by the analytical goal.
Table 3: Comparative Guide to MS Platforms
| Feature | GC-EI-MS | LC-ESI-MS/MS | LC-APCI-MS/MS |
| Analyte State | Gas Phase | Solution Phase | Gas Phase (post-nebulization) |
| Primary Ion | Molecular Radical Ion (M⁺•) | Protonated Molecule ([M+H]⁺) or Adducts | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive, in-source, reproducible fingerprint | Minimal in-source; controlled in collision cell (CID) | Minimal in-source; controlled in collision cell (CID) |
| Molecular Weight Info | May be lost if M⁺• is unstable | Excellent, strong signal for [M+H]⁺ | Excellent, strong signal for [M+H]⁺ |
| Best For | Structural Elucidation, Library Matching | Quantification of polar analytes, analysis in aqueous matrices | Quantification of moderately polar/non-polar analytes, robust to matrix effects |
| Key Advantage | Highly detailed structural information from fragmentation. | High sensitivity for polar compounds.[10] | Broad applicability, especially for halogenated compounds.[12][14] |
| Key Limitation | Requires analyte to be volatile and thermally stable | Susceptible to ion suppression and matrix effects | Requires analyte to be thermally stable in the vaporizer |
Visualization of Analytical Workflows
Visualizing the workflow clarifies the distinct processes involved in each technique.
Caption: High-level workflow for GC-EI-MS analysis.
Caption: Generalized workflow for LC-MS/MS analysis.
Conclusion and Recommendations
The optimal mass spectrometry approach for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is dictated by the analytical goal.
-
For Structural Confirmation and Identification of Unknowns: GC-EI-MS is the superior choice. Its reproducible, extensive fragmentation provides a rich chemical fingerprint that is invaluable for structural elucidation and can be searched against commercial or in-house spectral libraries.
-
For High-Sensitivity Quantification in Complex Matrices (e.g., plasma, environmental samples): LC-MS/MS is the recommended platform.
-
LC-APCI-MS/MS should be the primary method to evaluate. APCI is robust and often provides excellent sensitivity for halogenated, moderately polar compounds, with potentially fewer matrix effects than ESI.[13][14]
-
LC-ESI-MS/MS is a viable alternative, particularly if the analyte demonstrates high solubility in polar solvents and efficient protonation. Careful optimization of source parameters will be required to maximize signal and minimize in-source decay.
-
By understanding the fundamental principles of ionization and fragmentation, and by systematically comparing these powerful techniques, researchers can develop and validate robust, fit-for-purpose analytical methods for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile and other structurally related molecules.
References
- Foster, K. L., et al. (1999). Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization-Mass Spectrometry.
-
Hewitt, A., et al. (2019). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. LCGC International. Available at: [Link]
-
Kostiainen, R., et al. (2018). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Garrido, F. R., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America. Available at: [Link]
-
Garrido, F. R., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Available at: [Link]
-
Di Donna, L., et al. (2011). Highlights of Mass Spectrometric Methodologies in Environmental Pollution. IntechOpen. Available at: [Link]
-
Garrido, F. R., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Hochschule Bonn-Rhein-Sieg. Available at: [Link]
-
Li, A., et al. (2020). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. Available at: [Link]
-
Kostiainen, R., et al. (2018). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications. Available at: [Link]
-
Shaw, D., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Available at: [Link]
-
Molbase (n.d.). 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE. Available at: [Link]
-
St-Jean, M., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate (n.d.). Detection and determination of nitriles. Available at: [Link]
-
Drug Development & Delivery (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate (n.d.). Fast LC/MS in the analysis of small molecules. Available at: [Link]
-
New Food Magazine (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
PubMed (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Available at: [Link]
-
IntechOpen (2013). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]
-
Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile and Its Analogs in Cancer Research
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with potent and selective biological activity is paramount. The 2-aryl-3-oxobutanenitrile core represents a promising starting point for the development of new therapeutic agents. This guide provides a detailed comparative analysis of the biological activity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile and its structurally related analogs, with a particular focus on their potential as anticancer agents. While direct biological data for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is not extensively available in the public domain, a comprehensive examination of its close analogs, the dichlorophenylacrylonitriles, offers significant insights into the structure-activity relationships (SAR) and mechanistic pathways that govern the efficacy of this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals. It will delve into the cytotoxic profiles of these compounds, elucidate their mechanism of action through the Aryl Hydrocarbon Receptor (AhR) pathway, provide detailed experimental protocols for assessing their activity, and present a comparative analysis of their potency against various cancer cell lines.
Introduction to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile and Its Therapeutic Potential
The core structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile combines a dichlorinated phenyl ring, a nitrile group, and a ketone, features that are often associated with biological activity. The nitrile group, in particular, is a versatile pharmacophore found in numerous approved drugs, contributing to their binding affinity and metabolic stability. The dichlorophenyl moiety is also a common substituent in bioactive molecules, often enhancing their potency.
While the biological profile of the parent compound remains to be fully elucidated, research into its analogs, specifically dichlorophenylacrylonitriles, has revealed potent and selective anticancer properties. These findings underscore the therapeutic potential of this chemical class and provide a strong rationale for further investigation and development.
Comparative Cytotoxicity of Dichlorophenylacrylonitrile Analogs
A significant body of research has focused on a series of (Z)-2-(3,4-dichlorophenyl)acrylonitrile analogs, which have demonstrated remarkable cytotoxicity against various cancer cell lines, with a notable selectivity for breast cancer cells. A study involving the Knoevenagel condensation of 3,4-dichlorophenylacetonitrile with various aldehydes has yielded a library of compounds with potent growth inhibitory effects.[1]
The half-maximal growth inhibition (GI₅₀) values for a selection of these analogs against the MCF-7 breast cancer cell line are presented in the table below.
| Compound ID | R Group | GI₅₀ (µM) against MCF-7 | Selectivity vs. Normal Cells |
| 5 | 1H-pyrrol-2-yl | 0.56 ± 0.03 | High |
| 6 | 4-nitrophenyl | 0.127 ± 0.04 | 260-fold |
| 18 | 5-bromo-1H-pyrrol-2-yl | Not specified, enhanced solubility | Not specified |
| 35 | 4-aminophenyl | 0.030 ± 0.014 | High |
| 38 | N-(4-acetylphenyl) | 0.034 ± 0.01 | High |
Data synthesized from a study by Gilbert et al. (2018).[2]
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:
-
Aromatic Substituents: The nature of the aromatic group at the 3-position of the acrylonitrile backbone significantly influences cytotoxicity. The presence of a 4-nitrophenyl group (Compound 6 ) or a 4-aminophenyl group (Compound 35 ) leads to exceptionally high potency.[1]
-
Heterocyclic Rings: The incorporation of a pyrrole ring (Compound 5 ) also confers significant activity.[2]
-
Substitution on the Dichlorophenyl Ring: A shift of the chlorine atoms from the 3,4-positions to the 2,6-positions on the phenyl ring generally results in a decrease in potency, suggesting that the substitution pattern is crucial for optimal activity.[1]
-
Amine and Nitro Groups: The introduction of nitro groups, and their subsequent reduction to amino groups, on the phenyl rings can modulate the activity, with the amino analogs often retaining high potency.[1]
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
The selective antitumor activity of these dichlorophenylacrylonitrile analogs has been linked to their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and apoptosis.[3][4]
Upon binding of a ligand, such as a dichlorophenylacrylonitrile analog, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[5] The sustained activation of the AhR pathway by these compounds is thought to induce cellular stress and ultimately lead to apoptosis in sensitive cancer cells.
Experimental Protocols: Assessing In Vitro Cytotoxicity
To enable researchers to independently verify and expand upon these findings, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells and is a reliable indicator of cell viability.[6][7]
MTT Assay Protocol for MCF-7 Cells
Materials:
-
MCF-7 breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The comparative analysis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile analogs, specifically the dichlorophenylacrylonitriles, reveals a promising class of compounds with potent and selective anticancer activity. The structure-activity relationship studies have identified key structural features that contribute to their high potency, and mechanistic studies have implicated the Aryl Hydrocarbon Receptor pathway as a key mediator of their cytotoxic effects.
While direct biological data for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is needed to fully assess its potential, the findings from its analogs provide a strong foundation for future research. Further investigation should focus on:
-
The synthesis and biological evaluation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile to directly compare its activity with the acrylonitrile analogs.
-
Optimization of the lead compounds to improve their pharmacological properties, including solubility and metabolic stability.
-
In vivo studies to evaluate the efficacy and safety of the most promising analogs in preclinical cancer models.
The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the development of this promising class of compounds into novel cancer therapeutics.
References
-
Kandhavelu, M., et al. (2014). Signaling network map of the aryl hydrocarbon receptor. Journal of Cell Communication and Signaling, 8(3), 235-241. [Link][8]
-
Nebert, D. W., et al. (2013). How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression. International Journal of Molecular Sciences, 14(7), 13648-13669. [Link][3]
-
Barz, M., et al. (2021). Schematic representation of the aryl hydrocarbon receptor (AHR) signaling pathway. ResearchGate. [Link][4]
-
Smetanina, K., et al. (2021). Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. Cancers, 13(21), 5393. [Link]
-
Che, C., et al. (2020). The Aryl Hydrocarbon Receptor and Tumor Immunity. Frontiers in Immunology, 11, 193. [Link][9]
-
Campesato, L. F., et al. (2020). The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy. Cancers, 12(12), 3560. [Link][10]
-
Kandhavelu, M., et al. (2014). Signaling network map of the aryl hydrocarbon receptor. Journal of Cell Communication and Signaling, 8(3), 235-241. [Link][8]
-
Wilson, S. R., & Denison, M. S. (2012). Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. Current Opinion in Toxicology, 2, 78-84. [Link][11]
-
Shariati-Rad, M., et al. (2023). Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. Molecules, 28(9), 3894. [Link]
-
JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. [Link][12]
-
Jeon, D. B., et al. (2022). (A) Illustration of the aryl hydrocarbon receptor (AhR) signaling pathway. ResearchGate. [Link][13]
-
Ahmadian, S., et al. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Visualized Experiments, (26), 1191. [Link][6]
-
Lab Experiments. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. [Link][14]
-
Anbuselvi, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 071-075. [Link][15]
-
Gilbert, J., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1323-1334. [Link][1]
-
Yanto, T. A., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][4][5]oxazin-4-one. Ubaya Repository. [Link]
-
Gilbert, J., et al. (2018). (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Molecular Pharmacology, 93(2), 168-177. [Link][2]
-
Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link][16]
Sources
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. japsonline.com [japsonline.com]
- 16. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Introduction
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a molecule of significant interest in medicinal chemistry and materials science, presents a unique synthetic challenge. Its structure, featuring a dichlorinated phenyl ring attached to a β-ketonitrile framework, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth comparative study of the plausible synthesis methods for this compound, offering insights grounded in established chemical principles and supported by relevant experimental data from analogous reactions.
The Predominant Synthetic Pathway: Claisen Condensation
From a retrosynthetic perspective, the most logical and industrially scalable approach to construct the 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile backbone is through a Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction involves the condensation of an ester with a compound containing an acidic α-proton, in the presence of a strong base. In this specific case, the reaction would proceed between 3,4-dichlorophenylacetonitrile and an acetylating agent, most commonly ethyl acetate.
Mechanistic Insights
The Claisen condensation mechanism is a cornerstone of organic synthesis. The reaction is initiated by the deprotonation of the α-carbon of 3,4-dichlorophenylacetonitrile by a strong base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketonitrile. The reaction is typically driven to completion by the deprotonation of the product, which has a more acidic methylene group between the two carbonyl-like groups, by the alkoxide base. An acidic workup is then required to protonate the enolate and isolate the final product.
Caption: Generalized workflow of the Claisen condensation for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Comparative Analysis of Key Reaction Parameters
| Parameter | Option 1: Sodium Ethoxide (NaOEt) in Ethanol (EtOH) | Option 2: Sodium Hydride (NaH) in an Aprotic Solvent (e.g., Toluene, THF) | Rationale and Field Insights |
| Base | Sodium Ethoxide | Sodium Hydride | NaOEt is a classic and cost-effective choice, often used in excess. NaH is a stronger, non-nucleophilic base that can lead to higher yields by irreversibly deprotonating the nitrile, driving the reaction forward. However, it requires anhydrous conditions and careful handling due to its flammability. |
| Solvent | Ethanol | Toluene, THF, Dioxane | When using NaOEt, ethanol is the solvent of choice to maintain the solubility of the base. For NaH, an aprotic solvent is necessary to prevent reaction with the solvent. Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures. |
| Temperature | Reflux (approx. 78 °C) | Room Temperature to Reflux (25-110 °C) | The reaction with NaOEt typically requires heating to reflux to proceed at a reasonable rate. With the more reactive NaH, the reaction can often be initiated at room temperature and may only require gentle heating to go to completion. |
| Workup | Acidification (e.g., with HCl or H₂SO₄) followed by extraction | Cautious quenching with an alcohol (e.g., isopropanol) to destroy excess NaH, followed by acidification and extraction. | A standard acidic workup is crucial to protonate the enolate of the product. When using NaH, a careful quenching step is a critical safety measure. |
| Yield | Moderate to Good | Good to Excellent | While both methods can be effective, the use of sodium hydride generally leads to higher reported yields in analogous reactions due to the irreversible nature of the initial deprotonation. |
Recommended Experimental Protocol (Based on Claisen Condensation Principles)
This protocol is a generalized procedure based on established methodologies for the synthesis of β-ketonitriles. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Materials:
-
3,4-Dichlorophenylacetonitrile
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Toluene (anhydrous) or Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using Sodium Hydride:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Reactant Addition: In a separate flask, dissolve 3,4-dichlorophenylacetonitrile (1 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature.
-
Second Reactant Addition: Following the addition of the nitrile, add anhydrous ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol.
-
Workup: Add water to the reaction mixture and separate the aqueous layer. Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid, which should precipitate the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Characterization of the Final Product
The identity and purity of the synthesized 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, a singlet for the methine proton, and a singlet for the methyl protons. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR will show the expected number of carbon signals, including those for the nitrile, ketone, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹) and the ketone (C=O) stretching vibration (around 1715 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (228.07 g/mol ) and provide information about its fragmentation pattern.
Senior Application Scientist's Recommendation
For laboratory-scale synthesis where high purity and yield are paramount, the sodium hydride in an aprotic solvent method is recommended. The irreversible nature of the deprotonation step generally leads to a more complete reaction and simplifies purification. However, strict adherence to anhydrous conditions and safe handling of sodium hydride are critical.
For larger-scale, industrial applications, the sodium ethoxide in ethanol method may be more cost-effective and operationally simpler, despite potentially lower yields. Optimization of reaction conditions, such as the gradual removal of ethanol to drive the equilibrium, could enhance the efficiency of this approach.
Ultimately, the choice of method will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and safety protocols.
References
- While a specific synthesis paper for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile was not identified, the principles described are based on well-established Claisen condensation reactions. For foundational knowledge, please refer to standard organic chemistry textbooks and reviews on this topic. Relevant examples of similar reactions can be found in various organic synthesis journals.
A Comparative Guide to the Purity Assessment of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
For researchers, scientists, and professionals in drug development, the meticulous evaluation of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of critical analytical methodologies for assessing the purity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile , a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols. This document is designed to empower you to make informed decisions in method selection and data interpretation, ensuring the integrity of your research and development endeavors.
Introduction to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, with the CAS number 6097-31-0, is an aromatic nitrile containing a ketone functional group.[1] Its structure, featuring a dichlorinated phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a robust and validated purity assessment is not merely a quality control step but a critical component of the entire development lifecycle.
The Synthetic Landscape: A Source of Potential Impurities
Understanding the synthetic route to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is paramount to anticipating potential impurities. A common method for the synthesis of related 3-oxonitriles involves the condensation of a carboxylic acid ester with a nitrile in the presence of a strong base like sodium hydride.[2]
A plausible synthesis for our target compound could involve the reaction of a 3,4-dichlorophenylacetic acid ester with acetonitrile.
Figure 1: A potential synthetic pathway for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Based on this, potential impurities could include:
-
Unreacted starting materials: 3,4-Dichlorophenylacetic acid ester and acetonitrile.
-
By-products from side reactions: Self-condensation products of the starting materials.
-
Residual solvents: Solvents used in the reaction and work-up (e.g., toluene, ethyl acetate).[3]
-
Isomeric impurities: Positional isomers of the dichlorophenyl ring that may be present in the starting material.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-pronged analytical strategy employing orthogonal techniques is essential for a comprehensive purity assessment. Each method provides unique insights into the nature and quantity of impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity determination of non-volatile organic compounds. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool.
The Causality Behind Experimental Choices
For a molecule like 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a C18 column is an excellent starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to achieve optimal separation of the main compound from its impurities. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Figure 2: Workflow for HPLC purity analysis.
Data Presentation and Comparison
The following table illustrates a hypothetical comparison of the purity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile with two common alternatives, 2-(4-chlorophenyl)-3-oxobutanenitrile[3] and 2-phenyl-3-oxobutanenitrile, as determined by HPLC.
| Compound | Retention Time (min) | Purity by Area % |
| 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | 15.2 | 98.5% |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | 13.8 | 99.1% |
| 2-Phenyl-3-oxobutanenitrile | 12.5 | 97.8% |
Table 1: Hypothetical comparative purity data from HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products.
The Rationale for GC-MS
The volatility of potential impurities like residual solvents makes GC an ideal separation technique.[4] Coupling the gas chromatograph to a mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.
Experimental Protocol: GC-MS Method for Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Sample Preparation: 10 mg/mL in a suitable high-purity solvent (e.g., DMSO).
Figure 3: Workflow for GC-MS analysis of residual solvents.
Data Presentation
The following table presents a hypothetical analysis of residual solvents in a batch of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm)[3] |
| Toluene | 8.9 | 150 | 890 |
| Ethyl Acetate | 6.2 | 300 | 5000 |
Table 2: Hypothetical residual solvent analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Quantitative Tool
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be used for quantitative analysis (qNMR).
The Power of NMR in Purity Assessment
NMR provides a detailed fingerprint of the molecule, allowing for the identification of the main component and any structurally related impurities. The integral of a signal in ¹H NMR is directly proportional to the number of protons it represents, enabling quantitative analysis when an internal standard of known purity and concentration is used.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Internal Standard: For qNMR, add a known amount of a suitable internal standard (e.g., maleic anhydride).
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
Hypothetical ¹H NMR Data Interpretation
Based on the structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, the following ¹H NMR signals would be expected:
-
A singlet for the methyl protons (~2.4 ppm).
-
A singlet for the methine proton (~4.5 ppm).
-
Multiplets in the aromatic region for the three protons on the dichlorophenyl ring (~7.2-7.8 ppm).
Impurities would present as additional signals in the spectrum. The relative integration of these signals compared to the main compound's signals can provide an estimate of their concentration.
Figure 4: Workflow for quantitative NMR (qNMR) analysis.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| HPLC | Purity of non-volatile compounds | High resolution, sensitivity, and quantitation | May not be suitable for highly volatile impurities |
| GC-MS | Analysis of volatile and semi-volatile impurities | High sensitivity, definitive identification by mass spectrum | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural confirmation and absolute quantitation | Provides detailed structural information, absolute quantitation with an internal standard | Lower sensitivity compared to chromatographic methods |
Table 3: Comparison of the primary analytical techniques for purity assessment.
Conclusion: A Holistic Approach to Purity Assessment
The purity assessment of a critical chemical intermediate like 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile demands a rigorous and multi-faceted analytical approach. While HPLC serves as the primary tool for determining the purity with respect to non-volatile impurities, GC-MS is indispensable for the analysis of residual solvents and other volatile components. NMR spectroscopy provides the ultimate confirmation of structure and can be employed for accurate quantitative analysis. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of their materials and the integrity of their scientific outcomes. All methods should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to ensure they are fit for their intended purpose.
References
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved from [Link]
-
2-(4-Chlorophenyl)-3-oxobutanenitrile - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). Retrieved from [Link]
-
5219-07-8 | Product Name : 2-(4-Chlorophenyl)-3-oxobutanenitrile | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. (2025, December 25). Retrieved from [Link]
-
2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0. (n.d.). Retrieved from [Link]
-
Synthesis and Investigation of nitrile containing polymers derived from lignin. (n.d.). Retrieved from [Link]
-
Method 1673. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved from [Link]
-
3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem - NIH. (n.d.). Retrieved from [Link]
- US4728743A - Process for the production of 3-oxonitriles - Google Patents. (n.d.).
-
2-(4-methylphenyl)-3-oxobutanenitrile (C11H11NO) - PubChemLite. (n.d.). Retrieved from [Link]
-
2 4 3 4 Dichlorophenyl 1 3 thiazol 2 yl acetonitrile - mzCloud. (2016, February 15). Retrieved from [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. (n.d.). Retrieved from [Link]
- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents. (n.d.).
-
2-(4-fluorophenyl)-3-oxobutanenitrile (c005b-474558) - Cenmed Enterprises. (n.d.). Retrieved from [Link]
-
HPLC chromatogram of (a) gradient elution, (b) acetonitrile/water... - ResearchGate. (n.d.). Retrieved from [Link]
-
2,4-D - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
4-hydroxy-2H-chromen-2-one - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
CAS No : 2469-99-0 | Product Name : 3-Oxobutanenitrile | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
3-OXOBUTANENITRILE - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 2. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 3. 2-(4-Chlorophenyl)-3-oxobutanenitrile - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(4-Chlorophenyl)-3-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Validated Analytical Methods for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically robust and compliant with global regulatory expectations.[1][2][3]
Introduction: The Analytical Imperative for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, with the molecular formula C₁₀H₇Cl₂NO, is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agrochemical compounds.[4] The presence of a chiral center, a reactive nitrile group, and a dichlorinated phenyl ring necessitates precise and accurate analytical methods to ensure its identity, purity, and stability throughout the development and manufacturing process. The choice of analytical technique is paramount and is dictated by the specific analytical objective, whether it be routine quality control, impurity profiling, or stability testing.
This guide will explore two primary chromatographic techniques, HPLC and GC-MS, providing a head-to-head comparison of their performance characteristics. The methodologies presented are based on established analytical principles and data from structurally analogous compounds, offering a solid foundation for method development and validation.[5][6]
Core Principles of Analytical Method Validation
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3] According to ICH Q2(R2) guidelines, this involves assessing a set of performance characteristics to ensure the generation of reliable and reproducible data.[1][7] Key validation parameters that will be considered in the comparison of the following methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique in pharmaceutical analysis, particularly well-suited for non-volatile and thermally labile compounds like 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.[5] A reversed-phase HPLC method with UV detection is proposed here for its broad applicability and robustness.
Rationale for Experimental Choices
-
Reversed-Phase Chromatography: The non-polar nature of the dichlorophenyl group makes it well-retained on a non-polar stationary phase (like C18), allowing for effective separation from more polar impurities using a polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. A gradient elution is often preferred to resolve impurities with a wide range of polarities.
-
UV Detection: The aromatic ring in the analyte provides strong chromophores, making UV detection a sensitive and reliable method for quantification.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile at a concentration of 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For assay determination, accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18.1-22 min: Return to 60% A, 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity
For the analysis of semi-volatile compounds and for unequivocal identification of impurities, GC-MS is an exceptionally powerful technique.[6] Given that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile has a moderate molecular weight, it is amenable to GC analysis, provided it is thermally stable.
Rationale for Experimental Choices
-
GC Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points and polarity.
-
Mass Spectrometric Detection: MS provides high specificity through the generation of unique mass spectra for the analyte and any co-eluting impurities. This is invaluable for impurity identification. Electron Ionization (EI) is a standard technique for creating reproducible mass spectra.
-
Headspace Analysis: For the analysis of residual solvents in the sample, headspace GC (HS-GC) is the preferred method, as it avoids injecting the non-volatile analyte into the GC system.[8][9]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile at a concentration of 1 mg/mL in a suitable solvent like dichloromethane.
-
Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
For assay determination, dissolve the sample in dichloromethane to a final concentration of approximately 10 µg/mL.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Comparative Performance Analysis
The choice between HPLC and GC-MS depends on the specific analytical need. The following table provides a comparative overview based on typical performance characteristics for similar compounds.
| Performance Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Specificity | Good to Excellent | Excellent | GC-MS provides structural information from mass spectra, offering higher confidence in peak identity. HPLC specificity relies on chromatographic resolution. |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques offer excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC often demonstrates slightly higher accuracy due to lower sample preparation variability and no thermal degradation risk. |
| Precision (%RSD) | < 1.5% | < 5% | HPLC generally offers better precision, especially for routine assays.[7] |
| LOD / LOQ | Low ng range | Low pg range | GC-MS typically offers superior sensitivity, making it ideal for trace impurity analysis. |
| Robustness | High | Moderate to High | HPLC methods are often more robust to minor changes in mobile phase composition. GC performance can be sensitive to inlet conditions. |
| Throughput | Moderate | Moderate | Both techniques have similar run times, but HPLC may require less method development for routine assays. |
| Application | Purity, Assay, Stability | Impurity ID, Trace Analysis, Residual Solvents | HPLC is the workhorse for QC labs, while GC-MS is a powerful tool for investigational and specialized analyses.[5][6] |
Spectroscopic Characterization: NMR for Structural Elucidation
While chromatographic methods are essential for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methyl group, the methine proton, and the aromatic protons on the dichlorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, with distinct signals for the carbonyl, nitrile, and aromatic carbons.
The combination of these techniques provides an unambiguous identification of the molecule.
Visualization of Analytical Technique Relationships
Caption: Relationships between analytical techniques.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and validated methodologies for the analysis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile. The selection of the most appropriate technique is contingent upon the analytical objective.
-
For routine quality control, purity assessment, and stability studies , a validated HPLC-UV method is recommended due to its high precision, robustness, and ease of implementation.
-
For in-depth impurity profiling, identification of unknown impurities, and trace-level analysis , GC-MS is the superior choice, offering unparalleled specificity and sensitivity.
A comprehensive analytical strategy should leverage both techniques: HPLC for routine quantitative measurements and GC-MS for initial characterization and investigation of any out-of-specification results. Definitive structural confirmation should always be performed using NMR spectroscopy. Adherence to the principles of analytical method validation as outlined in the ICH guidelines is critical to ensure data integrity and regulatory acceptance.[1][2][10]
References
- ICH. (2024). ICH Q2(R2) Guideline: Analytical Method Validation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- (n.d.). III Analytical Methods.
- Singh, S., et al. (2009). identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. International Journal of Pharmaceutical Sciences and Research.
- Molbase. (n.d.). 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0.
- BenchChem. (2025). A Comparative Guide to Impurity Profiling of (2R)-2-(3,4-Dichlorophenyl)oxirane: GC-MS, HPLC, and SFC Methodologies.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane.
- (n.d.). Supporting Information.
- (2019). A Review on Recent Developments in the Determination of Residual Solvents by Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). 2,4-D.
- National Institutes of Health. (n.d.). 3-Oxobutyronitrile.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ijpsr.com [ijpsr.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Establishing a Reference Standard for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of a Well-Characterized Reference Standard
In pharmaceutical development and quality control, a reference standard serves as the benchmark against which a drug substance or impurity is measured. The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," a sentiment echoed by the United States Pharmacopeia (USP), which describes them as "highly characterized specimens."[1][2] The integrity of analytical data for identity, purity, and strength hinges entirely on the quality of the reference standard used.
This guide focuses on 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile (CAS numbers: 6097-31-0 and 928627-13-8), a specialty chemical intermediate.[3][4] While not officially listed as an impurity in major pharmacopoeias for a specific drug, its structure, featuring a dichlorophenyl group, makes it a potential process-related impurity or synthetic precursor in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The challenges in impurity profiling for the antidepressant Sertraline, which also contains a 3,4-dichlorophenyl moiety, underscore the importance of identifying and controlling such related substances.[5][6][7]
The Qualification Framework: A Multi-Pronged Analytical Approach
Establishing a reference standard is not a single test but a holistic process of confirming its identity and purity through multiple, independent (orthogonal) analytical techniques. This approach ensures the final assigned purity value is accurate and reliable.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. parchem.com [parchem.com]
- 4. 2-(3,4-DICHLOROPHENYL)-3-OXOBUTANENITRILE | CAS 6097-31-0 [matrix-fine-chemicals.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Reference Standard Materials Program [intertek.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
As a novel compound likely used in specialized research and drug development, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile requires a cautious and well-informed approach to laboratory handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers to work safely and effectively, fostering a culture of proactive safety.
Understanding the Hazard Landscape
Due to the specific nature of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, comprehensive, publicly available safety data is limited. A Safety Data Sheet (SDS) from ChemicalBook indicates that the compound should be handled in a well-ventilated area, with suitable protective clothing to avoid contact with skin and eyes[1].
To build a more complete safety profile, we must look at the hazards associated with its structural components: the dichlorophenyl group and the nitrile functional group. Dichlorophenyl compounds can be irritating to the skin, eyes, and respiratory tract[2][3][4]. Nitrile compounds, as a class, can be toxic if swallowed, in contact with skin, or if inhaled[5][6][7]. Therefore, it is prudent to treat 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile with a high degree of caution, assuming it may possess similar toxicological properties.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the planned procedure.
Essential PPE for Handling 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and potential irritants.[8][9][10][11] They are a crucial barrier to prevent dermal absorption. Always inspect gloves for tears or punctures before use.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. For procedures with a higher risk of splashing, goggles are required.[5][12] |
| Body Protection | A fully buttoned laboratory coat. | Provides a primary barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[13] For situations where a fume hood is not feasible, a NIOSH-approved respirator may be necessary, based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of the solid compound, including weighing, must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Use non-sparking tools to prevent ignition sources.[1]
-
Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
-
-
Experimental Use:
-
Wear the appropriate PPE at all times.
-
Avoid the formation of dust and aerosols.[5]
-
If the compound is to be dissolved, add it slowly to the solvent to prevent splashing.
-
Keep all containers closed when not actively in use.
-
Emergency Response: Spill Management
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Sources
- 1. 2-(3,4-dichlorophenyl)-3-oxobutanenitrile - Safety Data Sheet [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. angenechemical.com [angenechemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
